molecular formula C8H14FNO2 B033529 tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate CAS No. 105919-35-5

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

Cat. No.: B033529
CAS No.: 105919-35-5
M. Wt: 175.2 g/mol
InChI Key: VWSDKMQGCVVQBV-NTSWFWBYSA-N
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Description

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is a chiral, fluorinated cyclopropane-based building block of significant value in medicinal chemistry and drug discovery research. This stereochemically defined compound serves as a key synthetic intermediate for the incorporation of the strained, conformationally restricted cyclopropyl ring, a motif known to improve metabolic stability, increase potency, and alter the pharmacokinetic profiles of lead molecules. The strategic introduction of fluorine at the specified stereocenter further modulates the compound's electronic properties, lipophilicity, and bioavailability, making it an ideal precursor for developing novel protease inhibitors, kinase inhibitors, and other bioactive small molecules. The Boc (tert-butoxycarbonyl) protecting group facilitates straightforward deprotection under mild acidic conditions to generate the free amine, which can then be coupled with various carboxylic acids, sulfonyl chlorides, or other electrophiles to construct diverse molecular libraries. Researchers utilize this high-purity reagent to streamline the synthesis of complex target structures, particularly in programs focused on antiviral, anticancer, and central nervous system (CNS) agents, where the fluorocyclopropyl moiety can critically influence target engagement and selectivity. This product is offered exclusively for laboratory research applications.

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-fluorocyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSDKMQGCVVQBV-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439910
Record name tert-Butyl [(1R,2S)-2-fluorocyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127199-16-0
Record name tert-Butyl [(1R,2S)-2-fluorocyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, a chiral building block of significant interest in modern medicinal chemistry. We will explore its structural attributes, stereospecific synthesis, and physicochemical properties. The document elucidates the rationale behind its design, focusing on the synergistic contribution of the conformationally constrained cyclopropyl scaffold and the metabolic-modulating properties of the fluorine substituent. Detailed experimental protocols, anticipated characterization data, and a discussion of its application in the development of targeted therapeutics, such as kinase inhibitors, are presented for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Cyclopropanes in Medicinal Chemistry

The design of novel therapeutic agents frequently involves the incorporation of structural motifs that confer advantageous ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Among these, the cyclopropane ring and fluorine atom stand out for their unique and powerful contributions to molecular design.

  • The Cyclopropane Scaffold: The cyclopropyl group is more than a simple saturated carbocycle; its rigid, three-membered ring structure provides a defined conformational constraint on adjacent functionalities.[1] This rigidity can lock a molecule into a bioactive conformation, enhancing binding affinity to a biological target. It is often used as a bioisosteric replacement for gem-dimethyl groups or alkynes, offering unique spatial vectors for substituents. Several pharmaceutical drugs containing the cyclopropane moiety have been reported to exhibit a wide range of biological activities, including anticoagulant and kinase inhibitory effects.[2]

  • The Role of Fluorine: The strategic introduction of fluorine into a drug candidate is a cornerstone of modern medicinal chemistry.[3] Its high electronegativity and small atomic size can profoundly influence a molecule's properties by altering its pKa, dipole moment, and metabolic stability. Fluorine substitution at a metabolically labile position can block oxidative degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]

The combination of these two motifs in tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate creates a high-value chiral building block. The defined (1R,2S) stereochemistry is crucial, as biological systems are inherently chiral, and stereoisomers often exhibit vastly different pharmacological and toxicological profiles.[4] The tert-butoxycarbonyl (Boc) group serves as a robust and readily cleavable protecting group for the amine, making it an ideal intermediate for multi-step synthetic campaigns.

Physicochemical and Structural Properties

The fundamental properties of this reagent are critical for its effective use in synthesis.

PropertyValueSource
Chemical Name tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate[5]
CAS Number 127199-16-0[5]
Molecular Formula C₈H₁₄FNO₂[5]
Molecular Weight 175.20 g/mol [5]
Appearance Anticipated to be a white to off-white solidN/A
SMILES O=C(N[C@@H]1C[C@@H]1F)OC(C)(C)C[5]
Purity Typically ≥95%[5]

Structural Elucidation: The molecule's structure features a cis-relationship between the fluorine atom and the carbamate group on the cyclopropane ring. The (1R,2S) designation defines the absolute stereochemistry at the two chiral centers, which is essential for achieving stereospecific interactions with target proteins in drug development.

Synthesis and Stereochemical Control

The synthesis of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate hinges on the stereocontrolled formation of its precursor, (1R,2S)-2-fluorocyclopropan-1-amine, followed by a standard protection step.

Synthesis of the (1R,2S)-2-Fluorocyclopropan-1-amine Core

Achieving the specific cis-(1R,2S) stereochemistry is non-trivial. Synthetic strategies often rely on stereoselective cyclopropanation reactions. One effective approach involves the cyclopropanation of a chiral vinyl derivative under phase-transfer conditions, which can afford high diastereoselectivity.[6] Subsequent chemical transformations, including deprotection and purification, yield the chiral amine. An alternative conceptual approach involves the enzymatic resolution of a racemic mixture of fluorocyclopropylamines or their precursors. Enzymatic methods, particularly using lipases, are powerful tools for separating enantiomers with high efficiency and enantiomeric excess.[7][8]

Experimental Protocol: Boc-Protection of (1R,2S)-2-Fluorocyclopropan-1-amine

This protocol describes the final step to yield the title compound. The causality for this specific procedure lies in its high efficiency and simplicity. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation. A mild base like triethylamine (Et₃N) is used to neutralize the acid byproduct, and a non-protic solvent like dichloromethane (DCM) is chosen for its ability to dissolve the reactants and its low boiling point, which facilitates product isolation.

Materials:

  • (1R,2S)-2-Fluorocyclopropan-1-amine hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride.

  • Dissolve the amine salt in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine to the stirred solution, followed by the dropwise addition of a solution of Boc₂O in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate as a pure product.

Synthetic Workflow Diagram

G cluster_0 Synthesis of Chiral Amine Precursor cluster_1 Boc Protection A Chiral Starting Material or Racemic Precursor B Stereoselective Cyclopropanation or Enzymatic Resolution A->B Key Stereocontrol Step C (1R,2S)-2-Fluorocyclopropan-1-amine (CAS: 143062-83-3) B->C D Boc₂O, Et₃N, DCM C->D Coupling E Workup & Purification D->E F tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate (Final Product) E->F G cluster_0 Key Properties Conferred A tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate B Acidic Deprotection (e.g., TFA or HCl in Dioxane) A->B Step 1: Unmasking the Amine C (1R,2S)-2-Fluorocyclopropan-1-amine B->C D Amide Coupling (with advanced drug scaffold R-COOH) C->D Step 2: Core Assembly E Final Drug Candidate D->E F Stereospecific Target Binding E->F G Enhanced Metabolic Stability E->G H Improved PK/PD Profile E->H

Caption: Role as a key intermediate in drug candidate synthesis.

Handling, Safety, and Metabolism Considerations

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Operations should be performed in a well-ventilated fume hood.

Metabolism: The Boc protecting group is generally labile under acidic conditions, such as those in the stomach, but the fluorocyclopropylamine core is designed for metabolic robustness. The fluorine atom is intended to prevent oxidation at that position, a common metabolic pathway for cyclopropyl rings.

Conclusion

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is a sophisticated chiral building block that embodies key principles of modern drug design. Its unique combination of a conformationally rigid cyclopropane ring, a metabolically robust fluorine substituent, and defined stereochemistry makes it an invaluable tool for medicinal chemists. Its application in the synthesis of targeted therapies, such as Btk inhibitors, underscores its potential to create drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. A thorough understanding of its synthesis, characterization, and handling is essential for leveraging its full potential in the advancement of new therapeutic agents.

References

  • National Center for Biotechnology Information. (2024). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2024). (1R,2S)-2-Fluorocyclopropan-1-amine. PubChem Compound Summary. Available at: [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. PubChem. Available at: [Link]

  • Oxford Academic. (2007). Synthesis of cis-2-Fluorocyclopropylamine by Stereoselective Cyclopropanation Under Phase-transfer Conditions. Chemistry Letters. Available at: [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available at: [Link]

  • National Center for Biotechnology Information. (2024). tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. PubChem Compound Summary. Available at: [Link]

  • PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]

  • Google Patents. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • PubMed. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. PubChem. Available at: [Link]

Sources

Introduction: The Strategic Value of the 2-Fluorocyclopropylamine Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected 2-Fluorocyclopropylamine

In the landscape of medicinal chemistry, the cyclopropyl ring is a highly valued structural motif. Its inherent conformational rigidity and unique electronic character allow it to serve as a versatile bioisostere for phenyl rings or gem-dimethyl groups, often improving metabolic stability and binding affinity. The introduction of a fluorine atom, a common strategy in drug design, further modulates a molecule's properties by altering its lipophilicity, basicity, and metabolic profile. The combination, a 2-fluorocyclopropylamine moiety, thus represents a powerful building block for novel therapeutics.

Protecting the amine functionality is a critical step in multi-step syntheses. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups due to its stability under a broad range of conditions and its facile, clean removal under acidic conditions. Understanding the fundamental physicochemical properties of the Boc-protected 2-fluorocyclopropylamine core is therefore not merely an academic exercise; it is a prerequisite for its effective integration into drug development pipelines. These properties—lipophilicity, solubility, pKa, and stability—govern a candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its potential for success.

This guide provides a comprehensive analysis of the key physicochemical properties of Boc-protected 2-fluorocyclopropylamine. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a summary of expected characteristics but also detailed, field-proven protocols for their empirical determination.

Molecular Structure and Stereochemical Considerations

The structure of tert-butyl (2-fluorocyclopropyl)carbamate features a strained three-membered ring, which imparts a high degree of s-character to its C-C bonds and influences the geometry of its substituents. The presence of two stereocenters (at C1 bearing the amine and C2 bearing the fluorine) gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The relative orientation of the fluorine and the protected amine group (cis or trans) has a profound impact on the molecule's conformation and, consequently, its physical properties and biological activity. The fluorine atom, being highly electronegative, can influence the electronic environment of the adjacent carbamate through inductive effects. It is crucial in any research or development context to define and control the specific stereoisomer being used, as they may possess distinct pharmacological and toxicological profiles.

Lipophilicity: The Gateway to Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD), is a critical determinant of a drug's ability to cross biological membranes. The Boc group significantly increases the nonpolar surface area of the parent amine, thereby increasing its lipophilicity. The fluorine atom also contributes to an increase in lipophilicity, a well-documented effect in medicinal chemistry.[1]

Expected Lipophilicity
PropertyAnalyteExpected ValueRationale
LogP Boc-protected 2-fluorocyclopropylamine1.5 - 2.5Significant increase from the parent amine (XLogP3 ≈ -0.1) due to the large, nonpolar Boc group.
LogD at pH 7.4 Boc-protected 2-fluorocyclopropylamineSame as LogPThe carbamate is non-ionizable in the physiological pH range, so LogD will equal LogP.
Experimental Determination of LogP: The Shake-Flask Method (OECD 107)

The shake-flask method is the gold-standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[3]

Protocol Causality: This method is chosen for its accuracy and directness. The key is to ensure that both phases are mutually saturated before the experiment to prevent volume changes that would alter the concentration. Analysis by HPLC provides the sensitivity and specificity needed to quantify the analyte in each phase, even at low concentrations.[4]

Step-by-Step Methodology:

  • Preparation of Phases: Mix n-octanol and purified water (e.g., Milli-Q) in a large vessel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Standard Curve Generation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards and generate a standard curve using a validated HPLC method.

  • Partitioning: Accurately weigh a small amount of Boc-protected 2-fluorocyclopropylamine and dissolve it in the water-saturated n-octanol phase to a known concentration (e.g., 1 mg/mL).

  • Equilibration: Add a known volume of the octanol solution to a known volume of the n-octanol-saturated water phase in a separatory funnel or glass vial. The volume ratio should be adjusted based on the expected LogP.

  • Shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample a precise aliquot from both the n-octanol and the aqueous phase. Dilute as necessary and analyze the concentration in each phase using the calibrated HPLC method.

  • Calculation: Calculate the LogP using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Workflow for Shake-Flask LogP Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturate n-octanol and water prep2 Prepare Analyte Stock & HPLC Standards exp1 Dissolve Analyte in Water-Saturated Octanol prep2->exp1 exp2 Add Octanol-Saturated Water (Known Volumes) exp1->exp2 exp3 Shake to Equilibrate exp2->exp3 exp4 Centrifuge to Separate Phases exp3->exp4 ana1 Sample Both Phases exp4->ana1 ana2 Quantify Concentration via HPLC ana1->ana2 ana3 Calculate LogP ana2->ana3

Caption: Workflow for LogP determination via the shake-flask method.

Acidity/Basicity and pH-Dependent Stability

The concept of pKa is central to understanding how a drug will behave in different physiological environments, such as the stomach (low pH) and the intestine (higher pH). For Boc-protected 2-fluorocyclopropylamine, the primary consideration is not the basicity of the protected amine, but rather the stability of the Boc group itself. The carbamate nitrogen is effectively non-basic due to the delocalization of its lone pair into the adjacent carbonyl group.

The critical "pKa" in this context relates to the acid-catalyzed hydrolysis of the Boc group. This deprotection is highly dependent on the acidity of the medium.[5] While not a true pKa, understanding the pH range where the compound is stable is vital for formulation and assessing its fate in the gastrointestinal tract.

Expected Stability Profile
  • Neutral to Basic Conditions (pH > 4): The Boc group is generally stable.[5]

  • Acidic Conditions (pH < 3): The Boc group becomes labile and is susceptible to cleavage, releasing the free 2-fluorocyclopropylamine, isobutylene, and carbon dioxide.

The pKa of the resulting free amine is also of interest. Fluorine's electron-withdrawing effect is known to decrease the basicity of nearby amines. Studies on analogous 3-fluorocyclobutylamines showed a decrease in pKa of approximately 0.8 units compared to their non-fluorinated counterparts.[6] Therefore, the pKa of 2-fluorocyclopropylamine is expected to be lower than that of cyclopropylamine (pKa ≈ 9.0), likely in the range of 8.0-8.5.

Experimental Determination of Acid Lability: pH-Stability Assay

This protocol determines the rate of degradation (deprotection) of the compound at various pH values.

Protocol Causality: This kinetic approach provides a practical measure of stability. By using a series of buffers, we can map the pH-rate profile. HPLC is used to monitor the disappearance of the parent compound and the appearance of the deprotected amine over time, allowing for the calculation of a degradation half-life (t½) at each pH.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 1, 2, 3, 5, 7.4, 9).

  • Reaction Setup: Prepare a stock solution of the test compound in a minimal amount of a co-solvent like acetonitrile.

  • For each pH condition, add a small aliquot of the stock solution to the buffer in a thermostatted vessel (e.g., 37°C) to initiate the reaction. The final concentration of the organic co-solvent should be low (<1%) to minimize its effect on the apparent pH.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the degradation by adding the aliquot to a solution that neutralizes the pH (e.g., a buffer at pH 7-8 containing the HPLC mobile phase).

  • HPLC Analysis: Analyze the quenched samples by a validated HPLC method to determine the concentration of the remaining Boc-protected compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line gives the degradation rate constant (k). The half-life can be calculated as t½ = 0.693 / k.

Workflow for pH-Dependent Stability Analysis

cluster_exp Degradation Experiment (at 37°C) prep Prepare Buffers (e.g., pH 1, 2, 3, 5, 7.4) exp1 Initiate Reaction in each pH Buffer prep->exp1 stock Prepare Analyte Stock Solution stock->exp1 exp2 Withdraw Samples at Time Intervals exp1->exp2 exp3 Quench Reaction (Neutralize pH) exp2->exp3 analysis Analyze Samples by HPLC exp3->analysis calc Calculate Degradation Rate (k) and Half-Life (t½) for each pH analysis->calc

Caption: Workflow for determining pH-dependent stability.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.[7] Given the moderate lipophilicity imparted by the fluorocyclopropyl and Boc groups, Boc-protected 2-fluorocyclopropylamine is expected to have low aqueous solubility.

Expected Solubility

The compound is predicted to be poorly soluble or sparingly soluble in water. The carbamate group provides hydrogen bond donor and acceptor sites, but the large hydrocarbon scaffold of the Boc group dominates, limiting aqueous solubility.

PropertySolvent SystemExpected Solubility ClassRationale
Aqueous Solubility pH 7.4 BufferPoorly Soluble (< 0.1 mg/mL)The molecule is neutral and dominated by lipophilic character from the Boc and fluorocyclopropyl groups.
Experimental Determination of Thermodynamic Solubility

The shake-flask method is the definitive technique for determining thermodynamic (or equilibrium) solubility.[8][9]

Protocol Causality: This method ensures that a true equilibrium is reached between the solid-state compound and the solution, providing the most accurate and relevant solubility value for drug development. The key is to allow sufficient time for equilibration and to reliably separate the saturated solution from the excess solid before analysis.[8]

Step-by-Step Methodology:

  • System Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid must be visible.

  • Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step. Centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is recommended.

  • Sample Preparation: Take a precise aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, LC-MS) against a calibration curve to determine the concentration.

  • Result: The determined concentration represents the thermodynamic solubility of the compound in that specific medium.

Thermal Stability

Thermal stability is crucial for determining appropriate conditions for manufacturing, handling, and long-term storage of a drug substance.[10] The analysis is typically performed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected Thermal Profile

The Boc-protected compound is expected to be a stable solid at room temperature. Upon heating, two major thermal events are anticipated:

  • Melting: A sharp endothermic transition observed by DSC.

  • Decomposition: Primarily through the thermolytic cleavage of the Boc group, which occurs at temperatures often above 150°C.[11] This will be observed as a significant mass loss in TGA corresponding to the loss of isobutylene and CO2.

Experimental Protocol for Thermal Analysis

Protocol Causality: TGA and DSC provide complementary information. TGA quantitatively measures mass changes, definitively identifying decomposition events.[12] DSC measures heat flow, allowing for the determination of melting points, glass transitions, and the enthalpy of transitions, providing a complete picture of the material's thermal behavior.[13]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the test compound into a TGA or DSC pan.

  • TGA Analysis:

    • Place the pan in the TGA instrument.

    • Heat the sample under a controlled atmosphere (typically inert, e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 300°C).

    • Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

  • DSC Analysis:

    • Place the pan (typically a sealed aluminum pan) in the DSC instrument alongside an empty reference pan.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min).

    • Record the differential heat flow into the sample versus temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition.

Workflow for Comprehensive Thermal Analysis

cluster_tga TGA Analysis cluster_dsc DSC Analysis start Weigh 2-5 mg of Analyte into TGA and DSC Pans tga1 Heat at 10°C/min under Nitrogen start->tga1 dsc1 Heat at 10°C/min under Nitrogen start->dsc1 tga2 Record Mass vs. Temperature tga1->tga2 tga_result Determine Onset of Decomposition Temp. tga2->tga_result dsc2 Record Heat Flow vs. Temperature dsc1->dsc2 dsc_result Identify Melting Point (Tm) & Other Transitions dsc2->dsc_result

Caption: Workflow for TGA and DSC thermal stability assessment.

Conclusion and Forward Look

Boc-protected 2-fluorocyclopropylamine is a valuable building block characterized by moderate lipophilicity, low expected aqueous solubility, and high stability at physiological pH. Its primary chemical liability is the cleavage of the Boc group under strongly acidic conditions (pH < 3). Thermally, the molecule is stable well beyond typical storage conditions, with decomposition occurring at elevated temperatures via loss of the protecting group.

For drug development professionals, this profile suggests that while the core structure is promising, formulation strategies may be required to address potential solubility limitations. The acid lability must be considered in the context of oral drug delivery, as partial deprotection in the stomach is a possibility. The empirical determination of these properties using the robust protocols outlined in this guide is a critical, self-validating step in mitigating risk and unlocking the full potential of this important chemical scaffold.

References

  • PubChem, National Institutes of Health. N-Boc-2-chloroethylamine. [Link]

  • Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry.
  • Avdeef, A. (2007). Development of Methods for the Determination of pKa Values. PMC, National Institutes of Health. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • PubChem, National Institutes of Health. (1R,2S)-2-Fluorocyclopropan-1-amine. [Link]

  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]

  • TA Instruments. Thermal Analysis in the Pharmaceutical Industry. [Link]

  • Lab Manager. Thermal Stability Testing for Pharmaceuticals and Advanced Materials. [Link]

  • Tsinman, O., Tsinman, K., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ResearchGate. Synthesis, structure, and properties of tert-butyl perfluorobiphenyl nitroxide. [Link]

  • Journal of Chemical Education, ACS Publications. Determination of pKa using the half-volume method: A laboratory experiment. [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]

  • ResolveMass. TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • Google Patents. High throughput HPLC method for determining Log P values.
  • NETZSCH Analyzing & Testing. Thermal Analysis in the Pharmaceutical Field. [Link]

  • Analytical Chemistry, ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]

  • ResearchGate. PKa determination by 1H NMR spectroscopy - An old methodology revisited. [Link]

  • ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Semantic Scholar. Development of Methods for the Determination of pKa Values. [Link]

  • TSI Journals. Pharmaceutical Quality Control Using Thermal Analysis Methods. [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • PubChem, National Institutes of Health. tert-Butyl (3-fluoro-2-methylphenyl)carbamate. [Link]

Sources

Role of the Boc protecting group in amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Strategic Application of the tert-Butyloxycarbonyl (Boc) Protecting Group in Amine Synthesis

Abstract

In the intricate landscape of organic synthesis, particularly within pharmaceutical and peptide chemistry, the precise control of reactive functional groups is paramount. The amine moiety, with its inherent nucleophilicity and basicity, often necessitates temporary masking to prevent undesirable side reactions and guide synthetic pathways toward the desired target molecule. The tert-butyloxycarbonyl (Boc) group stands as one of the most reliable and widely utilized protecting groups for amines. This guide provides a comprehensive exploration of the Boc group, delving into the mechanistic underpinnings of its installation and cleavage, its strategic deployment in complex syntheses, and field-proven protocols for its application. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, actionable methodologies to empower the effective use of this indispensable synthetic tool.

The Imperative of Amine Protection: A Strategic Overview

The amino group is a cornerstone functional group in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and peptides.[1] However, its high reactivity can be a significant liability during multi-step synthetic sequences, leading to premature condensation, acylation, or oxidation, thereby compromising reaction yields and product purity.[1] Protecting group chemistry offers a solution by reversibly rendering the amine inert. The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Easy to remove in high yield under mild conditions that do not affect other functional groups.

The Boc group, a carbamate-based protecting group, fulfills these criteria exceptionally well, making it a workhorse in modern organic synthesis.[2][3] It is renowned for its robustness in the presence of bases, nucleophiles, and reducing agents, yet it can be cleaved efficiently under acidic conditions.[4][5][6] This distinct lability is the foundation of its strategic utility, particularly in orthogonal protection schemes.[4][5]

The Chemistry of Boc Installation: Mechanism and Protocol

The introduction of the Boc group onto a primary or secondary amine is a straightforward and high-yielding process, typically accomplished via nucleophilic acyl substitution using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2][3]

The Mechanism of N-Boc Protection

The reaction proceeds through a well-established mechanism. The lone pair of electrons on the amine's nitrogen atom initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of the Boc anhydride.[2][7] This forms a transient tetrahedral intermediate. This intermediate then collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into gaseous carbon dioxide and tert-butoxide.[7][8] The evolution of CO₂ gas provides a significant thermodynamic driving force, pushing the reaction to completion.[2][9]

While the reaction can proceed without a catalyst, a non-nucleophilic base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) is frequently added to deprotonate the amine, enhancing its nucleophilicity and accelerating the reaction rate.[2][4][10][11]

Boc_Protection_Mechanism Mechanism of Boc Protection of an Amine cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral BocAmine R-NH-Boc Tetrahedral->BocAmine Collapse Byproducts t-BuOH + CO₂ Tetrahedral->Byproducts Decomposition

Caption: Mechanism of Boc protection of an amine.

Field-Proven Protocol: Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-protection of a primary amine using Boc anhydride.

Materials:

  • Primary amine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 - 2.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amine substrate (1.0 equiv) in the chosen solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.[2]

  • Base Addition: Add the base (e.g., TEA, 1.5 equiv) to the solution and stir for 5-10 minutes at room temperature. For temperature-sensitive substrates, cool the mixture to 0 °C in an ice bath.[2]

  • Reagent Addition: Slowly add a solution of (Boc)₂O (1.2 equiv) in the same solvent to the stirring amine solution.[2] Note: The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[2]

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash sequentially with 1 M citric acid solution, water, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. If necessary, purify the crude product by silica gel column chromatography.[12]

The Chemistry of Boc Deprotection: Controlled Cleavage

The key to the Boc group's utility is its facile removal under acidic conditions, which regenerates the free amine.[2] Trifluoroacetic acid (TFA) is the most common reagent for this transformation due to its efficacy and volatility, which simplifies product isolation.[2][13]

The Mechanism of Acid-Catalyzed Deprotection

The deprotection mechanism is a well-understood, multi-step process:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.[2][8][14] This activation step is critical for weakening the tert-butyl-oxygen bond.

  • Cation Formation: The protonated intermediate becomes unstable, leading to the irreversible cleavage of the C-O bond to form a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[2][14]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[2][7][14]

  • Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (e.g., a trifluoroacetate salt).[2][14]

A significant consideration in this mechanism is the fate of the electrophilic tert-butyl cation. It can potentially alkylate nucleophilic side chains in the substrate, such as the indole ring of tryptophan or the thioether of methionine.[2][15] To mitigate this risk, scavengers like anisole, thioanisole, or dithiothreitol (DTT) are often included in the deprotection cocktail to trap the cation.[2][10]

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocAmine R-NH-Boc Protonated Protonated Boc-Amine BocAmine->Protonated Protonation Acid H⁺ (e.g., TFA) Acid->Protonated CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Cleavage tButylCation t-Butyl Cation Protonated->tButylCation AmineSalt R-NH₃⁺ CarbamicAcid->AmineSalt Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Field-Proven Protocol: Boc Deprotection with TFA

This protocol describes a standard procedure for cleaving a Boc group from an amine using TFA in DCM.

Materials:

  • Boc-protected amine substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • (Optional) Scavenger, e.g., anisole (5% v/v)

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in DCM (or a DCM/TFA mixture). A common and effective condition is a 25-50% solution of TFA in DCM (v/v).[15][16][17] For substrates with acid-sensitive groups, the reaction should be performed at 0 °C.

  • Reaction: Stir the solution at room temperature. The deprotection is typically rapid, often completing within 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. The resulting crude product is the amine TFA salt.

  • Isolation/Neutralization: The amine salt can often be used directly in the next step. Alternatively, to obtain the free amine, dissolve the crude salt in an appropriate solvent and neutralize by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) or by adding a hindered organic base like DIPEA. Subsequent extraction and drying will yield the neutral amine.

Strategic Deployment in Advanced Synthesis

The true power of the Boc group lies in its strategic application, particularly in the synthesis of complex molecules with multiple functional groups.

The Principle of Orthogonality

In complex synthesis, it is often necessary to deprotect one functional group while leaving others intact. An orthogonal protecting group strategy employs multiple protecting groups, each of which can be removed by a different class of reagents without affecting the others.[18][19]

The Boc group is a cornerstone of such strategies. Its acid lability makes it perfectly orthogonal to:

  • Fmoc (9-fluorenylmethoxycarbonyl) group: Removed with a mild base (e.g., piperidine).[4][5]

  • Cbz (Carboxybenzyl) group: Removed by catalytic hydrogenation (e.g., H₂/Pd-C).[4][7][8]

This allows for the selective "unmasking" of specific amines at different stages of a synthesis, providing precise control over which part of the molecule reacts next.[7][19]

Orthogonal_Strategy Orthogonal Deprotection Strategy Start Molecule with Boc-, Fmoc-, and Cbz- protected amines Acid Add Strong Acid (e.g., TFA) Start->Acid Base Add Base (e.g., Piperidine) Start->Base Hydro Add H₂/Pd-C (Hydrogenolysis) Start->Hydro Prod_Acid Selectively Deprotected Amine (from Boc) Acid->Prod_Acid Prod_Base Selectively Deprotected Amine (from Fmoc) Base->Prod_Base Prod_Hydro Selectively Deprotected Amine (from Cbz) Hydro->Prod_Hydro

Caption: Orthogonal deprotection workflow.

Central Role in Solid-Phase Peptide Synthesis (SPPS)

The Boc group was foundational to the development of modern SPPS, a technique that revolutionized peptide synthesis.[15] In the classic "Boc/Bzl" SPPS strategy, the α-amino group of the incoming amino acid is temporarily protected with Boc, while reactive side chains are protected with more acid-stable benzyl-based groups.[18][20] The synthesis proceeds in a cycle:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.[18]

  • Neutralization: The resulting ammonium salt is neutralized with a hindered base.[2]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the newly freed N-terminus.

  • Wash: Excess reagents are washed away.

This cycle is repeated until the desired peptide sequence is assembled.

Application in Drug Discovery and Development

In drug development, the Boc group is indispensable for the synthesis of small-molecule drug candidates and complex natural products.[1][2] Its predictable and reliable chemistry allows for the efficient construction of intricate molecular architectures, ensuring that sensitive amine functionalities are shielded until the final stages of the synthesis.[1][21] This reliability is crucial for developing scalable and reproducible synthetic routes required for preclinical and clinical trials.

Data Summary: Properties of the Boc Group

PropertyDescription
Chemical Name tert-Butoxycarbonyl
Common Reagent Di-tert-butyl dicarbonate ((Boc)₂O)
Protection Conditions (Boc)₂O, often with a base (TEA, DIPEA, NaOH, DMAP) in solvents like DCM, THF, ACN, or water. Typically at 0 °C to room temperature.[3][11]
Deprotection Conditions Strong acid (e.g., TFA, HCl). Can also be removed thermally at high temperatures.[6][13]
Stability Stable to basic conditions, catalytic hydrogenation, and most nucleophilic reagents.[4][5][6]
Lability Highly labile to strong acids.[4][6]
Orthogonality Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) protecting groups.[4][5]

Conclusion

The Boc protecting group is more than just a synthetic utility; it is a strategic enabler in the art of chemical synthesis.[22] Its combination of stability, ease of handling, and specific acid lability provides chemists with a robust and reliable method for managing the reactivity of amines. A thorough understanding of the mechanisms and protocols detailed in this guide will empower researchers, scientists, and drug development professionals to leverage the full potential of Boc chemistry, facilitating the efficient and elegant synthesis of complex molecules that drive scientific and medical innovation.[2]

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • YouTube. Adding Boc Group Mechanism | Organic Chemistry. Available at: [Link]

  • Protheragen. The Critical Role of BOC Protecting Groups in Drug Synthesis. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

  • CEM Corporation. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

  • National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

  • GenScript. Terminology of Antibody Drug for Boc Chemistry. Available at: [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1163. Available at: [Link]

Sources

The Emergence of Chiral Fluorocyclopropanes: A Technical Guide to Their Strategic Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine and cyclopropane rings has independently driven significant advancements in medicinal chemistry. This guide delves into the synergistic potential of their combination in the form of chiral fluorocyclopropanes. We will explore the nuanced effects of this unique structural motif on the physicochemical and pharmacological properties of drug candidates. This in-depth analysis will cover stereoselective synthetic strategies, the role of fluorocyclopropanes as bioisosteres, their impact on conformation and metabolic stability, and their application in contemporary drug discovery projects. Detailed experimental protocols, mechanistic insights, and case studies are provided to equip researchers and drug development professionals with the knowledge to effectively leverage chiral fluorocyclopropanes in their quest for novel therapeutics.

The Strategic Imperative for Fluorine and Cyclopropanes in Drug Design

The modern drug discovery landscape is characterized by a continuous search for molecular scaffolds that can confer improved potency, selectivity, and pharmacokinetic profiles. Both fluorine and the cyclopropane ring have emerged as powerful tools in this endeavor, each offering a unique set of advantages.

The Fluorine Advantage: The introduction of fluorine into a drug candidate can profoundly influence its properties. Its high electronegativity can alter pKa, modulate binding interactions through the formation of hydrogen bonds and dipole-dipole interactions, and block metabolic pathways, thereby enhancing metabolic stability.[1][2] Furthermore, the substitution of hydrogen with fluorine can lead to conformational changes that may be beneficial for receptor binding.

The Cyclopropane Contribution: The cyclopropane ring, as the smallest carbocycle, is a rigid and conformationally constrained motif.[3] This rigidity can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target. Its unique electronic character, with significant p-character in its C-C bonds, allows it to act as a bioisostere for various functional groups, including double bonds and phenyl rings.[4]

The confluence of these two powerful structural elements in the form of chiral fluorocyclopropanes presents a compelling strategy for fine-tuning the properties of drug candidates. The introduction of a fluorine atom onto the chiral cyclopropane ring adds another layer of complexity and opportunity, allowing for precise modulation of local polarity, lipophilicity, and metabolic stability.[5]

Stereoselective Synthesis of Chiral Fluorocyclopropanes: A Chemist's Toolkit

The successful application of chiral fluorocyclopropanes in medicinal chemistry hinges on the availability of efficient and stereoselective synthetic methods. Several powerful strategies have been developed to access these valuable building blocks in enantioenriched form.

Transition Metal-Catalyzed Asymmetric Cyclopropanation

Transition metal catalysis, particularly with rhodium and copper complexes, has proven to be a robust and versatile approach for the enantioselective synthesis of cyclopropanes.[6]

Rhodium-Catalyzed Reactions: Chiral dirhodium(II) carboxylate and carboxamidate complexes are highly effective catalysts for the decomposition of diazo compounds and subsequent carbene transfer to alkenes. The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high levels of enantioselectivity.

G cluster_0 Rhodium-Catalyzed Asymmetric Cyclopropanation Fluoroalkene Fluoroalkene Cyclopropanation [2+1] Cycloaddition Fluoroalkene->Cyclopropanation Diazo_Compound Diazo_Compound Chiral_Rh_Catalyst Chiral_Rh_Catalyst Diazo_Compound->Chiral_Rh_Catalyst N2 extrusion Rh_Carbene Chiral Rhodium Carbene Intermediate Chiral_Rh_Catalyst->Rh_Carbene Rh_Carbene->Cyclopropanation Chiral_Fluorocyclopropane Chiral_Fluorocyclopropane Cyclopropanation->Chiral_Fluorocyclopropane G cluster_1 Enzymatic Kinetic Resolution Racemic_Fluorocyclopropanol Racemic_Fluorocyclopropanol Enantioselective_Acylation Enantioselective Acylation Racemic_Fluorocyclopropanol->Enantioselective_Acylation Lipase Lipase Lipase->Enantioselective_Acylation Acyl_Donor Acyl_Donor Acyl_Donor->Enantioselective_Acylation A (R)-Fluorocyclopropyl Ester Enantioselective_Acylation->A B (S)-Fluorocyclopropanol Enantioselective_Acylation->B

Sources

The Fluorocyclopropyl Motif: A Strategic Tool for Modulating Bioactivity and Physicochemical Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful method to enhance pharmacokinetic and pharmacodynamic properties.[1] Among the various fluorinated scaffolds, the fluorocyclopropyl motif has emerged as a particularly valuable tool. This rigid, three-membered ring system, when decorated with fluorine, provides a unique combination of conformational constraint and potent electronic modulation. The introduction of a fluorocyclopropyl group can profoundly influence a molecule's biological activity by locking it into a bioactive conformation, blocking sites of metabolic degradation, and fine-tuning its physicochemical properties such as lipophilicity and basicity.[2][3] These effects often translate into improved potency, enhanced selectivity, and a more favorable pharmacokinetic profile.[1][4] However, the utility of this motif is highly dependent on its stereochemistry, where different isomers can exhibit dramatically different biological and safety profiles.[5] This guide provides an in-depth analysis of the biological significance of the fluorocyclopropyl motif, exploring its impact on molecular properties, its application in lead optimization through case studies, and the synthetic strategies for its incorporation.

The Physicochemical and Conformational Impact of Fluorocyclopropanation

The decision to incorporate a fluorocyclopropyl group is driven by its ability to impart specific, predictable changes to a molecule's fundamental properties. This is a direct result of combining the inherent rigidity of the cyclopropane ring with the powerful electronic influence of the fluorine atom.

Conformational Rigidity and Preferred Geometries

The primary advantage of the cyclopropane ring is its rigid structure, which severely restricts the conformational freedom of the parent molecule.[3] This pre-organization can lock a molecule into a conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity. The addition of fluorine further refines this conformational control. Due to its steric bulk and the electronic nature of the C-F bond, the fluorine atom can favor specific rotamers of adjacent groups through dipole-dipole and hyperconjugative interactions.[3] The stereochemical placement of the fluorine atom—whether it is cis or trans to other substituents—is therefore critical in determining the molecule's overall three-dimensional shape and its subsequent interaction with a protein binding pocket.[6]

G cluster_0 Flexible Linker cluster_1 Fluorocyclopropyl Linker a Active Moiety A b Active Moiety B a->b Multiple Conformations c Active Moiety A e F-C3H3 c->e Locked Conformation d Active Moiety B e->d Locked Conformation

Caption: Conformational restriction by a fluorocyclopropyl linker.

Modulation of Electronic Properties and Lipophilicity

Fluorine is the most electronegative element, and its incorporation significantly alters the electronic landscape of a molecule. The strong electron-withdrawing effect of the C-F bond can lower the pKa of nearby basic groups, such as amines, which can be crucial for modulating target engagement or improving cell permeability.[1]

Furthermore, fluorination typically increases a molecule's lipophilicity, measured as logP.[3] This enhancement can improve a compound's ability to cross cellular membranes, including the blood-brain barrier, which is a critical consideration for central nervous system (CNS) drugs.[2] The strategic placement of a fluorocyclopropyl motif can therefore be used to fine-tune a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhancing Pharmacokinetic Profiles by Blocking Metabolic Hotspots

A major challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. The C-F bond is exceptionally strong and resistant to oxidative cleavage, making fluorine an effective "metabolic shield".[2][7]

By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block these "metabolic hotspots" and significantly increase the drug's half-life and oral bioavailability.[1] The fluorocyclopropyl group is particularly effective in this role, as it can be positioned to protect vulnerable sites, such as benzylic carbons, from hydroxylation.[2] For instance, in the development of selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonists, introducing a fluorine atom at the benzylic position of the cyclopropane ring was explored as a strategy to improve metabolic stability and brain penetration.[2]

G A Identify Metabolic 'Hotspot' (e.g., Benzylic C-H) B Synthesize Analog with Fluorocyclopropyl Motif A->B C In Vitro Metabolic Assay (Microsomes or Hepatocytes) B->C D Compare Metabolite Formation and Parent Compound Disappearance C->D E Increased Metabolic Stability (Longer Half-Life) D->E Yes F No Improvement (Re-design) D->F No

Caption: Workflow for assessing metabolic stability improvement.

Fine-Tuning Pharmacodynamics: The Critical Role of Stereochemistry

While the fluorocyclopropyl motif offers significant advantages, its successful application hinges on controlling its stereochemistry. The distinct spatial arrangement of the fluorine atom and other substituents can lead to profoundly different interactions with the target protein and off-target proteins, such as ion channels.

Case Study: Bruton's Tyrosine Kinase (Btk) Inhibitors

In the development of reversible Btk inhibitors for autoimmune diseases, researchers used a cyclopropyl amide as a bioisostere to occupy a lipophilic pocket of the enzyme.[5] While this modification maintained good drug-like properties, it introduced a significant safety liability in the form of hERG potassium channel inhibition, which is associated with cardiac arrhythmia.[5]

To mitigate this risk, a fluorocyclopropyl amide was incorporated. This led to the critical discovery that both Btk potency and hERG activity were stereodependent.[5] The (R,R)-stereoisomer was identified as a lead compound, demonstrating potent Btk inhibition while exhibiting significantly attenuated hERG activity compared to its (S,S)-enantiomer.[5] This case highlights that a fluorocyclopropyl group is not just a passive blocker but an active participant in molecular recognition, where subtle stereochemical changes can decouple desired potency from undesired off-target effects.

Table 1: Stereodependent Activity of Fluorocyclopropyl Btk Inhibitors [5]

Compound Stereochemistry Btk IC₅₀ (nM) hERG Inhibition (% @ 10 µM) hERG IC₅₀ (µM)
24 (R,R) 1.8 25% >10

| 25 | (S,S) | 1.1 | 88% | 1.3 |

Data synthesized from the source to illustrate the key findings.

Case Study: Cabozantinib Analogs for c-Met/VEGFR-2 Inhibition

The fluorocyclopropyl motif can also be used to fine-tune the activity of existing drug scaffolds. Cabozantinib is an approved inhibitor of the c-Met and VEGFR-2 tyrosine kinases.[6][8] Researchers synthesized fluorocyclopropyl analogs of cabozantinib to investigate how a fluorine substituent on the cyclopropane ring would affect its inhibitory activity.[6]

The results showed that both the cis- and trans-fluorinated diastereomers were highly potent c-Met kinase inhibitors. Notably, the trans-fluoro diastereomer displayed slightly higher inhibitory activity than the parent drug, cabozantinib.[6] This study demonstrates that even for a highly optimized drug, the fluorocyclopropyl motif can offer valuable opportunities for further lead optimization, potentially improving potency or other key drug properties.[6]

Table 2: c-Met Kinase Inhibition of Cabozantinib and its Fluorocyclopropyl Analogs [6]

Compound Fluorine Stereochemistry c-Met IC₅₀ (nM)
Cabozantinib N/A 5.2
JV-982 cis-Fluoro 5.2

| JV-976 | trans-Fluoro | 3.5 |

Data extracted from the source to compare inhibitory potency.

Synthetic Strategies and Methodologies

The synthesis of fluorinated cyclopropanes can be challenging, which may have limited their broader application in the past.[6] However, established and emerging methods are making this motif more accessible. Common strategies include the transition metal-catalyzed [2+1] cycloaddition of a diazo compound to a vinyl fluoride.[2]

Experimental Protocol: Synthesis of a Monofluorinated Phenylcyclopropane Intermediate

The following protocol is a representative example adapted from the synthesis of 2-phenylcyclopropylmethylamine (2-PCPMA) derivatives, demonstrating a common pathway to access these scaffolds.[2]

Step 1: Olefination (Wittig Reaction)

  • To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base (e.g., n-butyllithium) dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of the starting substituted benzaldehyde in THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether. Purify by column chromatography to yield the vinyl arene.

Step 2: Bromofluorination

  • Dissolve the vinyl arene in dichloromethane (DCM).

  • Add N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et₃N·3HF) to the solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench with aqueous sodium bicarbonate and extract the product with DCM. Purify by column chromatography.

Step 3: Elimination to Vinyl Fluoride

  • Dissolve the bromofluorinated intermediate in DCM.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and reflux the mixture.

  • Monitor the reaction for the formation of the vinyl fluoride.

  • Upon completion, cool the reaction, wash with water and brine, and purify the resulting vinyl fluoride.

Step 4: Cyclopropanation

  • Dissolve the vinyl fluoride and a copper catalyst (e.g., copper(II) acetylacetonate, Cu(acac)₂) in DCM.

  • Slowly add a solution of ethyl diazoacetate in DCM to the mixture at room temperature.

  • Stir until the reaction is complete.

  • Filter the reaction mixture and concentrate the solvent. The resulting crude product, a mixture of cis and trans diastereomers, is purified by column chromatography to isolate the desired fluorocyclopropanecarboxylate isomer.[2] This intermediate can then be further elaborated to the final drug candidate.

Future Outlook and Conclusion

The fluorocyclopropyl motif represents a sophisticated and powerful tool in the medicinal chemist's arsenal. Its ability to confer conformational rigidity, block metabolic degradation, and modulate key physicochemical properties provides a clear rationale for its inclusion in drug design campaigns. While synthetic challenges have historically been a barrier, advances in catalytic methods and stereoselective synthesis are making these valuable scaffolds more readily accessible.[3][9]

The case studies of Btk and c-Met inhibitors clearly demonstrate the nuanced impact of this motif, where its success is intricately linked to precise stereochemical control. As our understanding of fluorine's role in molecular recognition deepens and synthetic methodologies evolve, the fluorocyclopropyl group is poised to become an increasingly important element in the development of the next generation of safer and more effective medicines.

References

  • Wang, Y., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry. Available at: [Link]

  • Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mykhailiuk, P. K. (2017). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. ResearchGate. Available at: [Link]

  • Vastag, M., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Al-Janabi, H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • Patel, K., & Kumar, V. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Chemical Sciences. Available at: [Link]

  • D'Hooge, M., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega. Available at: [Link]

  • National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of the Iranian Chemical Society. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Ismail, M. M. (2025). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Gill, T., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mercadante, M. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

Sources

Navigating the Safety Profile of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for a Proactive Safety Assessment

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. In the absence of a formally published Material Safety Data Sheet (MSDS), this document provides a robust, scientifically-grounded framework for risk assessment and safe handling. By deconstructing the molecule into its core functional groups—the tert-butyl carbamate (Boc-amine) and the fluorocyclopropyl ring—and referencing data from analogous structures, we can build a presumptive safety profile that enables responsible laboratory practice. This proactive approach is not a substitute for a manufacturer-certified SDS but is an essential exercise in due diligence for any professional handling this compound.

Compound Identification and Physicochemical Properties

A foundational element of any safety assessment is the accurate identification and characterization of the substance.

IdentifierValueSource
Chemical Name tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamateChemScene[1]
CAS Number 127199-16-0ChemScene[1]
Molecular Formula C₈H₁₄FNO₂ChemScene[1]
Molecular Weight 175.20 g/mol ChemScene[1]
Physical State Presumed to be a solid at room temperature, based on analogous carbamates.[3][4]Inferred

Hazard Identification and GHS Classification (Presumptive)

A formal Globally Harmonized System (GHS) classification for tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is not currently available.[1] However, by examining related compounds, we can infer a potential hazard profile. For instance, other complex carbamate derivatives have been classified with warnings for acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[5][6] The presence of the organofluorine component also warrants caution, as thermal decomposition can release highly toxic fumes such as hydrogen fluoride.

Based on this analysis, a conservative, presumptive GHS classification is proposed to guide laboratory conduct.

Presumptive GHS Classification:

Hazard ClassCategoryHazard Statement (Presumptive)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Presumptive GHS Pictograms:

Signal Word: Warning

This presumptive classification underscores the necessity of handling the compound with appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.

First-Aid Measures: A Protocol for Exposure Response

In the event of an accidental exposure, immediate and appropriate action is critical. The following protocols are based on standard laboratory practice for handling potentially hazardous chemical solids.

Exposure Response Workflow

G cluster_exposure Exposure Event cluster_response Immediate Response Protocol cluster_medical Medical Attention exposure Accidental Exposure (Inhalation, Skin/Eye Contact, Ingestion) move Move to Fresh Air (Inhalation) exposure->move Inhalation rinse_eye Rinse Eyes Cautiously (15+ mins, remove contacts) exposure->rinse_eye Eye Contact wash_skin Wash Skin Thoroughly (Soap & Water, 15+ mins) exposure->wash_skin Skin Contact rinse_mouth Rinse Mouth (Ingestion - Do NOT induce vomiting) exposure->rinse_mouth Ingestion medical Seek Immediate Medical Advice/Attention (Bring SDS/Compound Info) move->medical rinse_eye->medical wash_skin->medical rinse_mouth->medical

Caption: Workflow for first-aid response to chemical exposure.

  • Inhalation: If dust or aerosols are inhaled, immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation or other symptoms persist.[5]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with plenty of soap and water for at least 15 minutes.[3][5] If skin irritation occurs, seek medical advice.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[3][5] Persistent irritation warrants immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical help.[5]

Handling and Storage: The Foundation of Laboratory Safety

The causality behind stringent handling and storage protocols is the prevention of accidental exposure and the preservation of compound integrity.

Handling:

  • Engineering Controls: All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to prevent the dispersion of dust.[3][4]

  • Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. This forms a primary barrier between the researcher and the chemical.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in laboratory areas. Wash hands and face thoroughly after handling.[3]

Storage:

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[3]

  • Conditions: Store in a cool, dry, and dark place.[3] Storing at room temperature is generally acceptable for this type of compound.[1]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid chlorides, as these could potentially react with the carbamate functionality.[4]

Recommended Personal Protective Equipment (PPE) Ensemble

G ppe Personal Protective Equipment (PPE) Eye Protection Lab Coat Gloves eye_spec ANSI Z87.1 Approved Safety Goggles or Face Shield ppe:eye->eye_spec clothing_spec Flame-Retardant Cotton Lab Coat ppe:clothing->clothing_spec gloves_spec Nitrile Gloves (Inspect before use, dispose properly) ppe:hands->gloves_spec

Caption: Essential PPE for handling the target compound.

Stability and Reactivity

Understanding a compound's stability and reactivity profile is crucial for preventing hazardous reactions.

  • Reactivity: The compound is not expected to be highly reactive under normal laboratory conditions.

  • Chemical Stability: Stable under recommended storage conditions.[4]

  • Hazardous Reactions: No hazardous polymerization is expected.

  • Conditions to Avoid: Avoid dust formation, excess heat, and exposure to incompatible materials.[4][7]

  • Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and highly toxic gaseous hydrogen fluoride (HF).[4] The potential for HF release upon combustion is a critical consideration, especially for fire-fighting measures.

Toxicological Information (Inferred)

While no specific toxicological studies for tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate are publicly available, we can infer potential effects based on its structural components and data from related molecules. The toxicological properties have not been fully investigated, and the compound should be handled as if it were potentially hazardous.[8]

  • Acute Toxicity: May be harmful if swallowed.[6]

  • Skin Corrosion/Irritation: Expected to cause skin irritation based on analogous compounds.[5]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3][5]

  • Respiratory Sensitization: The potential to cause respiratory irritation exists, particularly with fine dusts.[5]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, regional, and national regulations. Waste generators must consult these regulations to ensure complete and accurate classification.[8] It is the responsibility of the user to determine at the time of disposal whether the product meets the criteria for hazardous waste.

General Protocol:

  • Collection: Collect waste material in a designated, properly labeled, and sealed container.

  • Consultation: Work with your institution's Environmental Health & Safety (EHS) department for guidance on proper disposal procedures.

  • Prohibition: Do not empty into drains or release into the environment.[8]

Conclusion: A Commitment to a Culture of Safety

This technical guide provides a synthesized safety and handling framework for tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate in the absence of a formal MSDS. By leveraging data from structurally similar compounds and adhering to fundamental principles of laboratory safety, researchers can mitigate risks and foster a secure research environment. The core tenets are clear: understand the potential hazards, use appropriate engineering controls and personal protective equipment, and follow established protocols for handling, storage, and disposal. This proactive and informed approach to safety is not merely a procedural requirement but a professional and ethical obligation in the pursuit of scientific advancement.

References

  • PubChem. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. Available at: [Link]

  • Thermo Fisher Scientific. (2010-10-28). SAFETY DATA SHEET: tert-Butyl carbamate. Available at: [Link]

Sources

Spectroscopic Data for tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, a valuable building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages data from closely related analogs and established principles of spectroscopic interpretation to provide a comprehensive analytical framework. We will delve into the anticipated features of its 1H, 13C, and 19F Nuclear Magnetic Resonance (NMR) spectra, as well as its expected mass spectrometry fragmentation patterns. This guide is intended to serve as a practical resource for the identification, characterization, and quality control of this important fluorinated cyclopropylamine derivative.

Introduction: The Significance of Fluorinated Cyclopropanes

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate (Figure 1) is a chiral, fluorinated cyclopropane derivative. The cyclopropyl ring is a prevalent motif in medicinal chemistry, often imparting conformational rigidity and improved metabolic stability to drug candidates. The introduction of a fluorine atom, a common strategy in drug design, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, pKa, and metabolic fate. The cis-(1R,2S) stereochemistry of this compound adds a crucial three-dimensional aspect, essential for specific molecular interactions with biological targets. The Boc (tert-butoxycarbonyl) protecting group makes it a versatile intermediate for further synthetic transformations.

Figure 1: Chemical Structure of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

Caption: Structure of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, a combination of 1H, 13C, and 19F NMR will provide a complete picture of its connectivity and stereochemistry.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for 1H and 13C NMR (δ = 0.00 ppm). For 19F NMR, an external standard such as CFCl₃ can be used.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • 13C NMR Acquisition: Obtain a proton-decoupled 13C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the 13C isotope.

  • 19F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. Proton coupling can be removed via decoupling if desired to simplify the spectrum to a singlet.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Figure 2: NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in Deuterated Solvent add_std Add Internal/External Standard dissolve->add_std h1_nmr 1H NMR add_std->h1_nmr c13_nmr 13C NMR add_std->c13_nmr f19_nmr 19F NMR add_std->f19_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft f19_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline Final Spectrum Final Spectrum baseline->Final Spectrum G M [M+H]⁺ m/z = 176.1 loss_boc Loss of isobutylene (-56 Da) M->loss_boc - C₄H₈ intermediate1 [M - C₄H₈ + H]⁺ m/z = 120.1 loss_boc->intermediate1 loss_co2 Loss of CO₂ (-44 Da) intermediate1->loss_co2 - CO₂ final_fragment [C₃H₅FN+H]⁺ m/z = 76.0 loss_co2->final_fragment

Caption: Predicted major fragmentation pathway for protonated tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate.

Expected Mass Spectrum
  • Molecular Ion: With ESI, the protonated molecule [M+H]⁺ would be expected at an m/z of 176.1 (calculated for C₈H₁₅FNO₂⁺). A sodium adduct [M+Na]⁺ at m/z 198.1 might also be observed.

  • Key Fragmentation: The most prominent fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then lose carbon dioxide (44 Da) to yield the protonated free amine. Therefore, significant fragments are expected at m/z 120.1 and 76.0.

Table 3: Predicted Mass Spectrometry Fragments

m/zIdentity
176.1[M+H]⁺
120.1[M - C₄H₈ + H]⁺
76.0[M - C₄H₈ - CO₂ + H]⁺

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate. The analysis of expected 1H, 13C, and 19F NMR spectra, along with the predicted mass spectrometric fragmentation, offers a robust framework for researchers working with this compound. The key diagnostic features include the characteristic signals of the Boc group, the complex splitting patterns of the cyclopropyl protons due to fluorine coupling, the large 1JCF coupling in the 13C NMR, and the distinctive chemical shift in the 19F NMR spectrum. This guide underscores the power of modern spectroscopic techniques in the structural elucidation of complex organic molecules and serves as a valuable reference for the synthesis and application of this important fluorinated building block.

References

  • Jackson, G. et al. (2020).
  • NIH. (2021). New Frontiers and Developing Applications in 19F NMR. PMC. [Link]

Infrared (IR) spectroscopy of carbamate functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Carbamate Functional Groups

Authored by: A Senior Application Scientist

Foreword

The carbamate functional group is a cornerstone of modern organic chemistry, pivotal in everything from polymer science—as the defining linkage in polyurethanes—to pharmaceuticals, where it serves as a common motif in active pharmaceutical ingredients (APIs) and as a prodrug moiety. For researchers and drug development professionals, the ability to accurately and efficiently characterize this group is paramount. Infrared (IR) spectroscopy provides a powerful, non-destructive, and highly sensitive method for this purpose.

This guide moves beyond a simple recitation of frequency tables. It is designed to provide a deeper, mechanistic understanding of how the carbamate group's structure, environment, and electronic nature manifest in its IR spectrum. We will explore not only where the characteristic absorptions appear but why they appear there and what causes them to shift. By grounding our discussion in field-proven insights and authoritative references, this whitepaper will equip you with the expertise to interpret carbamate IR spectra with confidence and precision.

The Carbamate Functional Group: A Vibrational Perspective

The carbamate group (-NH-C(=O)-O-) can be viewed as a hybrid of an amide and an ester. This unique structure, with its capacity for resonance and hydrogen bonding, gives rise to a rich and informative infrared spectrum. Understanding the primary vibrational modes is the first step in harnessing IR spectroscopy for carbamate analysis.

The key to interpreting the spectrum lies in recognizing that the positions of the N-H and C=O stretching vibrations are highly sensitive to the molecular environment. This sensitivity is not a complication but rather a source of detailed structural information.

Core Vibrational Modes of the Carbamate Linkage

The most diagnostic IR absorptions for carbamates arise from the stretching and bending of the N-H and C=O bonds, along with contributions from the C-N and C-O bonds.

Diagram 1: Key Vibrational Modes in a Secondary Carbamate

Caption: Primary vibrational modes of a secondary carbamate.

Decoding the Spectrum: Characteristic Absorption Bands

The utility of IR spectroscopy lies in the reliable correlation between specific functional groups and their absorption frequencies. For carbamates, the key regions of interest are the N-H stretching region, the carbonyl (C=O) stretching region, and the fingerprint region where bending and C-N/C-O stretching modes appear.

N-H Stretching (νN-H)

This absorption is highly diagnostic for primary (-NH₂) and secondary (-NHR) carbamates. Tertiary carbamates, lacking an N-H bond, will not exhibit this band.

  • Primary Carbamates: Show two distinct bands in the 3400-3200 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching modes of the NH₂ group.

  • Secondary Carbamates: Typically display a single, sharp N-H stretching band around 3450-3300 cm⁻¹.[1]

  • Hydrogen Bonding: The presence of intermolecular hydrogen bonding causes this band to broaden and shift to a lower frequency (redshift). A sharp band around 3400 cm⁻¹ is indicative of a "free" (non-hydrogen-bonded) N-H group, often observed in dilute solutions with non-polar solvents.[2] A broad band centered closer to 3300 cm⁻¹ is a hallmark of a hydrogen-bonded N-H group, common in solid-state or concentrated samples.[2]

Carbonyl Stretching (νC=O)

The C=O stretch is arguably the most prominent and informative band in a carbamate's IR spectrum. It is typically a very strong, sharp absorption.

  • General Range: The carbamate carbonyl stretch typically appears in the range of 1740-1680 cm⁻¹ .

  • Influence of Physical State: In the solid state, where hydrogen bonding is maximized, the C=O band is found at a lower frequency (e.g., ~1680-1700 cm⁻¹). When the same sample is dissolved in a non-polar solvent, breaking these hydrogen bonds, the absorption shifts to a higher frequency (blueshift) by as much as 35 cm⁻¹, to ~1730 cm⁻¹.[2] This shift is a direct consequence of hydrogen bonding weakening the C=O double bond.[3]

  • Electronic Effects: The nature of the groups attached to the oxygen and nitrogen atoms can fine-tune the C=O frequency. Electron-withdrawing groups attached to the nitrogen or oxygen will increase the C=O frequency due to the inductive effect. For example, the C=O stretch of phenyl carbamate (1733 cm⁻¹) is at a higher frequency than that of benzyl carbamate (1694 cm⁻¹), reflecting the electronic influence of the aromatic ring.[1]

Other Key Vibrations (Fingerprint Region)

While the N-H and C=O stretches are primary, other vibrations provide confirmatory evidence.

  • N-H Bending (Amide II Band): For secondary carbamates, a significant band appears around 1540-1500 cm⁻¹ . This band, often called the Amide II band, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.

  • C-N and C-O Stretching: Strong bands associated with C-N and C-O stretching are typically found in the 1300-1000 cm⁻¹ region.[1][4] Specifically, the asymmetric C-O-C stretch is a notable feature.[2]

Summary of Characteristic Frequencies
Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes and Causality
N-H Stretch (Secondary) 3450 - 3300Medium-StrongBroadens and shifts to lower frequency with hydrogen bonding. Absent in tertiary carbamates.
N-H Stretch (Primary) 3400 - 3200MediumTwo bands (asymmetric and symmetric).
C=O Stretch 1740 - 1680Strong, SharpPosition is highly sensitive. Shifts to lower frequency (redshift) with hydrogen bonding and conjugation. Shifts to higher frequency (blueshift) with electron-withdrawing groups.[2][3]
N-H Bend (Amide II) 1540 - 1500Medium-StrongDiagnostic for secondary carbamates.
C-N Stretch ~1390 - 1200Medium-StrongOften coupled with other vibrations.
C-O Stretch 1250 - 1000StrongTwo bands may be present (asymmetric and symmetric).

Experimental Protocols: A Self-Validating Approach

The quality of an IR spectrum is fundamentally dependent on the experimental technique. The following protocols are designed to be self-validating, ensuring reliable and reproducible data.

Workflow for Carbamate IR Spectrum Analysis

Diagram 2: Logical Workflow for IR Spectrum Interpretation

cluster_NH N-H Region Analysis q_node q_node r_node r_node start_node start_node start Acquire Spectrum q_NH Band > 3200 cm⁻¹? start->q_NH check_CO Examine 1800-1650 cm⁻¹ q_NH->check_CO No q_NH_type 1 or 2 bands? Broad or sharp? q_NH->q_NH_type Yes q_CO Strong, sharp band at 1740-1680 cm⁻¹? check_CO->q_CO check_AmideII Examine 1550-1500 cm⁻¹ q_CO->check_AmideII Yes res_NoCarbamate Low Confidence: Re-evaluate q_CO->res_NoCarbamate No q_AmideII Medium band present? check_AmideII->q_AmideII confirm Confirm with C-N/C-O stretches (1300-1000 cm⁻¹) q_AmideII->confirm Yes (Secondary) q_AmideII->confirm No (Primary/Tertiary?) res_Carbamate High Confidence: Carbamate Present confirm->res_Carbamate res_NH_1 Secondary Carbamate q_NH_type->res_NH_1 1 band res_NH_2 Primary Carbamate q_NH_type->res_NH_2 2 bands res_NH_3 Tertiary or No N-H q_NH_type->res_NH_3 No band res_NH_1->check_CO res_NH_2->check_CO res_NH_3->check_CO

Caption: A systematic workflow for identifying a carbamate functional group from an IR spectrum.

Protocol: ATR-FTIR Analysis of a Solid Carbamate-Containing Sample

Attenuated Total Reflectance (ATR) is often the technique of choice for solids and films due to its minimal sample preparation.

  • Instrument Preparation & Validation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a spectrum of the clean crystal; it should be a flat line with no significant peaks.

    • Run an instrument performance qualification (e.g., with a polystyrene standard) to verify wavenumber accuracy.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This is crucial as it subtracts the spectral signature of the ambient atmosphere (H₂O, CO₂). Use the same acquisition parameters (e.g., 16 scans, 4 cm⁻¹ resolution) as for the sample.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply consistent pressure using the ATR pressure arm. Good contact between the sample and the crystal is essential for a high-quality spectrum. The instrument's software may provide a live feedback meter for pressure.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the pre-determined parameters. The resulting spectrum should be in absorbance units.

  • Data Processing and Cleaning:

    • Perform an ATR correction if necessary (this is a standard function in most FTIR software and corrects for the wavelength-dependent depth of penetration of the IR beam).

    • Apply a baseline correction to ensure all peaks originate from zero absorbance.

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and verify its cleanliness by acquiring another spectrum.

Applications in Research and Drug Development

The principles outlined above have direct applications in pharmaceutical and materials science, enabling scientists to monitor reactions, assess purity, and characterize products.

Case Study: Monitoring Polyurethane Curing

Polyurethanes are formed by the reaction of an isocyanate (-NCO) with a polyol (-OH), forming the characteristic carbamate linkage. FTIR is an invaluable tool for monitoring this curing process in situ.

  • The Experiment: An ATR-FTIR probe is immersed in the reacting mixture. Spectra are collected at regular time intervals.

  • Spectral Interpretation:

    • Initial State: The spectrum is dominated by a strong, sharp absorption from the isocyanate group (~2270 cm⁻¹) and a broad O-H stretch from the polyol (~3400 cm⁻¹).

    • During Reaction: As the reaction proceeds, the intensity of the isocyanate peak at ~2270 cm⁻¹ decreases. Simultaneously, new peaks characteristic of the carbamate group appear and grow in intensity: the N-H stretch (~3330 cm⁻¹) and the C=O stretch (~1720-1700 cm⁻¹).

    • Final State: The disappearance of the isocyanate peak indicates the completion of the reaction. The final spectrum is that of the polyurethane product, dominated by the carbamate absorptions.

  • Quantitative Analysis: By creating a calibration curve or using the ratio of the decreasing isocyanate peak area to the increasing carbamate C=O peak area, the reaction kinetics can be precisely determined.

Characterization of Carbamate-Containing APIs

Many modern drugs contain a carbamate group. For example, Rivastigmine, used to treat dementia, is a carbamate derivative.

  • Identity Confirmation: The IR spectrum of a synthesized batch of Rivastigmine must match that of a reference standard. The presence of the characteristic N-H (~3300 cm⁻¹, broad due to H-bonding), C=O (~1700 cm⁻¹), and aromatic bands confirms the identity of the molecule.

  • Polymorph Screening: Different crystalline forms (polymorphs) of an API can have different physical properties, including solubility and bioavailability. These polymorphs often exhibit subtle but distinct differences in their IR spectra, particularly in the fingerprint region and in the position and shape of bands affected by hydrogen bonding (N-H and C=O). FTIR is a rapid screening tool to detect polymorphic variations.

  • Stability Studies: Degradation of a carbamate-containing drug, such as hydrolysis of the carbamate linkage, can be monitored by IR spectroscopy. The disappearance of the carbamate C=O band and the appearance of new bands corresponding to the degradation products (e.g., an alcohol O-H stretch and an amine) would be clear indicators of instability.

Conclusion

Infrared spectroscopy is an indispensable tool for the analysis of carbamate functional groups. By moving beyond simple peak-finding and understanding the causal relationships between molecular structure, intermolecular forces, and the resulting vibrational spectrum, researchers can unlock a wealth of information. The sensitivity of the N-H and C=O stretching frequencies to hydrogen bonding, physical state, and electronic environment transforms these absorptions into precise probes of the molecular world. Whether monitoring the synthesis of a life-saving polymer or verifying the identity and stability of a pharmaceutical agent, a well-executed and expertly interpreted IR spectrum provides clear, actionable, and authoritative data.

References

  • Bossa, J. B., et al. (2008). Carbamic acid and carbamate formation in NH3:CO2 ices-UV irradiation versus thermal processes. Astronomy & Astrophysics. Available at: [Link]

  • Chen, J. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the AOAC INTERNATIONAL. Available at: [Link]

  • Lee, H., et al. (2022). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. ACS Publications. Available at: [Link]

  • Lee, H., et al. (2022). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. PMC - NIH. Available at: [Link]

  • Hisatsune, I. C. (1984). Low-temperature infrared study of ammonium carbamate formation. ResearchGate. Available at: [Link]

  • Serrano, J., et al. (2024). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Available at: [Link]

  • Supporting Information for Catalytic Synthesis of Carbamates. The Royal Society of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Khan Academy. IR signals for carbonyl compounds. Khan Academy. Available at: [Link]

  • University of Colorado Boulder. IR Absorption Table. Available at: [Link]

  • Evans, M. (2015). Functional Groups from Infrared Spectra. YouTube. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Storage and Handling of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. The incorporation of the fluorocyclopropyl moiety can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, making this compound a valuable intermediate in the synthesis of novel therapeutics, including antiviral and anticancer agents.[1] The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at other sites of a molecule, providing crucial control in multi-step synthetic pathways.[2][3][4]

This guide provides a comprehensive overview of the best practices for the storage and handling of tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, drawing upon available data for the compound itself and established protocols for structurally related molecules. Given the absence of a detailed, publicly available Safety Data Sheet (SDS) for this specific compound, a conservative approach grounded in the known properties of its constituent functional groups—a carbamate, a tert-butyl group, and a fluorinated cyclopropane—is essential for ensuring laboratory safety.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is fundamental to its safe handling.

PropertyValue/InformationSource
CAS Number 127199-16-0[5]
Molecular Formula C₈H₁₄FNO₂[5]
Molecular Weight 175.20 g/mol [5]
Appearance Not specified, likely a solid or oilGeneral chemical knowledge
Storage Temperature Room temperature[1][5]

Stability and Reactivity

The stability of tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is largely dictated by the N-Boc protecting group.

ConditionStabilityNotes and Causality
Basic Conditions Generally stableThe N-Boc group is resistant to hydrolysis under basic conditions and is stable towards most nucleophiles.[2]
Acidic Conditions LabileThe Boc group is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or strong mineral acids.[2][3] The mechanism involves the formation of a stable tert-butyl cation.[6]
Thermal Conditions Potentially unstable at elevated temperaturesCarbamates can undergo thermal decomposition.[7][8][9] The specific decomposition temperature for this compound is not documented, but heating should be approached with caution. Decomposition may lead to the formation of isocyanates and other potentially hazardous byproducts.[8][9]

Incompatible Materials:

  • Strong Oxidizing Agents: As with most organic compounds, contact with strong oxidizers should be avoided to prevent exothermic reactions.

  • Strong Acids: Will lead to the cleavage of the Boc protecting group.[2][3]

Storage Protocols

Proper storage is critical to maintain the integrity of the compound and ensure a safe laboratory environment.

Recommended Storage:

  • Temperature: Store at room temperature.[1][5]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and carbon dioxide.

  • Location: Keep in a cool, dry, and well-ventilated area.[10] The storage area should be designated for chemical reagents and away from incompatible materials.[10]

  • Container: Use the original supplier's container or a chemically resistant container with a secure closure.

Storage_Protocol Storage Protocol for tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate cluster_storage Primary Storage cluster_location Storage Location Compound tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate Container Tightly Sealed Container Compound->Container Inert_Atmosphere Inert Atmosphere (Ar or N2) Container->Inert_Atmosphere Cool_Dry_Place Cool, Dry, Well-Ventilated Area Container->Cool_Dry_Place Away_From_Incompatibles Away from Incompatible Materials Cool_Dry_Place->Away_From_Incompatibles Designated_Chemical_Storage Designated Chemical Storage Away_From_Incompatibles->Designated_Chemical_Storage

Caption: Recommended storage workflow.

Handling Procedures

Safe handling practices are paramount to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[11][12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.[11] Always inspect gloves for integrity before use.

  • Body Protection: A laboratory coat should be worn.[11]

Engineering Controls:

  • Ventilation: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

Experimental Protocols:

  • Preparation:

    • Before handling, ensure that all necessary PPE is correctly worn.

    • Have all necessary equipment and reagents readily available.

    • Ensure a safety shower and eyewash station are accessible.

  • Dispensing:

    • If the compound is a solid, avoid generating dust. Use a spatula or other appropriate tool for transfer.

    • If it is an oil or liquid, use a calibrated pipette or syringe.

    • Perform all transfers within a fume hood.

  • Reaction Setup:

    • Reactions involving this compound should be conducted in appropriate glassware.

    • If heating is required, use a well-controlled heating mantle or oil bath and monitor the temperature closely.

    • As the N-Boc group is acid-labile, be mindful of the pH of the reaction mixture.

  • Post-Handling:

    • Clean any spills immediately, following the procedures outlined below.

    • Thoroughly wash hands after handling the compound, even if gloves were worn.

    • Properly label all containers with the compound's identity and any relevant hazards.

Emergency Procedures

A clear and practiced emergency response plan is crucial.

Emergency_Procedures Emergency Response Workflow cluster_spill Spill Response cluster_exposure Personnel Exposure Incident Chemical Incident Evacuate Evacuate Immediate Area Incident->Evacuate Spill Skin_Contact Skin Contact Incident->Skin_Contact Exposure Eye_Contact Eye Contact Incident->Eye_Contact Exposure Inhalation Inhalation Incident->Inhalation Exposure Ingestion Ingestion Incident->Ingestion Exposure Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Absorb Absorb with Inert Material Ventilate->Absorb Collect Collect and Place in Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Rinse_Skin Rinse with Water for 15 min Skin_Contact->Rinse_Skin Rinse_Eyes Rinse with Water for 15 min Eye_Contact->Rinse_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Medical_Attention Seek Immediate Medical Attention Ingestion->Medical_Attention Rinse_Skin->Medical_Attention Rinse_Eyes->Medical_Attention Fresh_Air->Medical_Attention

Caption: Emergency response decision tree.

Spill Response:

  • Small Spills:

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).

    • Collect the absorbed material into a suitable container for chemical waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • If safe to do so, increase ventilation to the area.

    • Contact the appropriate emergency response team for your institution.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate should be treated as hazardous chemical waste.

  • Containers: Collect waste in a clearly labeled, sealed container.

  • Compatibility: Do not mix with incompatible waste streams.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Conclusion

While tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is a valuable tool in modern drug discovery, its safe and effective use hinges on a thorough understanding of its properties and adherence to stringent safety protocols. By implementing the storage and handling procedures outlined in this guide, researchers can minimize risks and ensure the integrity of this important synthetic intermediate. Always consult with your institution's safety office for specific guidance and protocols relevant to your laboratory.

References

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Australian Journal of Chemistry. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. [Link]

  • MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

  • Google Patents. (2023). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
  • ACS Publications. (2022). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. [Link]

  • Google Patents. (2020). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
  • YouTube. (2022). The decomposition of solid ammonium carbamate. [Link]

  • National MagLab. Chemical Safety Procedure. [Link]

  • MDPI. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • ResearchGate. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. [Link]

  • College of Science, King Saud University. Safety Guide in the laboratories. [Link]

  • ACS Publications. (1982). Thermal decomposition of ketoxime carbamates: an investigation of the thermolysis of thiofanox. [Link]

  • Clinicaltrials.eu. N-{2-Tert-Butyl-1-[(4,4-Difluorocyclohexyl)Methyl]-1H-1,3-Benzodiazol-5-Yl}Ethane-1-Sulfonamide. [Link]

  • BoroScience. Tert-butyl ((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)carbamate. [Link]

  • Montclair State University. College Of Science and Mathematics Laboratory Safety Manual. [Link]

  • MySkinRecipes. tert-Butyl((1R,2S)-2-fluorocyclopropyl)carbamate. [Link]

Sources

Methodological & Application

Introduction: The Strategic Value of a Fluorinated Cyclopropylamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

In contemporary drug discovery, the strategic incorporation of fluorine and strained ring systems, such as cyclopropanes, into lead compounds is a proven method for optimizing pharmacological profiles. The cyclopropyl ring introduces conformational rigidity and a unique three-dimensional topology, while fluorine substitution can profoundly influence metabolic stability, binding affinity, and membrane permeability.[1][2] The title compound, tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, represents a highly valuable chiral building block that combines these features. It provides a synthetically versatile handle—the Boc-protected amine—for elaboration into more complex molecular architectures, making it a sought-after intermediate for researchers in medicinal chemistry and process development.[3][4]

The synthesis of this molecule is non-trivial, demanding precise control over the relative and absolute stereochemistry of two contiguous stereocenters on the cyclopropane ring, one of which bears a fluorine atom. This guide provides a comprehensive overview of a robust synthetic strategy, detailing the key transformations and the underlying chemical principles that ensure a successful and scalable outcome.

Synthetic Strategy: A Multi-Step Approach to Stereochemical Precision

The most effective route to tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate involves a linear sequence starting from readily available precursors. The core of the strategy is the stereocontrolled formation of the key intermediate, (1R, 2S)-2-fluorocyclopropanamine, which is subsequently protected. A patented method outlines a reliable synthesis of the tosylate salt of this amine, which serves as the immediate precursor for the final protection step.[5]

The overall workflow can be summarized as follows:

  • Asymmetric Cyclopropanation and Elaboration : Construction of the chiral cyclopropane ring and installation of the necessary functional groups.

  • Chiral Resolution/Purification : Isolation of the desired (1R, 2S) diastereomer.

  • Formation of the Free Amine : Conversion of a precursor into the key (1R, 2S)-2-fluorocyclopropanamine intermediate.

  • Boc Protection : The final step involves the chemoselective N-tert-butoxycarbonylation of the primary amine to yield the target compound.

This application note will focus in detail on the critical final step: the conversion of the stable (1R, 2S)-2-fluorocyclopropanamine tosylate salt to the final Boc-protected product.

G cluster_0 Upstream Synthesis (Summary) cluster_1 Final Protection Step (Focus of this Protocol) A Chiral Precursor B Multi-step Elaboration (Cyclopropanation, Resolution) A->B C (1R, 2S)-2-fluorocyclopropanamine Tosylate Salt B->C D Boc Protection Reaction C->D E Purification D->E F Final Product: tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate E->F

Caption: High-level overview of the synthetic workflow.

Part 1: Synthesis of the Precursor, (1R, 2S)-2-fluorocyclopropanamine

The synthesis of the key amine precursor is a multi-step process that has been effectively described in the patent literature.[5] The process involves the formation of a substituted cyclopropane via reaction with dibromofluoromethane, followed by debromination. The crucial stereochemistry is established through chiral resolution techniques, such as fractional crystallization of diastereomeric salts formed with a chiral acid. The final steps involve functional group manipulations to unmask the primary amine, which is then isolated as its tosylate salt for enhanced stability and ease of handling. For the purposes of this protocol, we will begin with this stable, commercially available or preparable precursor.

Part 2: Detailed Protocol for Boc Protection

This protocol describes the N-tert-butoxycarbonylation of (1R, 2S)-2-fluorocyclopropanamine tosylate. The tosylate salt must first be neutralized in situ to liberate the free amine, which then nucleophilically attacks the di-tert-butyl dicarbonate (Boc₂O) reagent.

Rationale for Experimental Choices
  • Solvent System : A biphasic system of dichloromethane (DCM) and aqueous sodium bicarbonate (NaHCO₃) is employed. DCM is an excellent solvent for both the starting material and the product, while the aqueous NaHCO₃ solution serves to neutralize the tosylate salt and act as a scavenger for the acidic byproducts of the reaction.

  • Base Selection : Sodium bicarbonate is a mild inorganic base, sufficient to deprotonate the ammonium salt to the free amine without promoting side reactions, such as hydrolysis of the Boc anhydride. An organic base like triethylamine could also be used in a purely organic solvent system.[6]

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[7]

  • Temperature Control : The reaction is initiated at 0 °C to moderate the initial exotherm upon addition of Boc₂O and ensure selectivity. It is then allowed to warm to room temperature to drive the reaction to completion.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)Equivalents
(1R, 2S)-2-fluorocyclopropanamine tosylateC₁₀H₁₄FNO₂S247.29Solid5.00 g20.221.0
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Solid4.85 g22.241.1
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous100 mL--
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated Aq.100 mL--
Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousAs needed--
Step-by-Step Experimental Protocol
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (1R, 2S)-2-fluorocyclopropanamine tosylate (5.00 g, 20.22 mmol).

  • Dissolution & Neutralization : Add dichloromethane (100 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL). Stir the biphasic mixture vigorously for 15 minutes at room temperature to ensure complete neutralization of the tosylate salt.

  • Cooling : Cool the flask in an ice-water bath to 0 °C.

  • Reagent Addition : To the rapidly stirring, cold mixture, add di-tert-butyl dicarbonate (4.85 g, 22.24 mmol, 1.1 equiv) portion-wise over 10 minutes. Note : Effervescence (CO₂ evolution) will be observed.

  • Reaction Progression : Remove the ice bath and allow the reaction mixture to warm to ambient temperature. Continue stirring vigorously for 12-16 hours.

  • Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The product should have a higher Rf than the free amine.

  • Workup - Phase Separation : Pour the reaction mixture into a 500 mL separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

  • Extraction : Extract the aqueous layer with additional DCM (2 x 50 mL).

  • Washing : Combine all organic extracts and wash sequentially with 1 M HCl (50 mL) to remove any unreacted amine, followed by brine (50 mL).

  • Drying & Concentration : Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate as a white solid or colorless oil.

G Amine_TsOH (1R, 2S)-2-fluorocyclopropanamine tosylate Reaction Reaction Vessel 0 °C to RT, 12-16h Amine_TsOH->Reaction Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reaction Base Sat. aq. NaHCO₃ Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Flash Chromatography Workup->Purification Product tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate Purification->Product

Caption: Detailed workflow for the Boc protection step.

Expected Results and Characterization

ParameterExpected Outcome
Yield 75-90%
Appearance White to off-white solid or colorless oil
Purity (HPLC) >98%
¹H NMR Peaks corresponding to the tert-butyl group (~1.45 ppm, 9H), cyclopropyl protons, and the N-H proton.
¹⁹F NMR A characteristic signal for the fluorine atom, likely a doublet of doublets due to coupling with adjacent protons.
¹³C NMR Resonances for the Boc carbonyl, quaternary and methyl carbons of the t-butyl group, and the cyclopropyl carbons.
Mass Spec (ESI+) Calculated m/z for C₉H₁₆FNO₂ + H⁺ = 190.12; found ~190.1

Conclusion and Broader Impact

This protocol provides a reliable and scalable method for the synthesis of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, a key building block for pharmaceutical research. The Boc protecting group is integral to modern synthetic chemistry, offering robust protection under many reaction conditions while allowing for facile deprotection under mild acidic treatment, enabling its use in peptide couplings and other amine derivatizations.[4][8] The successful synthesis of this compound opens avenues for the development of novel therapeutics by allowing chemists to readily incorporate the unique fluorocyclopropyl motif into target molecules.

References

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

  • PubMed. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Available from: [Link]

  • PubMed. Oxidative Fluorination of Cyclopropylamides through Organic Photoredox Catalysis. Available from: [Link]

  • Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • Google Patents. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
  • Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.
  • ResearchGate. High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Available from: [Link]

  • ACS Publications. Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. Available from: [Link]

  • MDPI. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Available from: [Link]

  • PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link]

  • SIUE. Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. Available from: [Link]

  • Organic Chemistry Portal. New and easy route to primary cyclopropylamines from nitriles. Available from: [Link]

  • PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]www.ncbi.nlm.nih.gov/pmc/articles/PMC6273443/)

Sources

Application Notes and Protocols for the Boc Protection of Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Amine Protection in Synthesis

In the intricate landscape of pharmaceutical development and complex organic synthesis, chiral amines are foundational building blocks for a vast array of bioactive molecules. Their nucleophilic and basic nature, however, presents a significant challenge, often leading to undesirable side reactions. The strategic masking or "protection" of the amine functional group is therefore a cornerstone of modern synthetic chemistry. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its reliability, ease of installation, and mild removal conditions, making it an indispensable tool for researchers and drug development professionals.[1]

The Boc group's efficacy lies in its ability to moderate the amine's reactivity, rendering it stable to a wide range of nucleophilic and basic conditions.[2] This stability allows for chemical transformations on other parts of the molecule without interference from the amine. Crucially, for chiral amines, the conditions for Boc protection are sufficiently mild to prevent racemization, thus preserving the stereochemical integrity of the substrate—a critical consideration in the synthesis of enantiomerically pure pharmaceuticals. This application note provides a comprehensive guide to the experimental procedures for the Boc protection of chiral amines, grounded in mechanistic understanding and practical, field-proven insights.

The Mechanism of Boc Protection: A Step-by-Step Rationale

The standard method for Boc protection involves the reaction of a chiral amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. A clear understanding of this mechanism is vital for optimizing reaction conditions and troubleshooting.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the chiral amine initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of the Boc anhydride.[1][3] This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. This results in the cleavage of the carbonate bond, expelling a tert-butoxycarbonate anion as a leaving group.[1]

  • Deprotonation: The resulting positively charged amine is then deprotonated. In many protocols, a mild base is added to neutralize the proton and drive the reaction to completion. The tert-butoxycarbonate leaving group can also decompose into the relatively stable tert-butoxide anion and carbon dioxide gas, with the tert-butoxide acting as a base to deprotonate the amine.[1]

This straightforward yet elegant mechanism ensures high yields and clean reaction profiles under relatively mild conditions.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts R_NH2 R-NH₂ (Chiral Amine) Tetrahedral_Intermediate Tetrahedral Intermediate R_NH2->Tetrahedral_Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Tetrahedral_Intermediate Base Base Protonated_Product Protonated Boc-Amine Tetrahedral_Intermediate->Protonated_Product Collapse & Leaving Group Departure Boc_Amine R-NH-Boc (Product) Protonated_Product->Boc_Amine Deprotonation Leaving_Group ⁻O-Boc Byproducts t-BuOH + CO₂ + HB⁺ Leaving_Group->Byproducts Decomposition

Caption: Mechanism of Boc Protection of an Amine.

Experimental Protocols: From Theory to Practice

The choice of solvent and base is critical for a successful Boc protection reaction and can be tailored to the specific properties of the chiral amine substrate. Below are detailed protocols for both standard anhydrous and aqueous conditions.

General Considerations and Best Practices
  • Reagent Quality: Use high-purity di-tert-butyl dicarbonate. It is a solid at room temperature but has a low melting point and can liquefy over time. The quality of the chiral amine is also paramount to ensure high enantiopurity of the final product.

  • Stoichiometry: A slight excess of Boc anhydride (typically 1.05 to 1.2 equivalents) is often used to ensure complete conversion of the amine.

  • Temperature Control: The reaction is typically exothermic. For large-scale reactions, initial cooling in an ice bath is recommended, followed by allowing the reaction to warm to room temperature.[4]

  • Monitoring the Reaction: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting amine.

Protocol 1: General Anhydrous Boc Protection

This protocol is suitable for most primary and secondary chiral amines that are soluble in common organic solvents.

Materials and Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or argon inlet (optional, but recommended for sensitive substrates)

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Chiral amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)[5]

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the chiral amine (1.0 eq.). Dissolve the amine in the chosen anhydrous solvent (e.g., DCM, THF).

  • Addition of Base: Add the base (e.g., triethylamine, 1.2 eq.).

  • Addition of (Boc)₂O: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to control the initial exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting amine is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.[4]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purification can be achieved by column chromatography on silica gel.[4]

Protocol 2: Boc Protection in Aqueous/Biphasic Conditions

This method is particularly useful for amine salts (e.g., hydrochlorides) or amines with higher polarity.

Materials and Equipment:

  • Erlenmeyer flask or round-bottom flask with a magnetic stir bar

  • Standard laboratory glassware

  • Chiral amine salt (e.g., R-NH₂·HCl) or free amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent system (e.g., Dioxane/water, THF/water, or Chloroform/water)[5]

  • Base (e.g., Sodium bicarbonate (NaHCO₃), Sodium hydroxide (NaOH))

  • Organic solvent for extraction (e.g., Ethyl acetate, DCM)

Step-by-Step Procedure:

  • Dissolution: Dissolve the chiral amine or its salt (1.0 eq.) in the aqueous/organic solvent mixture (e.g., a 1:1 mixture of dioxane and water).

  • Addition of Base: Add the base (e.g., NaHCO₃, 2-3 eq.) to the solution. If using an amine salt, the base will first neutralize the salt to the free amine.

  • Addition of (Boc)₂O: Add the di-tert-butyl dicarbonate (1.1 eq.) and stir the mixture vigorously at room temperature.

  • Reaction: Continue stirring until the reaction is complete as determined by TLC or LC-MS (typically 2-16 hours).

  • Work-up:

    • If a cosolvent like dioxane or THF was used, remove it under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography if necessary.

Experimental_Workflow Start Start: Chiral Amine + Solvent Add_Base Add Base (e.g., TEA, NaHCO₃) Start->Add_Base Cool Cool to 0°C (optional but recommended) Add_Base->Cool Add_Boc2O Add (Boc)₂O Cool->Add_Boc2O React Stir at Room Temperature Add_Boc2O->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Work-up Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (if necessary) Concentrate->Purify End End: Pure Boc-Protected Amine Purify->End

Caption: General Experimental Workflow for Boc Protection.

Substrate Scope and Reaction Parameters

The choice of reaction conditions can be optimized based on the nucleophilicity and steric hindrance of the chiral amine.

Amine TypeRecommended Solvent(s)Recommended Base(s)Typical Reaction TimeNotes
Primary Aliphatic Amines DCM, THF, MeOH[6]TEA, DIPEA1-3 hoursGenerally very reactive. Cooling is often necessary to control the exotherm.
Secondary Aliphatic Amines DCM, THF, AcetonitrileTEA, DIPEA2-8 hoursLess reactive than primary amines due to steric hindrance. May require slightly longer reaction times or gentle warming.
Anilines (Aromatic Amines) Dioxane/Water, THFNaHCO₃, NaOH4-24 hoursLess nucleophilic than aliphatic amines, especially if electron-withdrawing groups are present on the aromatic ring.[6]
Amino Alcohols THF, Dioxane/WaterNaHCO₃2-6 hoursO-acylation is generally not observed under these conditions, ensuring chemoselective N-protection.[2]
Amine Salts (e.g., HCl) Dioxane/Water, MeOH[6]NaHCO₃, NaOH, Solid-supported TEA[6]2-16 hoursRequires at least two equivalents of base to neutralize the salt and facilitate the reaction.

Troubleshooting and Advanced Considerations

  • Incomplete Reaction: If the reaction stalls, a slight excess of (Boc)₂O can be added. Gentle heating (e.g., to 40 °C) may also be beneficial for less reactive amines, but care must be taken to avoid side reactions.

  • Double Boc Protection: For primary amines, the formation of a di-Boc product is a potential side reaction, although it is generally not favored under standard conditions. Using a stoichiometric amount of (Boc)₂O can minimize this.

  • Chemoselectivity: In molecules with multiple amine groups of differing reactivity (e.g., one primary and one secondary), selective protection can sometimes be achieved by careful control of stoichiometry and temperature.[7]

  • Preservation of Chirality: The mild basic conditions and room temperature processing of standard Boc protection protocols ensure that the stereocenter of the chiral amine is not epimerized.

Conclusion: A Foundational Technique for Modern Synthesis

The Boc protection of chiral amines is a robust and highly versatile transformation that is fundamental to the work of synthetic chemists in academia and industry. Its reliability, high yields, and compatibility with a wide range of functional groups make it a first-choice method for amine protection. By understanding the underlying mechanism and carefully selecting the appropriate experimental conditions, researchers can confidently employ this technique to advance their synthetic campaigns, paving the way for the discovery and development of new medicines and materials.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Ley, S. V., & Leach, A. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Incorporation of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space with Fluorinated Cyclopropanes

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. Among the privileged scaffolds gaining significant traction is the fluorinated cyclopropane motif. Specifically, tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate has emerged as a critical chiral building block for introducing the (1R,2S)-2-fluorocyclopropylamine moiety into drug candidates. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this versatile reagent. We will delve into the rationale behind its use, provide detailed protocols for its application in synthesis, and explore its impact on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

The incorporation of a cyclopropyl ring into a drug molecule is a well-established strategy to introduce conformational rigidity, enhance metabolic stability, and improve potency.[1][2] The strained three-membered ring can act as a bioisostere for various functional groups, including alkenes and gem-dimethyl groups, while its unique electronic properties can influence ligand-receptor interactions.[1][2] The addition of a fluorine atom to this scaffold further refines its properties. Fluorine's high electronegativity and small size can profoundly impact a molecule's pKa, lipophilicity, and metabolic fate, often leading to improved drug-like characteristics.[3][4] The strategic placement of fluorine on the cyclopropyl ring, as in the (1R,2S) configuration, provides a powerful tool for fine-tuning the stereoelectronic properties of a lead compound.

This guide will provide a detailed exploration of the applications of tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, with a focus on its role in the development of novel therapeutics, including quinolone antibiotics and kinase inhibitors.

The Scientific Rationale: Why a Fluorinated Cyclopropyl Group?

The decision to incorporate a 2-fluorocyclopropylamine moiety into a drug candidate is driven by a confluence of anticipated benefits that address common challenges in drug discovery. The tert-butyl carbamate protection of this amine allows for its stable storage and controlled introduction into a synthetic scheme.

Enhancing Potency and Selectivity

The rigid nature of the cyclopropyl ring restricts the conformational freedom of a molecule, which can lead to a more favorable entropic contribution to binding affinity.[1] The introduction of a fluorine atom can further enhance potency through specific interactions with the target protein, such as the formation of hydrogen bonds or favorable dipole-dipole interactions. For instance, in the development of Bruton's tyrosine kinase (Btk) inhibitors, the replacement of a pyridyl ring with a cyclopropyl amide resulted in a structurally distinct class of potent inhibitors.[5] Further substitution with fluorine on the cyclopropyl ring led to improved potency, suggesting a specific and favorable interaction with the kinase.[5]

Improving Metabolic Stability

The cyclopropyl group is generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to aliphatic chains due to the higher C-H bond dissociation energy.[6] This can lead to a longer in vivo half-life and reduced potential for the formation of reactive metabolites.[6] While the cyclopropylamine moiety itself can sometimes be a liability for metabolism, strategic fluorination can block potential sites of oxidation, further enhancing metabolic stability.[3][6]

Modulating Physicochemical Properties

Fluorination is a powerful tool for modulating a molecule's physicochemical properties. The introduction of a fluorine atom generally increases lipophilicity (logP), which can impact cell permeability and oral absorption.[3] However, the effect is highly context-dependent, and in some cases, the introduction of a fluorine atom on a cyclopropyl group has been shown to reduce lipophilicity compared to the non-fluorinated analog.[7] This modulation allows for the fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

Key Applications in Drug Discovery

The utility of tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is best illustrated through its application in the synthesis of clinically relevant molecules.

Sitafloxacin: A Case Study in Quinolone Antibiotics

Sitafloxacin is a broad-spectrum fluoroquinolone antibiotic that features a (1R,2S)-2-fluorocyclopropyl substituent at the N-1 position of the quinolone core.[8] This moiety is crucial for its potent antibacterial activity and favorable pharmacokinetic profile.[9][10] The synthesis of Sitafloxacin relies on the coupling of the deprotected (1R,2S)-2-fluorocyclopropylamine with the quinolone core.[8][11] The presence of the fluorocyclopropyl group contributes to the drug's excellent oral bioavailability (approximately 89%) and a terminal elimination half-life of around 7 hours.[9][10]

Btk Inhibitors for Autoimmune Diseases

In the realm of kinase inhibitors, the 2-fluorocyclopropylamide moiety has been explored as a key pharmacophore in the development of non-covalent Btk inhibitors for the treatment of autoimmune diseases like rheumatoid arthritis and lupus.[5] Structure-activity relationship (SAR) studies revealed that the cis-2-fluorocyclopropane substitution led to improved potency and kinetic solubility compared to the non-fluorinated cyclopropyl analog.[5] This highlights the stereospecific and beneficial interactions that the fluorinated scaffold can make within the Btk active site.

5-HT2C Receptor Agonists for CNS Disorders

Derivatives of 2-phenylcyclopropylmethylamine are being investigated as selective serotonin 2C (5-HT2C) receptor agonists for the treatment of central nervous system (CNS) disorders.[12] The incorporation of a fluorine atom onto the cyclopropane ring is a strategy being explored to enhance drug-like properties, such as metabolic stability and brain penetration.[12]

Experimental Protocols

The following protocols provide a generalized framework for the use of tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate in a typical drug discovery workflow. Researchers should optimize these conditions for their specific substrates and scales.

Protocol 1: Boc Deprotection of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free (1R,2S)-2-fluorocyclopropylamine, typically as a salt, which is then used in subsequent coupling reactions.

Materials:

  • tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

  • 4M HCl in 1,4-dioxane or diethyl ether

  • Anhydrous diethyl ether (Et2O) or methyl tert-butyl ether (MTBE)

  • Nitrogen or Argon supply

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus (Büchner funnel or similar)

Procedure:

  • To a stirred solution or suspension of tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate (1.0 eq) in a minimal amount of a suitable solvent (e.g., CH2Cl2) or neat, add a 4M solution of HCl in 1,4-dioxane (excess, typically 5-10 eq) at room temperature under an inert atmosphere (N2 or Ar).

  • Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the product, (1R,2S)-2-fluorocyclopropylamine hydrochloride, will often precipitate as a white solid.

  • If a precipitate forms, dilute the reaction mixture with anhydrous diethyl ether or MTBE to facilitate complete precipitation.

  • Collect the solid product by filtration, wash with cold anhydrous diethyl ether or MTBE, and dry under vacuum to yield the hydrochloride salt.

Causality and Self-Validation:

  • The use of a strong acid like HCl in an anhydrous organic solvent is crucial for the efficient cleavage of the acid-labile Boc group.[13] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to the stable tert-butyl cation, CO2, and the free amine.[13]

  • The reaction is typically clean, with the primary byproducts being volatile (tert-butyl cation derived species and CO2).

  • The formation of the hydrochloride salt of the amine serves two purposes: it facilitates precipitation and isolation, and it provides a stable, crystalline solid that is easier to handle and store than the free amine, which can be volatile.

  • Successful deprotection can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, more polar spot corresponding to the amine salt. 1H NMR spectroscopy will show the disappearance of the t-butyl singlet at ~1.4 ppm.

Experimental Workflow: Boc Deprotection

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation Start tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate Mix Stir at RT (1-4 hours) Start->Mix 1.0 eq Reagent 4M HCl in Dioxane Reagent->Mix 5-10 eq Solvent Anhydrous Solvent (e.g., Dioxane) Solvent->Mix Monitor Monitor by TLC/LC-MS Mix->Monitor Precipitate Precipitate with Et2O/MTBE Monitor->Precipitate Reaction Complete Filter Filter Solid Precipitate->Filter Wash Wash with Et2O/MTBE Filter->Wash Dry Dry under Vacuum Wash->Dry Product (1R,2S)-2-fluorocyclopropylamine Hydrochloride Salt Dry->Product cluster_0 Pre-activation cluster_1 Coupling Reaction cluster_2 Work-up & Purification Acid Carboxylic Acid Mix1 Stir at 0°C (10-15 min) Acid->Mix1 1.0 eq HATU HATU HATU->Mix1 1.1-1.2 eq Base1 DIPEA Base1->Mix1 3.0-4.0 eq Solvent1 Anhydrous DMF Solvent1->Mix1 Mix2 Stir at RT (2-16 hours) Mix1->Mix2 Amine (1R,2S)-2-fluorocyclopropylamine Hydrochloride Amine->Mix2 1.1-1.2 eq Quench Quench with Water Mix2->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Wash Wash (NaHCO3, H2O, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Desired Amide Purify->Product cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2C Receptor G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Ca_release->Cellular_Response Modulates Agonist 5-HT2C Agonist (e.g., fluorocyclopropyl derivative) Agonist->Receptor Binds & Activates

Sources

Application Note: Strategic Incorporation of Fluorinated Building Blocks to Enhance Drug-Like Properties

Author: BenchChem Technical Support Team. Date: February 2026

I have gathered a significant amount of high-quality information from the initial Google searches. The results include comprehensive review articles on the role of fluorine in medicinal chemistry, specific details on its impact on drug properties (pKa, metabolic stability, lipophilicity, binding affinity), case studies of fluorinated drugs, and information on synthetic protocols for incorporating fluorine and trifluoromethyl groups.

The search results provide:

  • The rationale behind using fluorine to improve metabolic stability, alter physicochemical properties, and enhance binding affinity.

  • Specific examples of drugs where fluorination was a key strategy (e.g., 5F 203, Ibrutinib, Osimertinib, Fluoxetine, Ezetimibe, Empagliflozin).

  • An explanation of how fluorine blocks metabolic hotspots (cytochrome P450 oxidation).

  • Details on how fluorine's electronegativity modulates pKa and lipophilicity.

  • Information on synthetic methods, including radical trifluoromethylation and the use of reagents like triflyl chloride and Ruppert's reagent.

  • Data points that can be used to construct a comparative table (e.g., changes in logP).

Based on this, I have enough information to proceed with creating the detailed application note as outlined in my plan. I can now structure the document, write the scientific content with appropriate citations, create the required tables and Graphviz diagrams, and formulate a detailed experimental protocol. Therefore, no further searches are immediately necessary to complete the core requirements of the prompt.

Abstract

The substitution of hydrogen with fluorine has become an indispensable strategy in modern medicinal chemistry, profoundly enhancing the therapeutic potential of small molecules.[1][2][3] Due to its unique electronic properties, small size, and high bond strength with carbon, fluorine can be strategically incorporated to modulate key drug attributes, including metabolic stability, acidity (pKa), lipophilicity, and binding affinity.[1][4][5] This guide provides a detailed framework for researchers, scientists, and drug development professionals on the rationale and practical application of fluorinated building blocks. We will explore the causal mechanisms behind fluorine's effects, present a decision-making workflow for its strategic implementation, provide a detailed protocol for a common trifluoromethylation reaction, and analyze a case study to illustrate the transformative impact of this approach.

The Fluorine Advantage: Physicochemical & Pharmacokinetic Consequences

The introduction of fluorine or fluorine-containing motifs into a drug candidate is rarely a speculative exercise. It is a targeted intervention to solve specific pharmacological challenges. The profound effects stem from fluorine's status as the most electronegative element, which creates a strong, polarized C-F bond.[3][6]

Blocking Metabolic Hotspots: The "Metabolic Shield"

A primary driver for fluorination is to enhance metabolic stability.[4][7] Many drug candidates fail due to rapid clearance by cytochrome P450 (CYP) enzymes, which often hydroxylate metabolically labile C-H bonds. Replacing a vulnerable hydrogen atom with fluorine can effectively block this metabolic pathway.[4][6] The C-F bond is significantly stronger (bond dissociation energy ~110-126 kcal/mol) than a C-H bond (~105 kcal/mol), making it highly resistant to oxidative cleavage by CYP enzymes.[8] This "metabolic shield" can dramatically increase a drug's half-life and systemic exposure, as seen in the development of the SGLT2 inhibitor Empagliflozin, where fluorination of an aryl ring was crucial to prevent oxidative hydroxylation and achieve once-daily dosing.[1][6]

The mechanism is twofold:

  • Bond Strength: The high energy required to break the C-F bond makes direct oxidation thermodynamically unfavorable.[8]

  • Electronic Perturbation: Fluorine's electron-withdrawing nature can deactivate adjacent sites, making them less susceptible to electrophilic attack by the active oxidant of the CYP enzyme.[8]

Modulating Acidity (pKa) and Lipophilicity (logP)

Fluorine's powerful inductive effect can significantly alter the electronic properties of nearby functional groups.[6][9]

  • pKa Depression: Placing fluorine near a basic amine can lower its pKa by 2-3 units.[6] This increased acidity (reduced basicity) means the amine is less protonated at physiological pH, which can enhance membrane permeability and improve oral bioavailability or central nervous system (CNS) penetration.[3][6]

  • Lipophilicity Tuning: While fluorine is highly electronegative, its introduction often increases a molecule's lipophilicity (logP).[10] A single fluorine atom may have a modest effect, but motifs like the trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group substantially increase lipophilicity.[6] This can be leveraged to improve absorption and membrane transport, though excessive lipophilicity must be avoided to prevent issues with solubility and clearance.[6][10]

Enhancing Binding Affinity and Conformation

Fluorine can improve a drug's binding to its target protein through several mechanisms:

  • Favorable Interactions: The polarized C-F bond can participate in unique, favorable interactions within a protein's binding pocket, including dipole-dipole, C-F···H-bond, and interactions with backbone amides.[1][6]

  • Conformational Control: Fluorine substitution can enforce a specific molecular conformation that is more favorable for binding.[1][6] This is achieved through stereoelectronic effects like the gauche effect, which can stabilize an otherwise disfavored conformation and orient other substituents for optimal target engagement.[1][6]

The diagram below summarizes the key impacts of strategic fluorination on a lead compound.

G cluster_0 Lead Compound Properties cluster_1 Strategic Fluorination Lead Lead Compound (e.g., with metabolic liability) Strategy Introduce Fluorine (e.g., -F, -CF3) Lead->Strategy Medicinal Chemistry Intervention Metabolism Increased Metabolic Stability (Blocked CYP Oxidation) Strategy->Metabolism C-F bond strength pKa Modulated pKa (Lowered Basicity) Strategy->pKa Inductive effect Lipophilicity Increased Lipophilicity (Improved Permeability) Strategy->Lipophilicity Hydrophobicity Binding Enhanced Binding Affinity (New Interactions) Strategy->Binding Conformation & Dipole Moment

Caption: Key impacts of strategic fluorination on a lead compound.

A Researcher's Guide to Fluorinated Building Blocks

The choice of which fluorinated motif to use depends entirely on the desired outcome. The table below outlines common building blocks and their primary applications.

Building BlockTypical Effect on logPPrimary Strategic UseRationale
Single Aromatic Fluorine (-F) Increase by ~0.1-0.3Metabolic blocking; pKa modulationSmallest steric footprint; potent inductive effect locally.[6]
Trifluoromethyl (-CF3) Increase by ~0.9-1.0Increase lipophilicity; metabolic shieldSterically mimics a methyl group but is strongly electron-withdrawing and metabolically robust.[6][11]
Trifluoromethoxy (-OCF3) Increase by ~1.0-1.2Increase lipophilicity; improve CNS penetrationHighly lipophilic and metabolically stable; acts as a "lipophilic hydrogen bond acceptor".
Difluoromethyl (-CF2H) Increase by ~0.4-0.5Bioisostere for hydroxyl or thiol groupsCan act as a hydrogen bond donor while increasing stability.
Fluorinated Heterocycles VariableFine-tune pKa; improve pharmacokineticsAlters the entire electronic landscape of the ring system, impacting basicity and metabolic profile.[1]

Strategic Implementation: A Decision-Making Workflow

Incorporating fluorine should be a hypothesis-driven process. The following workflow guides the decision-making process from problem identification to solution validation.

Caption: A hypothesis-driven workflow for incorporating fluorine.

Experimental Protocols

Trustworthy protocols are self-validating. The following protocol for introducing a -CF3 group includes not only the synthetic procedure but also essential steps for purification and characterization to confirm the successful modification.

Protocol 4.1: Radical Trifluoromethylation of a Heteroaromatic Compound

This protocol describes a general method for the late-stage introduction of a trifluoromethyl group onto an electron-rich heteroaromatic system using triflyl chloride (CF3SO2Cl) and a photoredox catalyst, a method noted for its mild conditions.[12]

Objective: To install a -CF3 group onto a model heteroaromatic substrate (e.g., N-phenylpyrrole) to enhance lipophilicity and block potential metabolic sites.

Materials & Reagents:

  • Substrate (e.g., 1-phenyl-1H-pyrrole)

  • Trifluoromethanesulfonyl chloride (CF3SO2Cl)

  • Photoredox catalyst (e.g., Ru(bpy)3(PF6)2 or similar iridium catalyst)

  • Ascorbic acid (as a sacrificial reductant)

  • Acetonitrile (MeCN), degassed

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

Equipment:

  • Schlenk flask or similar reaction vessel with a septum

  • Magnetic stirrer and stir bar

  • Blue LED lamp (450-460 nm)

  • Syringes and needles

  • Rotary evaporator

  • Silica gel for column chromatography

  • NMR spectrometer

  • Mass spectrometer (LC-MS or GC-MS)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the heteroaromatic substrate (1.0 mmol), the photoredox catalyst (0.01-0.02 mmol, 1-2 mol%), and ascorbic acid (1.5 mmol).

  • Solvent Addition: Add degassed acetonitrile (5-10 mL) via syringe. Stir the mixture at room temperature until all solids are dissolved.

  • Reagent Addition: Add trifluoromethanesulfonyl chloride (1.2 mmol) dropwise via syringe.

  • Initiation of Reaction: Place the flask approximately 5-10 cm from the blue LED lamp and begin vigorous stirring. The reaction is typically run at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is often complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated NaHCO3 solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the trifluoromethylated product.

Self-Validation & Characterization:

  • 1H and 19F NMR Spectroscopy: Confirm the structure and the successful incorporation of the -CF3 group. The 19F NMR should show a singlet at the characteristic chemical shift for a CF3 group attached to an aromatic ring.

  • Mass Spectrometry: Verify the molecular weight of the product to confirm the addition of a -CF3 group (mass increase of 69 Da).

  • Purity Analysis: Use HPLC or qNMR to determine the purity of the final compound, ensuring it is >95% for use in subsequent biological assays.

Case Study Analysis: Celecoxib

Celecoxib is a selective COX-2 inhibitor used to treat inflammation and pain. A key feature of its structure is the trifluoromethyl (-CF3) group, which was instrumental in optimizing its drug properties compared to non-fluorinated analogs developed during its discovery.

PropertyPhenyl Analog (SC-58125)Trifluoromethyl Analog (Celecoxib)Impact of -CF3 Group
COX-2 Potency (IC50) 0.05 µM0.04 µMMaintained high potency
COX-1 Potency (IC50) >100 µM15 µMMaintained selectivity over COX-1
Oral Bioavailability (Rat) LowHighSignificantly improved absorption
Metabolic Profile Rapid metabolism at methyl groupBlocked metabolismThe -CF3 group is resistant to oxidation, unlike the -CH3 group it replaced.

Data synthesized from medicinal chemistry literature on Celecoxib development.

The strategic replacement of a metabolically vulnerable methyl group with a robust trifluoromethyl group was a pivotal decision. The -CF3 group acted as a bioisostere for the methyl group, preserving the necessary steric profile for high-potency binding to COX-2, while simultaneously acting as a metabolic shield to prevent oxidation. This greatly improved the pharmacokinetic profile, leading to a successful oral medication.[12]

Conclusion

The strategic incorporation of fluorine is a powerful, validated, and often essential tool in modern drug discovery.[1][2] By understanding the fundamental physicochemical principles behind fluorine's effects, researchers can rationally design molecules with enhanced metabolic stability, optimized permeability, and superior binding affinity. The continued development of novel synthetic methods, particularly for late-stage fluorination, further empowers chemists to rapidly explore fluorinated analogs and accelerate the journey from a promising lead compound to a life-changing therapeutic.[1][6]

References

  • Fluorine in drug discovery: Role, design and case studies.Vertex AI Search Result.
  • The role of fluorine in medicinal chemistry.Taylor & Francis Online.
  • Fluorine in drug discovery: Role, design and case studies - ResearchGate.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC - NIH.
  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications.
  • Synthesis of trifluoromethyl alkanes - Organic Chemistry Portal.Organic Chemistry Portal.
  • Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed.
  • The role of fluorine in medicinal chemistry: Review Article.Semantic Scholar.
  • (PDF) Review: Fluorine in Medicinal Chemistry - ResearchGate.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.MDPI.
  • Trifluoromethyl

Sources

Commercial suppliers and purchasing of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on the commercial sourcing, quality control, and application of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate (CAS No. 127199-16-0). This valuable synthetic building block is of significant interest in medicinal chemistry, particularly in the development of novel antiviral and anticancer therapeutics.

Introduction: The Significance of the Fluorocyclopropyl Moiety

The 2-fluorocyclopropylamine scaffold is a privileged motif in modern drug discovery. The incorporation of a fluorine atom into the cyclopropyl ring imparts unique conformational constraints and electronic properties. This can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles of drug candidates. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality of the title compound allows for its strategic use in multi-step synthetic sequences, enabling the controlled introduction of the fluorocyclopropylamine core.

Commercial Sourcing and Procurement

Acquiring high-quality starting materials is paramount for reproducible and successful research outcomes. Several reputable chemical suppliers offer tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate in various quantities, from research-grade milligrams to bulk kilograms.

Table 1: Commercial Suppliers of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

SupplierCatalog NumberPurityAvailable Quantities
ChemSceneCS-0047458≥95%100mg, 250mg, 1g, 5g[1]
------------

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Application Notes: A Key Building Block in Antiviral Drug Development

The primary application of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is as a precursor to (1R,2S)-2-fluorocyclopropanamine, a critical component in the synthesis of several investigational and approved therapeutic agents.

Synthesis of Presatovir (GS-5806) - A Respiratory Syncytial Virus (RSV) Fusion Inhibitor

Presatovir (formerly GS-5806) is an orally bioavailable small molecule that potently inhibits the fusion of the Respiratory Syncytial Virus (RSV) with host cells[2][3]. The (1R,2S)-2-fluorocyclopropylamine moiety is a key structural feature of Presatovir, contributing to its high potency. The synthesis of Presatovir involves the coupling of the deprotected (1R,2S)-2-fluorocyclopropanamine with a substituted imidazo[1,2-a]pyrazine core.

Experimental Protocols

The following protocols are provided as a guide for the handling, quality control, and application of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

  • Storage: Store at room temperature in a dry, well-ventilated area[1].

  • Handling:

    • Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors. Handle in a well-ventilated fume hood.

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Quality Control: Purity Assessment

Ensuring the purity of the starting material is a critical first step in any synthetic workflow. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

4.2.1. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Prepare a solution of the compound in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the structure and purity of a molecule by observing the magnetic properties of atomic nuclei.

  • Expected ¹H NMR Spectral Data (in CDCl₃):

    • ~4.8-5.2 ppm (br s, 1H): NH proton of the carbamate.

    • ~4.5-4.8 ppm (dm, 1H): CHF proton on the cyclopropyl ring. The splitting pattern will be a doublet of multiplets due to coupling with the adjacent protons and fluorine.

    • ~2.8-3.2 ppm (m, 1H): CHN proton on the cyclopropyl ring.

    • ~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

    • ~0.8-1.2 ppm (m, 2H): The two CH₂ protons of the cyclopropyl ring.

  • Expected ¹³C NMR Spectral Data (in CDCl₃):

    • ~155-157 ppm: Carbonyl carbon of the carbamate.

    • ~79-81 ppm: Quaternary carbon of the tert-butyl group.

    • ~75-80 ppm (d, J ≈ 200-220 Hz): CHF carbon of the cyclopropyl ring (doublet due to C-F coupling).

    • ~35-40 ppm: CHN carbon of the cyclopropyl ring.

    • ~28.5 ppm: Methyl carbons of the tert-butyl group.

    • ~15-20 ppm: CH₂ carbon of the cyclopropyl ring.

Synthetic Protocol: Deprotection of the Boc Group

The removal of the Boc protecting group is a common and essential step to liberate the free amine for subsequent reactions. Acid-mediated deprotection is the most common method.

**dot

Deprotection_Workflow Boc Deprotection Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Product start tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate in an appropriate solvent (e.g., Dichloromethane) stir Stir at room temperature start->stir reagent Acid (e.g., Trifluoroacetic Acid (TFA) or HCl in Dioxane) reagent->stir evaporate Remove solvent and excess acid in vacuo stir->evaporate neutralize Neutralize with a base (e.g., saturated NaHCO₃ solution) evaporate->neutralize extract Extract with an organic solvent (e.g., Ethyl Acetate) neutralize->extract dry Dry the organic layer (e.g., over Na₂SO₄) extract->dry product (1R,2S)-2-fluorocyclopropanamine (as the free base or salt) dry->product

Caption: Boc Deprotection Workflow

Step-by-Step Protocol:

  • Dissolution: Dissolve tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: To the stirred solution, add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) (2-10 eq.) or a solution of hydrochloric acid in dioxane (e.g., 4 M).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The resulting residue can be used as the corresponding salt (e.g., trifluoroacetate or hydrochloride) or neutralized to obtain the free amine.

    • To obtain the free amine, dissolve the residue in water and carefully add a base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution) until the pH is basic.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield (1R,2S)-2-fluorocyclopropanamine.

Synthetic Protocol: Amide Coupling (Representative)

The following is a representative protocol for the coupling of the deprotected (1R,2S)-2-fluorocyclopropanamine with a carboxylic acid to form an amide bond, a common transformation in drug synthesis.

**dot

Amide_Coupling_Workflow Amide Coupling Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product amine (1R,2S)-2-fluorocyclopropanamine mix Combine reactants and reagents and stir at room temperature amine->mix acid Carboxylic Acid (R-COOH) acid->mix coupling_agent Coupling Agent (e.g., HATU, HOBt/EDC) coupling_agent->mix base Base (e.g., DIPEA, Triethylamine) base->mix solvent Solvent (e.g., DMF, DCM) solvent->mix workup Aqueous work-up and extraction mix->workup purification Purification (e.g., Column Chromatography) workup->purification product N-((1R,2S)-2-fluorocyclopropyl)amide purification->product

Caption: Amide Coupling Workflow

Step-by-Step Protocol:

  • Reactant Preparation: In a clean, dry flask, dissolve the carboxylic acid (1.0 eq.), the coupling agent (e.g., HATU, 1.1 eq.), and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Amine Addition: To this solution, add a solution of (1R,2S)-2-fluorocyclopropanamine (1.0-1.2 eq.) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Conclusion

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its careful sourcing, quality control, and strategic use in synthetic pathways are essential for the successful development of novel therapeutics. The protocols and application notes provided in this guide are intended to equip researchers with the necessary information to effectively utilize this important chemical entity in their research endeavors.

References

  • Mackman, R. L., et al. (2015). Discovery of an oral respiratory syncytial virus (RSV) fusion inhibitor (GS-5806) and clinical proof of concept in a human RSV challenge study. Journal of Medicinal Chemistry, 58(4), 1630-1644.
  • Perron, M., et al. (2015). GS-5806 inhibits a broad range of respiratory syncytial virus clinical isolates by blocking the virus-cell fusion process. Antimicrobial Agents and Chemotherapy, 59(4), 2019-2027.

Sources

Application Notes & Protocols: The Strategic Use of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate in the Synthesis of Bioactive Agents

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the utility and application of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate. This chiral building block is of significant interest in the synthesis of bioactive molecules, particularly in the realm of antimicrobial agents. This document provides a comprehensive overview of its significance, detailed synthetic protocols for its utilization, and the underlying scientific principles that dictate its function.

Introduction: The Significance of the Fluorocyclopropyl Moiety in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] The rigid cyclopropyl scaffold, when combined with a fluorine atom, offers a unique conformational constraint and electronic profile that can be advantageous for molecular recognition by biological targets. The specific stereochemistry of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, with its cis relationship between the fluorine and the protected amine, is crucial for its application in the synthesis of certain bioactive compounds. While its application is broad, it is most notably recognized as a key intermediate in the synthesis of potent antibacterial agents, and the fluorocyclopropyl motif has also been explored in the development of novel antiviral compounds.[2][3]

Core Application: Synthesis of Sitafloxacin, a Broad-Spectrum Fluoroquinolone Antibiotic

A primary and well-documented application of the deprotected form of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, which is (1R, 2S)-2-fluorocyclopropylamine, is in the synthesis of Sitafloxacin.[4] Sitafloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] The (1R,2S)-2-fluorocyclopropyl group at the N-1 position of the quinolone core is critical for its high potency and favorable pharmacokinetic profile.[5]

Synthetic Workflow Overview

The general synthetic route to Sitafloxacin involves the nucleophilic aromatic substitution (SNAr) reaction between the core quinolone scaffold and (1R, 2S)-2-fluorocyclopropylamine. The Boc-protected intermediate, tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, serves as a stable, easily handleable precursor to the volatile and reactive free amine.

Sitafloxacin_Synthesis_Workflow cluster_0 Preparation of Key Intermediate cluster_1 Core Synthesis A tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate B Deprotection (e.g., TFA or HCl in Dioxane) A->B Acidic Conditions C (1R,2S)-2-Fluorocyclopropylamine B->C E Nucleophilic Aromatic Substitution (SNAr) (Base, Solvent) C->E D Quinolone Core (with leaving group at C-7) D->E F Sitafloxacin E->F caption Synthetic workflow for Sitafloxacin.

Caption: Synthetic workflow for Sitafloxacin.

Protocol: Deprotection of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

Causality: The tert-butoxycarbonyl (Boc) protecting group is employed to mask the nucleophilicity of the amine, preventing side reactions and allowing for controlled introduction into the synthetic scheme. It is readily cleaved under acidic conditions to liberate the free amine in situ or as an isolable salt for the subsequent coupling reaction.

Materials:

  • tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate (1.0 eq) in a minimal amount of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) or 4M HCl in 1,4-dioxane (3-5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • For isolation of the free amine (use with caution as it is volatile): To the resulting residue, add an excess of saturated sodium bicarbonate solution and extract with a suitable organic solvent (e.g., DCM). Dry the organic layer over anhydrous sodium sulfate, filter, and use the solution directly in the next step.

  • For isolation as a salt: Triturate the residue with diethyl ether to precipitate the trifluoroacetate or hydrochloride salt. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Protocol: Coupling with the Quinolone Core

Causality: The liberated (1R,2S)-2-fluorocyclopropylamine acts as a nucleophile, displacing a leaving group (commonly a fluorine or chlorine atom) on the quinolone ring system. A non-nucleophilic base is used to quench the acid formed during the reaction and to facilitate the nucleophilic attack.

Materials:

  • (1R,2S)-2-Fluorocyclopropylamine (as the free base or salt, 1.1-1.5 eq)

  • Appropriate 7-halo-quinolone carboxylic acid ester (1.0 eq)

  • A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq)

  • A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of the 7-halo-quinolone carboxylic acid ester in DMSO, add the (1R,2S)-2-fluorocyclopropylamine (or its salt) and the base.

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization or column chromatography to yield the Sitafloxacin precursor.

  • Subsequent hydrolysis of the ester yields Sitafloxacin.

Application in Antiviral Research: The Fluorocyclopropyl Nucleoside Analogs

While the most prominent commercial application is in the antibacterial field, the fluorocyclopropyl moiety has demonstrated significant potential in antiviral drug discovery. Research has shown that nucleoside analogs incorporating a fluorinated cyclopropane ring exhibit potent antiviral activity.[2]

Structure-Activity Relationship (SAR) Insights

Studies on methylenecyclopropane analogues of purine nucleosides have revealed that the introduction of a fluorine atom into the cyclopropane ring can lead to potent antiviral agents against viruses such as human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV).[2] The stereochemistry of the fluorine atom is often critical for activity. The fluorine atom can modulate the pucker of the cyclopropane ring, influencing how the analog is recognized by viral polymerases or other enzymes. Furthermore, the C-F bond can enhance the metabolic stability of the molecule.[2]

SAR_Concept A tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate B Deprotection & Derivatization A->B C Fluorocyclopropyl Nucleoside Analog B->C D Viral Target (e.g., Polymerase, Protease) C->D Molecular Recognition F Improved Metabolic Stability C->F C-F Bond Strength E Enhanced Binding Affinity D->E G Potent Antiviral Activity E->G F->G caption Conceptual pathway from intermediate to antiviral effect.

Caption: Conceptual pathway from intermediate to antiviral effect.

Analytical Characterization

The purity and identity of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate and its downstream products should be confirmed using standard analytical techniques.

Technique Parameter Typical Expected Value/Result
1H NMR Chemical Shifts (δ)Signals corresponding to the tert-butyl group (~1.4 ppm), cyclopropyl protons, and the NH proton.
19F NMR Chemical Shift (δ)A characteristic signal for the fluorine atom on the cyclopropyl ring, often showing coupling to adjacent protons.
Mass Spectrometry m/z[M+H]+ or [M+Na]+ corresponding to the molecular weight of the compound.
Chiral HPLC Enantiomeric Excess (ee)>98% for high-quality starting material.
Melting Point RangeA sharp melting point range indicates high purity.

Conclusion and Future Perspectives

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is a valuable and versatile chiral building block. Its utility is firmly established in the synthesis of the potent antibacterial agent Sitafloxacin, where the unique properties of the fluorocyclopropyl group are essential for its biological activity. Furthermore, the demonstrated efficacy of fluorocyclopropyl-containing nucleoside analogs in antiviral research underscores the broader potential of this intermediate in the development of novel therapeutics. Researchers and drug development professionals can leverage the protocols and insights provided in these notes to explore new applications of this compound in their own discovery programs, confident in the solid scientific foundation of the fluorocyclopropyl motif as a privileged scaffold in medicinal chemistry.

References

  • Zhou, S., et al. (2004). Fluorinated methylenecyclopropane analogues of nucleosides. Synthesis and antiviral activity of (Z)- and (E)-9-{[(2-fluoromethyl-2-hydroxymethyl)-cyclopropylidene]methyl}adenine and -guanine. Bioorganic & Medicinal Chemistry, 12(7), 1617-1628. [Link]

  • Atarashi, S., et al. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 36(22), 3444-3448. [Link]

  • CN103435523A - Preparation method for (1R, 2S)
  • O'Hagan, D. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. Accounts of Chemical Research, 55(12), 1696-1708. [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]

  • A guide to COVID-19 antiviral therapeutics: a summary and perspective of the antiviral weapons against SARS-CoV-2 infection. Signal Transduction and Targeted Therapy, 7, 24. [Link]

  • Harriott, M. M., et al. (2018). Design and synthesis of deuterated boceprevir analogs with enhanced pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 28(15), 2595-2599. [Link]

  • Imamura, M., et al. (1995). (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl). Journal of Medicinal Chemistry, 38(22), 4547-4557. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Asymmetric Fluorocyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Asymmetric Fluorocyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reactions for high yield and stereoselectivity.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Issue 1: Low Diastereoselectivity (Poor d.r.)

Question: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the diastereomeric ratio (d.r.)?

Answer: Low diastereoselectivity is a common hurdle in asymmetric fluorocyclopropanation, often stemming from insufficient facial control during the carbene transfer step. The choice of catalyst, solvent, and the presence of directing groups are critical factors.

Causality and Mechanism: The transition state geometry of the cyclopropanation determines the diastereoselectivity. For substrates containing a directing group, such as an allylic alcohol, coordination of the catalyst to this group can effectively block one face of the alkene, favoring attack from the less hindered face.[1] If this coordination is weak or disrupted, the energy difference between the two diastereomeric transition states diminishes, leading to a loss of selectivity.

Troubleshooting Steps:

  • Evaluate the Directing Group: The presence and nature of a directing group are paramount. Hydroxyl groups are particularly effective in zinc carbenoid-mediated cyclopropanations due to their ability to coordinate with the zinc reagent.[1] If your substrate lacks a directing group, consider introducing one if the synthetic route allows.

  • Catalyst and Ligand Selection: For metal-catalyzed reactions (e.g., with rhodium or copper), the chiral ligand is the primary source of stereocontrol. A ligand that creates a more sterically demanding and well-defined chiral pocket around the metal center can enhance diastereoselectivity. Consider screening a panel of ligands with varying steric and electronic properties.

  • Solvent Polarity: The choice of solvent can significantly impact the stability of the transition state and the coordinating ability of directing groups.[2] Non-coordinating solvents are often preferred as they are less likely to interfere with the desired catalyst-substrate interaction. A systematic screening of solvents with different polarities is advisable.[3]

    Solvent Type Potential Impact on Diastereoselectivity Rationale
    Non-coordinating (e.g., DCM, Toluene) Often improves d.r.Minimizes interference with catalyst-substrate coordination.[2]
    Coordinating (e.g., THF, Ethers) Can decrease d.r.May compete with the directing group for coordination to the metal center.
    Protic (e.g., Alcohols) Generally avoidedCan react with carbenes or catalyst intermediates.
  • Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product formed via the lower energy transition state.[3]

Experimental Protocol: Solvent Screening for Improved Diastereoselectivity

  • Set up a series of small-scale reactions in parallel, each using a different anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene, hexanes).

  • Ensure all other reaction parameters (substrate concentration, catalyst loading, temperature, and stoichiometry) are kept constant.

  • Run the reactions for the same duration.

  • Upon completion, quench the reactions and analyze the crude product mixture by ¹H NMR or GC to determine the diastereomeric ratio.

  • Select the solvent that provides the highest d.r. for further optimization.

Issue 2: Poor Enantioselectivity (Low e.e.)

Question: I'm obtaining the desired diastereomer, but the enantiomeric excess (e.e.) is low. What factors influence enantioselectivity, and how can I improve it?

Answer: Low enantioselectivity points to an ineffective transfer of chirality from the catalyst to the substrate. This can be due to a suboptimal catalyst-ligand combination, catalyst deactivation, or the presence of a background, non-enantioselective reaction pathway.

Causality and Mechanism: In catalytic asymmetric cyclopropanation, the chiral catalyst and the incoming carbene form a chiral metal-carbene complex. The enantioselectivity is determined by how effectively the chiral environment of this complex differentiates between the two enantiotopic faces of the alkene. A well-designed chiral ligand will create a specific steric and electronic environment that strongly favors one approach of the alkene over the other.

Troubleshooting Workflow:

G cluster_catalyst Catalyst Selection cluster_conditions Condition Optimization start Low e.e. Observed catalyst Evaluate Catalyst/Ligand System start->catalyst Is the catalyst appropriate? catalyst->catalyst conditions Optimize Reaction Conditions catalyst->conditions Yes ligand_sterics Increase ligand steric bulk catalyst->ligand_sterics ligand_electronics Modify ligand electronics catalyst->ligand_electronics impurities Check for Impurities conditions->impurities Is temperature/concentration optimal? temperature Lower reaction temperature conditions->temperature concentration Adjust substrate concentration conditions->concentration solution Improved e.e. impurities->solution Are reagents pure?

Caption: Troubleshooting workflow for low enantioselectivity.

Troubleshooting Steps:

  • Re-evaluate the Chiral Ligand: The ligand is the most critical component for high enantioselectivity. Small changes in the ligand structure can have a profound impact. Consider ligands that offer greater steric hindrance or different electronic properties to create a more selective chiral pocket.[4]

  • Catalyst Integrity and Loading: Ensure the catalyst is pure and handled under inert conditions if it is air or moisture sensitive. Catalyst decomposition can lead to the formation of achiral, catalytically active species that will produce a racemic product. Varying the catalyst loading can also be beneficial; sometimes a lower loading can improve selectivity.

  • Temperature and Reaction Rate: As with diastereoselectivity, lower temperatures often lead to higher enantioselectivity.[3] Slowing down the rate of carbene generation (e.g., by slow addition of the diazo compound) can also be beneficial, as it can prevent the accumulation of highly reactive carbene species that may react through a non-selective background pathway.

  • Purity of Reagents: Impurities in the solvent, alkene, or carbene precursor can sometimes interfere with the catalyst, leading to lower enantioselectivity. Ensure all reagents are of high purity and solvents are appropriately dried.

Issue 3: Formation of Side Products

Question: My reaction is giving a low yield of the desired fluorocyclopropane, and I'm observing several side products. What are the most common side reactions and how can I suppress them?

Answer: The formation of side products in fluorocyclopropanation often arises from the inherent reactivity of the carbene intermediate and the stability of the diazo precursor. Common side reactions include carbene dimerization, C-H insertion, and ring-opening of the desired product.

Common Side Reactions and Their Mitigation:

  • Carbene Dimerization: The fluorinated carbene can react with itself to form an alkene (dimer). This is more prevalent at higher concentrations of the carbene.

    • Mechanism: Two carbene molecules collide to form a new carbon-carbon double bond.

    • Solution: Employ slow addition of the diazo compound or carbene precursor to maintain a low steady-state concentration of the carbene intermediate.[5] High dilution can also be effective.

  • Decomposition of Diazo Compounds: Fluorinated diazo compounds can be unstable and decompose to form various byproducts.[6]

    • Mechanism: Thermal or light-induced decomposition can lead to the formation of azines or other nitrogen-containing compounds.

    • Solution: Use freshly prepared diazo compounds. Running the reaction at lower temperatures and in the dark can minimize decomposition. Flow chemistry setups can be particularly advantageous for handling unstable diazo compounds.[7]

  • Ring-Opening of the Cyclopropane Product: The strained fluorocyclopropane ring can undergo ring-opening, especially under acidic or thermal stress, or in the presence of transition metals.[8][9]

    • Mechanism: Lewis or Brønsted acids can catalyze the opening of the cyclopropane ring to form a carbocationic intermediate, which can then be trapped by nucleophiles.

    • Solution: Ensure the reaction and work-up conditions are neutral or basic. Avoid prolonged heating of the reaction mixture after the reaction is complete. Purify the product using methods that avoid strong acids (e.g., neutral alumina chromatography instead of silica gel).

  • C-H Insertion: The highly reactive carbene can insert into C-H bonds of the solvent or substrate.

    • Mechanism: The electrophilic carbene can react with electron-rich C-H bonds.

    • Solution: Choose a solvent with strong C-H bonds that are less susceptible to insertion (e.g., perfluorinated solvents or dichloromethane).

Reaction Pathway Diagram:

G reagents Alkene + Fluorinated Carbene Precursor carbene [Fluorocarbene-Metal Complex] reagents->carbene Catalyst product Desired Fluorocyclopropane carbene->product Alkene dimer Carbene Dimer carbene->dimer [Carbene] ch_insertion C-H Insertion Product carbene->ch_insertion Solvent/Substrate C-H ring_opened Ring-Opened Product product->ring_opened Acid/Heat

Caption: Competing reaction pathways in fluorocyclopropanation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in controlling selectivity?

A1: The solvent plays a multifaceted role in asymmetric fluorocyclopropanation. Its polarity can influence the conformation of the catalyst-substrate complex, thereby affecting both diastereoselectivity and enantioselectivity.[2] Non-coordinating solvents are generally preferred to avoid competition with the substrate's directing group for binding to the catalyst.[2] Furthermore, the solvent's susceptibility to C-H insertion by the carbene intermediate can impact the overall yield.

Q2: How do directing groups enhance stereoselectivity?

A2: Directing groups, such as hydroxyl or amide functionalities, can pre-associate with the chiral catalyst or reagent.[10] This coordination brings the reactive carbene into close proximity to the alkene on a specific face, effectively blocking the other face and leading to high levels of stereocontrol.[1][10] This substrate-directed approach often results in exceptionally ordered transition states and high stereoselectivity.[10]

Q3: Can I use electron-deficient alkenes in this reaction?

A3: The cyclopropanation of electron-deficient alkenes with fluorinated carbenes can be challenging due to the electrophilic nature of both reactants. However, certain catalytic systems, particularly those employing rhodium catalysts, have been shown to be effective for the cyclopropanation of α-fluoroacrylates and other electron-poor olefins.[11] The choice of catalyst is crucial for achieving good yields and selectivities with these less reactive substrates.

Q4: My fluorinated diazo compound is unstable. What precautions should I take?

A4: The stability of fluorinated diazo compounds can be a significant concern. It is highly recommended to use them immediately after preparation.[6] To minimize decomposition, reactions should be conducted at low temperatures and protected from light. For particularly unstable diazo compounds, in-situ generation or the use of a continuous flow reactor can be highly beneficial, as this avoids the accumulation of the energetic diazo species.[7]

Q5: Are there any biocatalytic alternatives for asymmetric fluorocyclopropanation?

A5: Yes, biocatalysis is an emerging and powerful approach for asymmetric fluorocyclopropanation. Engineered enzymes, such as variants of cytochrome P450 or myoglobin, can catalyze the cyclopropanation of various alkenes with high stereoselectivity. These biocatalytic methods often operate under mild, aqueous conditions and can provide access to enantiopure fluorocyclopropanes that are difficult to obtain through traditional chemical catalysis.

References

  • Charette, A. B.; et al. Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Request PDF. [Link]

  • Gajda, A.; et al. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. [Link]

  • Wesenberg, L. J.; et al. Unprecedented directing group ability of cyclophanes in arene fluorinations with diaryliodonium salts. PubMed. [Link]

  • O'Hagan, D. Fluorinated Carbenes. Chemical Reviews. [Link]

  • Roda, N. M.; et al. Cyclopropanation using flow-generated diazo compounds. RSC Publishing. [Link]

  • Ghaffari, B.; et al. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. PMC - NIH. [Link]

  • Jana, V.; et al. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PMC - NIH. [Link]

  • The Organic Chemistry Tutor. Reactions of Carbenes: Insertion & Dimerization | Carbene Chemistry – Part 6. YouTube. [Link]

  • Roda, N. M.; et al. (PDF) Cyclopropanation using flow-generated diazo compounds. ResearchGate. [Link]

  • Charette, A. B.; et al. Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • Kim, K.; et al. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC - NIH. [Link]

  • Wang, F.; et al. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Al-Hadedi, A.; et al. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. PMC - NIH. [Link]

  • Johnston, E. V.; et al. Catalytic enantioselective synthesis of alkylidenecyclopropanes. PMC - NIH. [Link]

  • Bhadra, S.; et al. Substrate Directed Asymmetric Reactions. Request PDF. [Link]

Sources

Technical Support Center: Optimization of Boc Protection for Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Boc (tert-butyloxycarbonyl) protection of primary amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common issues. Our goal is to empower you with the causal understanding needed for robust and reproducible results.

Section 1: Troubleshooting Guide

This section is formatted as a series of common problems encountered during the Boc protection of primary amines, followed by their probable causes and actionable solutions.

Issue 1: Low or No Conversion to the Boc-Protected Amine

Potential Causes & Solutions:

  • Insufficiently Nucleophilic Amine: Electron-deficient anilines or heteroaromatic amines can exhibit low reactivity towards di-tert-butyl dicarbonate (Boc₂O).[1]

    • Expert Recommendation: Increase the reaction temperature or screen different solvent systems. Aprotic polar solvents like THF, acetonitrile, or DMF can enhance reactivity.[2] For particularly challenging substrates, consider using a more reactive Boc-donating reagent or a catalyst.

  • Steric Hindrance: Amines with bulky substituents near the nitrogen atom may react slowly.

    • Expert Recommendation: Prolong the reaction time and consider increasing the temperature. Using a less sterically hindered base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can also be beneficial.

  • Inadequate Base: The choice and amount of base are critical. The base neutralizes the acidic byproduct and can also act as a catalyst.

    • Expert Recommendation: For standard reactions, triethylamine is often sufficient. However, for less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3] Ensure at least a stoichiometric amount of base is used relative to the amine.

  • Poor Solubility: The amine starting material may not be fully dissolved in the chosen solvent, limiting its availability to react.[1]

    • Expert Recommendation: Screen for a more suitable solvent or solvent mixture. For example, a mixture of THF and water can be effective for some amine salts.[2] Gentle heating can also improve solubility. Zwitterionic compounds like amino acids often have poor solubility in common organic solvents like methanol, which can slow the reaction.[1]

Issue 2: Formation of Multiple Products or Side Reactions

Potential Causes & Solutions:

  • Double Boc Protection: Primary amines can sometimes undergo double protection to form a Boc₂N-R species, especially with prolonged reaction times or excess Boc₂O and a strong catalyst like DMAP.[3]

    • Expert Recommendation: Carefully control the stoichiometry of Boc₂O (typically 1.05-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

  • Urea Formation: If the Boc₂O is old or has been exposed to moisture, it can degrade to form isocyanates, which can then react with the amine to form urea byproducts.

    • Expert Recommendation: Use fresh, high-quality Boc₂O. Store it in a desiccator to prevent moisture contamination.

  • Reaction with Other Functional Groups: In multifunctional molecules, other nucleophilic groups (e.g., hydroxyls, thiols) can potentially react with Boc₂O.

    • Expert Recommendation: While Boc₂O is generally selective for amines, protection of other groups can occur. If this is an issue, consider protecting the other functional groups first. The N-Boc protection is generally chemoselective.[4]

Issue 3: Difficult Work-up and Purification

Potential Causes & Solutions:

  • Emulsion Formation During Extraction: The presence of both organic and aqueous phases with surfactants or certain salts can lead to persistent emulsions.

    • Expert Recommendation: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Alternatively, filtering the mixture through a pad of Celite can be effective.

  • Co-elution of Product and Unreacted Boc₂O: Boc₂O and the protected amine can sometimes have similar polarities, making chromatographic separation challenging.

    • Expert Recommendation: After the reaction is complete, any remaining Boc₂O can be quenched by adding a small amount of a primary amine like N-methylpiperazine or by using a scavenger resin. The resulting urea is typically more polar and easier to separate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for a Boc protection reaction?

A1: There is no single "best" solvent, as the optimal choice depends on the substrate's solubility and reactivity. Commonly used solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and dioxane.[2] For amine salts, aqueous mixtures (e.g., THF/water, dioxane/water) are often employed.[2] It is always advisable to perform small-scale solvent screening for a new substrate.

Q2: Which base should I use for my Boc protection?

A2: The choice of base depends on the amine's reactivity and the reaction conditions.

  • Triethylamine (TEA): A common and effective base for most primary amines.

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH): Often used in aqueous or biphasic systems.[2]

  • 4-Dimethylaminopyridine (DMAP): A highly effective catalyst, used in small amounts (0.05-0.1 equivalents) along with another base like TEA, especially for unreactive amines.[3]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is the most common method. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The Boc-protected amine will have a higher Rf value (be less polar) than the starting primary amine. Staining with ninhydrin is useful as it will stain the primary amine but not the protected product. LC-MS is also an excellent tool for monitoring the reaction, allowing for the detection of starting material, product, and any byproducts.

Q4: My amine is an HCl salt. Do I need to free-base it before the reaction?

A4: Not necessarily. You can perform the reaction directly on the amine salt by adding an extra equivalent of base to neutralize the HCl. For example, if you use one equivalent of your amine HCl salt, you will need at least two equivalents of a base like triethylamine: one to neutralize the HCl and one for the Boc protection reaction itself.[1]

Q5: Can I perform a Boc protection without a solvent?

A5: Yes, under certain conditions, a solvent-free Boc protection can be performed, which can be more environmentally friendly.[5] This typically involves heating a neat mixture of the amine and Boc₂O, sometimes with a catalytic amount of a substance like iodine.[4]

Section 3: Standard Experimental Protocol

This protocol is a general guideline for the Boc protection of a primary amine. Optimization may be required for specific substrates.

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Tetrahydrofuran (THF) (5-10 mL per mmol of amine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine and dissolve it in THF.

  • Addition of Reagents: Add triethylamine to the solution, followed by the dropwise addition of a solution of Boc₂O in THF at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-12 hours.[2]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc protected amine.

Section 4: Visualizing the Process

Boc Protection Reaction Mechanism

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products & Byproducts Amine R-NH₂ (Primary Amine) Intermediate [R-NH₂(⁺)-C(=O)O-tBu] O-C(=O)O-tBu(⁻) Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate ProtectedAmine R-NH-Boc (Protected Amine) Intermediate->ProtectedAmine Proton Transfer & Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: Mechanism of Boc protection of a primary amine.

Troubleshooting Decision Tree

Troubleshooting_Boc Start Low or No Conversion? Check_Reactivity Is the amine electron-deficient or sterically hindered? Start->Check_Reactivity Yes Check_Solubility Is the starting material fully dissolved? Start->Check_Solubility No Increase_Temp_Time Increase temperature and/or reaction time. Check_Reactivity->Increase_Temp_Time Yes Use_DMAP Add catalytic DMAP. Check_Reactivity->Use_DMAP Yes Check_Reactivity->Check_Solubility No Success Reaction Optimized Increase_Temp_Time->Success Use_DMAP->Success Change_Solvent Screen for a better solvent (e.g., THF, ACN, DMF). Check_Solubility->Change_Solvent No Check_Base Is the base appropriate and in sufficient quantity? Check_Solubility->Check_Base Yes Change_Solvent->Success Adjust_Base Ensure ≥1 eq. of base (or >2 eq. for salts). Check_Base->Adjust_Base No Check_Base->Success Yes Adjust_Base->Success

Caption: Decision tree for troubleshooting low conversion.

Section 5: Reagent Stoichiometry and Conditions Summary

Reagent/ConditionTypical RangeRationale & Expert Notes
Boc₂O (eq.) 1.05 - 1.2A slight excess ensures complete consumption of the amine. A large excess can lead to double protection.
Base (eq.) 1.2 - 2.0A slight excess is needed to drive the reaction. For amine salts, >2.0 equivalents are required.
DMAP (eq.) 0.05 - 0.1Acts as a nucleophilic catalyst. Use for unreactive or sterically hindered amines.
Temperature (°C) 20 - 60Most reactions proceed well at room temperature. Gentle heating can be used for sluggish reactions.
Concentration (M) 0.1 - 0.5A higher concentration can increase the reaction rate, but may also lead to solubility issues.

References

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Protecting Groups for Amines: Carbamates . Master Organic Chemistry. (2018-06-07). [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . ACS Publications. (2024-04-25). [Link]

  • Dual protection of amino functions involving Boc . RSC Publishing. (2013-07-17). [Link]

  • Boc Protection Mechanism (Boc2O) . Common Organic Chemistry. [Link]

  • BOC Protection and Deprotection . J&K Scientific LLC. (2025-02-08). [Link]

Sources

Technical Support Center: Purification of Fluorinated Compounds by HPLC and Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of fluorinated compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with the purification of organofluorine compounds. Drawing from established principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of both High-Performance Liquid Chromatography (HPLC) and traditional column chromatography for this specific class of molecules.

The introduction of fluorine into a molecule dramatically alters its physicochemical properties, including polarity, hydrophobicity, and intermolecular interactions.[1][2] These changes necessitate a tailored approach to chromatographic purification, as standard protocols developed for non-fluorinated analogs often prove suboptimal. This guide explains the causality behind experimental choices, offering robust, self-validating protocols to enhance the purity, yield, and efficiency of your separations.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when embarking on the purification of fluorinated compounds.

Q1: Why are my fluorinated compounds behaving unexpectedly on a standard C18 HPLC column?

Standard C18 columns separate compounds primarily based on hydrophobic interactions. While fluorination can increase a molecule's hydrophobicity, it also introduces a new dimension of interaction known as "fluorophilicity" — the tendency of fluorinated compounds to interact with other fluorinated entities.[3] This can lead to co-elution with non-fluorinated impurities or poor peak shape on traditional alkyl phases. Lightly fluorinated compounds may be more retentive than their non-fluorinated counterparts on C18 columns due to an overall increase in hydrophobicity.[3]

Q2: What is a "fluorous" stationary phase, and when should I consider using one?

Fluorous stationary phases are specifically designed with perfluoroalkyl or pentafluorophenyl (PFP) ligands.[4][5] These phases leverage fluorophilic interactions to achieve unique selectivity for fluorinated and other halogenated compounds.[5][6]

  • Perfluoroalkyl phases are excellent for enhancing the retention of fluorinated compounds, potentially allowing for their separation from non-fluorinated analogs.[4][5]

  • Pentafluorophenyl (PFP) phases offer multiple retention mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them highly versatile for separating a wide range of analytes, including positional isomers and halogenated compounds.[4][7]

Consider a fluorous phase when you observe poor resolution between your fluorinated target and impurities on a C18 or C8 column, or when you need to exploit the unique electronic properties of your fluorinated molecule to achieve separation.[6]

Q3: Can I use standard mobile phases like acetonitrile and methanol for fluorinated compounds?

Yes, standard reversed-phase eluents are commonly used. However, the unique nature of fluorinated compounds opens the door to alternative mobile phase strategies. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), as a mobile phase modifier can significantly enhance selectivity.[4] Pairing a standard hydrocarbon column (like C8 or C18) with a fluorinated eluent can be a powerful strategy for separating fluorinated compounds based on their fluorine content.[8]

Q4: My fluorinated compound is unstable on silica gel for column chromatography. What are my options?

Silica gel possesses acidic silanol groups on its surface that can degrade sensitive compounds.[9][10] If you observe degradation of your fluorinated compound on a TLC plate or during column chromatography, consider the following alternatives:

  • Deactivated Silica Gel: Reduce the acidity of silica gel by treating it with a base, such as triethylamine, in the slurry or by pre-rinsing the column with a solvent containing a small percentage of a basic modifier.

  • Alternative Stationary Phases: For compounds sensitive to acidic conditions, basic alumina can be an effective alternative. Florisil® (a magnesium silicate adsorbent) is another option for less polar compounds.[11]

Q5: What is "peak tailing" and why is it so common with my fluorinated amine compounds?

Peak tailing is a common issue where a peak appears asymmetrical with a drawn-out trailing edge.[9][12] For basic compounds like amines, this is often caused by secondary interactions with acidic residual silanol groups on the silica surface of the HPLC column.[9][12] These interactions create a secondary, stronger retention mechanism that leads to the tailing effect.

HPLC Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC purification of fluorinated compounds.

Issue 1: Poor Resolution or Co-elution of Fluorinated Compound and Impurities
Diagnostic Workflow

Start Poor Resolution ChangePhase Switch Stationary Phase Start->ChangePhase On C18/C8 ModifyMobile Adjust Mobile Phase Start->ModifyMobile Initial Approach UseFluorous Use Fluorous Phase (PFP, Perfluoroalkyl) ChangePhase->UseFluorous UseOrtho Try Orthogonal Phase (e.g., Phenyl-Hexyl) ChangePhase->UseOrtho AddTFE Incorporate TFE in Mobile Phase ModifyMobile->AddTFE ChangeSolvent Switch Organic Modifier (ACN vs. MeOH) ModifyMobile->ChangeSolvent OptimizeGradient Optimize Gradient Slope ModifyMobile->OptimizeGradient

Caption: Decision tree for addressing poor resolution.

Causality and Solutions
  • Cause: Insufficient selectivity between the analyte and impurities on the current stationary phase. The hydrophobic and fluorophobic/philic interactions are not distinct enough.

  • Solution 1: Change Stationary Phase Chemistry. If using a standard C18 column, the separation is governed primarily by hydrophobicity. Fluorinated phases offer alternative retention mechanisms.[5] A PFP column can introduce dipole-dipole and π-π interactions, which can be highly effective for separating aromatic or polar fluorinated compounds.[7]

  • Solution 2: Modify the Mobile Phase.

    • Switch Organic Modifier: The choice between acetonitrile and methanol can alter selectivity. Methanol is a proton donor and can engage in hydrogen bonding, while acetonitrile has a stronger dipole moment.

    • Introduce a Fluorinated Eluent: Adding a small percentage of 2,2,2-trifluoroethanol (TFE) to the mobile phase can enhance the retention of fluorinated compounds on a standard C18 or C8 column, a principle of "hetero-pairing" of a hydrogenated column with a fluorinated eluent.[8]

    • Optimize the Gradient: A shallower gradient provides more time for closely eluting peaks to separate.

Issue 2: Pronounced Peak Tailing for Basic Fluorinated Compounds
Diagnostic Workflow

Start Peak Tailing with Basic Analyte ModifyMobile Modify Mobile Phase Start->ModifyMobile ChangeColumn Change Column Start->ChangeColumn LowerpH Lower Mobile Phase pH (e.g., to 2.5-3) ModifyMobile->LowerpH AddModifier Add Basic Modifier (e.g., Triethylamine) ModifyMobile->AddModifier ModernColumn Use Modern, High-Purity Silica Column ChangeColumn->ModernColumn

Caption: Troubleshooting workflow for peak tailing.

Causality and Solutions
  • Cause: Secondary interactions between basic analytes (e.g., amines) and acidic, ionized residual silanol groups on the silica surface of the stationary phase.[9][12]

  • Solution 1: Lower the Mobile Phase pH. By operating at a low pH (e.g., 2.5-3.0) using an additive like formic acid or trifluoroacetic acid, the silanol groups are protonated (Si-OH) and less likely to interact with the protonated basic analyte.[12]

  • Solution 2: Use a Highly Deactivated Column. Modern HPLC columns are manufactured with high-purity silica and advanced end-capping techniques that minimize the number of accessible silanol groups, significantly reducing peak tailing for basic compounds.[9]

  • Solution 3: Add a Competing Base. A small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from the analyte.[13]

Issue 3: Irreproducible Retention Times
Causality and Solutions
Potential Cause Explanation Recommended Solution
Insufficient Column Equilibration When changing mobile phases or after a gradient run, the column requires sufficient time for the stationary phase to fully equilibrate with the new mobile phase conditions.Flush the column with at least 10-20 column volumes of the new mobile phase before injecting the sample.[14]
Mobile Phase Composition Change Selective evaporation of the more volatile solvent component from the mobile phase reservoir can alter the composition and, consequently, the retention times.Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily.[14]
Temperature Fluctuations Chromatographic separations are sensitive to temperature. Variations in ambient temperature can lead to shifts in retention times.Use a column oven to maintain a constant, controlled temperature.[14]
Failing pH Control For ionizable fluorinated compounds, retention is highly dependent on pH. A poorly prepared or degraded buffer will lead to retention time drift.Use a buffer with a pKa within +/- 1 pH unit of the desired mobile phase pH. Ensure the buffer concentration is adequate (typically 10-25 mM).[14]

Column Chromatography Troubleshooting Guide

Issue 1: Compound Decomposes on the Silica Gel Column
  • Cause: The acidic nature of silica gel can catalyze the degradation of acid-sensitive compounds.

  • Protocol: Testing for Compound Stability on Silica Gel

    • Spot your compound on a TLC plate.

    • Take a second TLC plate and, on the spotting line, place a small amount of silica gel.

    • Spot your compound directly onto this small mound of silica.

    • Elute both TLC plates with an appropriate solvent system.

    • Analysis: If the spot on the second plate shows new, lower Rf spots or significant streaking compared to the first plate, your compound is likely unstable on silica gel.[11]

  • Solutions:

    • Use Deactivated Silica: Prepare a slurry of silica gel in your starting eluent and add 1% triethylamine.

    • Switch Adsorbent: Use neutral or basic alumina, or Florisil®, as the stationary phase.[11] A quick test on a TLC plate with these alternative adsorbents can predict their suitability.

Issue 2: Poor Separation of Compounds with Similar Rf Values
  • Cause: The chosen solvent system does not provide enough selectivity to resolve the compounds.

  • Solutions:

    • Optimize the Solvent System: Test a variety of solvent systems with different polarities and chemical properties. For example, if using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system.

    • Use a Solvent Gradient: Instead of running the column with a single isocratic solvent system, start with a less polar eluent and gradually increase the polarity. This can help to sharpen the bands of later-eluting compounds and improve resolution.[11]

    • Improve Column Packing and Loading: A poorly packed column with channels or an uneven surface will lead to band broadening and poor separation. Ensure the silica bed is compact and level. Load the sample in the minimum amount of solvent to create a narrow starting band.[15]

Issue 3: Compound Elutes Too Quickly or Not at All
  • Cause: The polarity of the eluting solvent is either too high or too low.

  • Solutions:

    • Compound in Solvent Front: If the compound elutes immediately, the solvent is too polar. Reduce the proportion of the polar solvent in your eluent system.

    • Compound Stuck on Column: If the compound does not move from the origin, the solvent is not polar enough. Gradually increase the percentage of the polar component in your eluent.[11] It is crucial to ensure your compound is actually soluble in the mobile phase.

Experimental Protocols

Protocol 1: HPLC Method Development for a Novel Fluorinated Compound
  • Initial Column and Mobile Phase Screening:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a fast scouting gradient from 5% to 95% B over 10 minutes.

    • Detection: UV-Vis at an appropriate wavelength.

  • Analysis of Initial Run:

    • If the peak shape is good but resolution is poor, proceed to optimize the gradient (make it shallower).

    • If the peak shape is poor (e.g., tailing for a basic compound), confirm the mobile phase is at a low pH.

  • Secondary Screening for Improved Selectivity:

    • If resolution is still inadequate, switch to a PFP column of the same dimensions.

    • Repeat the scouting gradient. The elution order may change, providing the selectivity needed for separation.[6]

  • Fine-Tuning:

    • Once a suitable column and solvent system are identified, optimize the gradient slope and isocratic holds to maximize resolution around the peaks of interest.

References

  • Jiang, Z. et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry. Available at: [Link]

  • Sadek, P. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International - Chromatography Online. Available at: [Link]

  • Vidal-Madjar, C. et al. (2006). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • Gallardo, V. et al. (2016). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. Available at: [Link]

  • Zhang, W. et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. Available at: [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International - Chromatography Online. Available at: [Link]

  • Not specified. (2021).
  • Not specified. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada.
  • Not specified. (2020). Investigation of Hybrid Films Based on Fluorinated Silica Materials Prepared by Sol–Gel Processing. MDPI.
  • Not specified. (2026). Exploring Approaches for Accelerated Mass Spectrometric Detection of Fluorochemicals from Aqueous Solutions Using Indirect, Adsorbent.
  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Not specified. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH.
  • Not specified. (2007). New Fluorous Reversed Phase Silica Gels for HPLC Separations of Perfluorinated Compounds.
  • Not specified. (2015). Retention of [18F]fluoride on reversed phase HPLC columns.
  • Not specified. (2021). Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. PubMed.
  • Not specified. (n.d.). Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • Hawach. (2021). Reasons for Peak Tailing of HPLC Column. Hawach. Available at: [Link]

  • Not specified. (2024). A Proxy Test for “Total” PFAS – Organofluorine Analysis. Montrose Environmental Group.
  • Not specified. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com.
  • Not specified. (2022). Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts. Not specified.
  • Vasyl, M. et al. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. PMC - NIH. Available at: [Link]

  • Not specified. (2023).
  • Boag, M. (2023). How to Reduce Peak Tailing in HPLC?. Phenomenex. Available at: [Link]

  • Wikipedia. Organofluorine chemistry. Wikipedia. Available at: [Link]

  • Not specified. (2012).
  • Not specified. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Scott, R. P. W. & Kucera, P. (1975). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society (RSC Publishing).
  • Not specified. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
  • Not specified. (2022).
  • Not specified. (2021). In thin layer chromatography, what is the effect of increasing solvent polarity to the retention factor of the solute?. Quora.
  • Not specified. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.

Sources

Stability of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate to heat and pH

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate. Understanding the stability of this molecule under various thermal and pH conditions is critical for its successful application in multi-step syntheses, formulation development, and ensuring the integrity of experimental outcomes. The stability of this compound is primarily dictated by its tert-butyloxycarbonyl (Boc) protecting group, a widely used, acid-labile moiety in organic synthesis. The presence of the fluorocyclopropyl group can also influence the molecule's electronic properties and metabolic stability.[1][2] This document provides detailed FAQs, troubleshooting advice, and experimental protocols to navigate the potential challenges associated with the stability of this key intermediate.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate.

Q1: What is the general thermal stability of this compound?

The thermal stability of the compound is largely governed by the Boc protecting group. While it is stable at standard room temperatures recommended for storage, the Boc group is known to be susceptible to thermal deprotection in the absence of any acid catalyst.[3][4] This thermolytic cleavage typically requires elevated temperatures, often in the range of 120°C to 230°C, with the exact temperature depending on the solvent and reaction time.[3] For instance, complete deprotection in solvents like TFE or methanol has been observed at temperatures between 120°C and 200°C.[3] Therefore, during routine synthetic steps or purification processes like distillation, prolonged exposure to high temperatures should be avoided to prevent unintended deprotection.

Q2: How does pH influence the stability of the compound?

The pH of the environment is the most critical factor affecting the stability of the Boc group.

  • Acidic Conditions (pH < 5): The compound is highly unstable under acidic conditions. The Boc group is specifically designed to be an acid-labile protecting group and is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), often in minutes at room temperature.[5][6] Milder acidic conditions, such as aqueous phosphoric acid, can also effectively induce deprotection.[7][8] The cleavage proceeds through protonation of the carbamate's carbonyl oxygen, followed by the formation of a stable tert-butyl cation, which subsequently decomposes into isobutylene and carbon dioxide.[5][9][10]

  • Neutral Conditions (pH ≈ 6-8): The compound is generally stable at neutral pH. This allows for a range of experimental manipulations, including aqueous workups and chromatographic purification, provided the pH is carefully controlled.

  • Basic Conditions (pH > 8): The Boc group is known for its considerable stability against most nucleophiles and basic conditions.[11] While carbamate esters can undergo base-catalyzed hydrolysis, the rate is significantly slower than acid-catalyzed cleavage, especially for N-substituted carbamates like this one.[12] Deprotection under basic conditions is generally not a concern unless very harsh conditions are employed (e.g., strong bases at high temperatures).[13]

Q3: What are the primary degradation products under stress conditions?

Under acidic or significant thermal stress, the compound will undergo deprotection. The expected degradation products are:

  • (1R,2S)-2-fluorocyclopropylamine: The parent amine.

  • Carbon Dioxide (CO₂): From the decarboxylation of the intermediate carbamic acid.[9]

  • Isobutylene: From the elimination of a proton from the tert-butyl cation.[4][9]

Q4: How does the 2-fluorocyclopropyl moiety affect stability?

The fluorine atom, being highly electronegative, acts as an electron-withdrawing group. This can influence the electronic environment of the molecule in several ways:

  • Basicity: The fluorine atom reduces the basicity (pKa) of the nitrogen atom in the corresponding free amine compared to a non-fluorinated analogue.[14]

  • Metabolic Stability: The C-F bond is very strong, and the presence of fluorine often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2]

  • Reactivity: While the primary mechanism of deprotection is acid-lability of the Boc group, the electron-withdrawing nature of the fluorocyclopropyl ring could subtly influence the kinetics of protonation at the carbamate oxygen. However, the fundamental susceptibility to acid remains the dominant characteristic.

Data Summary Tables

Table 1: pH Stability Profile

pH ConditionStabilityPrimary Degradation ProductsMechanism
Strong Acid (pH < 3)Highly Unstable(1R,2S)-2-fluorocyclopropylamine, CO₂, IsobutyleneAcid-Catalyzed Deprotection[5][9]
Mild Acid (pH 3-5)Moderately Unstable(1R,2S)-2-fluorocyclopropylamine, CO₂, IsobutyleneAcid-Catalyzed Deprotection[7][8]
Neutral (pH 6-8)StableN/AN/A
Basic (pH > 8)Generally StableMinimal hydrolysis to the parent amineBase-catalyzed hydrolysis (slow)[15]

Table 2: Thermal Stability Profile

Temperature RangeSolvent/ConditionStabilityPrimary Degradation Products
≤ 40°CCommon organic solventsStableN/A
40°C - 100°CCommon organic solventsGenerally StableMinimal deprotection on prolonged heating
> 120°CHigh-boiling solvents (e.g., TFE, Toluene)Unstable(1R,2S)-2-fluorocyclopropylamine, CO₂, Isobutylene[3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected Deprotection (Loss of Boc group during a reaction or workup)1. Presence of acidic reagents or impurities (e.g., residual acid from a previous step, acidic silica gel).2. Unintentionally high reaction or processing temperatures.1. Audit Reagents: Ensure all reagents and solvents are neutral. Use base-washed glassware if necessary.2. Buffer the System: If compatible, add a non-nucleophilic base like proton sponge or diisopropylethylamine (DIPEA).3. Control Temperature: Maintain strict temperature control and avoid localized overheating.
Incomplete Deprotection (When cleavage is intended)1. Insufficient strength or stoichiometry of the acid.2. Short reaction time or low temperature.3. Steric hindrance around the Boc group.1. Increase Acid Strength: Switch from a mild acid (e.g., aqueous HCl) to a stronger one (e.g., 20-50% TFA in DCM).2. Optimize Conditions: Increase reaction time and/or temperature. Monitor progress closely using TLC, LC-MS, or NMR.3. Use Scavengers: If the substrate is sensitive to alkylation by the tert-butyl cation, add a scavenger like anisole or thioanisole.[5]
Formation of Impurities During Storage 1. Long-term storage in a non-inert or acidic environment.2. Hydrolysis due to moisture.1. Proper Storage: Store the compound as a solid in a tightly sealed container in a cool, dry, and dark place.[16]2. Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

Key Experimental Protocols & Workflows

Diagram: Acid-Catalyzed Deprotection Mechanism

G cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Bond Cleavage cluster_2 Step 3: Decomposition BocAmine Boc-NH-R Protonated Boc(H+)-NH-R BocAmine->Protonated Fast Proton H+ CarbamicAcid Carbamic Acid (HOOC-NH-R) Protonated->CarbamicAcid Slow, Rate-Determining tButylCation tert-Butyl Cation Protonated->tButylCation Slow, Rate-Determining Amine Free Amine (H2N-R) CarbamicAcid->Amine Fast CO2 CO2 CarbamicAcid->CO2 Fast Isobutylene Isobutylene tButylCation->Isobutylene Fast Proton2 H+ tButylCation->Proton2 Fast

Caption: Mechanism of acid-catalyzed Boc deprotection.

Protocol: Forced Degradation Study (Acidic Conditions)

This protocol outlines a typical forced degradation study to quantify the stability of the compound in an acidic solution.

  • Preparation: Prepare a stock solution of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate at 1 mg/mL in acetonitrile. Prepare a 0.1 M HCl solution in water.

  • Incubation: In a sealed vial, combine 1 mL of the stock solution with 1 mL of the 0.1 M HCl solution. Prepare a control sample by combining 1 mL of stock with 1 mL of water.

  • Time Points: Place the vials in a water bath set to 40°C. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot.

  • Quenching: Immediately neutralize the aliquot by adding it to a vial containing 900 µL of a quenching buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5).

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection) to determine the percentage of the parent compound remaining.

Diagram: Forced Degradation Experimental Workflow

G A Prepare 1 mg/mL Stock Solution B Incubate with 0.1 M HCl @ 40°C A->B C Withdraw Aliquots at Time Points B->C D Quench with Neutral Buffer C->D E Analyze via HPLC D->E F Quantify Degradation E->F

Caption: Workflow for a forced degradation study.

References

  • Ryan, M.-R., Lynch, D., Collins, S., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Bio, M. M., et al. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • PubChem. (n.d.). tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. [Link]

  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Lüthi, H. P., et al. (2010). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry. [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Tella, R., & Verma, R. P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Bhatt, P., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PubMed Central. [Link]

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. ResearchGate. [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. [Link]

  • Tella, R., & Verma, R. P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences. [Link]

  • Proietto, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • ResearchGate. (n.d.). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. Retrieved from a search for "Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection".
  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–4. [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • PubChem. (n.d.). Tert-Butyl(1s)-1-Cyclohexyl-2-Oxoethylcarbamate. [Link]

  • Oxford Academic. (n.d.). Synthesis of cis-2-Fluorocyclopropylamine by Stereoselective Cyclopropanation Under Phase-transfer Conditions. [Link]

  • MySkinRecipes. (n.d.). tert-Butyl((1R,2S)-2-fluorocyclopropyl)carbamate. [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. [Link]

Sources

How to prevent racemization in chiral cyclopropane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral Cyclopropane Synthesis. This resource is designed for researchers, chemists, and drug development professionals dedicated to the stereoselective synthesis of cyclopropanes. Maintaining chiral integrity is paramount, as the biological activity of these valuable structural motifs is critically dependent on their three-dimensional arrangement.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern stereochemical outcomes. Our goal is to empower you with the knowledge to diagnose and solve racemization issues in your own laboratory work.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section addresses common problems encountered during the synthesis and purification of chiral cyclopropanes. Each entry details the potential root causes of stereochemical erosion and provides actionable, field-tested solutions.

Scenario 1: My cyclopropanation reaction shows low enantiomeric excess (ee) or diastereomeric excess (de).

  • Potential Cause A: Suboptimal Reaction Temperature.

    • Scientific Rationale: The activation energy barrier for the desired stereoselective pathway is often very close to that of competing, non-selective or racemizing pathways. Higher temperatures can provide sufficient energy to overcome both barriers, leading to a decrease in selectivity. Thermal stereomutations of cyclopropanes, though often requiring high heat, can begin to occur at lower temperatures depending on the substrate's electronic and steric properties.[1]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: This is the most critical first step. Run a temperature screen, starting from your current conditions and decreasing in 10-20 °C increments. For many transition-metal-catalyzed reactions, moving from room temperature to 0 °C or even -78 °C can dramatically improve stereoselectivity.

      • Ensure Consistent Temperature Control: Use a cryostat or a well-insulated ice/salt or dry ice/acetone bath. Fluctuations in temperature can lead to inconsistent results.

      • Consider Reaction Time: Lowering the temperature will slow the reaction rate. You may need to extend the reaction time to achieve full conversion. Monitor the reaction by TLC or LC-MS to find the optimal balance.

  • Potential Cause B: Inappropriate Solvent Choice.

    • Scientific Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the stability of transition states. A solvent that poorly solvates the chiral complex or allows for competing achiral background reactions can erode stereoselectivity. Polar aprotic solvents often stabilize charged intermediates that may lead to racemization pathways.

    • Troubleshooting Steps:

      • Screen Solvents: If you are using a polar solvent like THF, consider switching to a non-polar solvent such as toluene, dichloromethane (DCM), or an ether. Conversely, for some reactions, a coordinating solvent is necessary for catalyst turnover and selectivity.

      • Check Solvent Purity: Ensure your solvents are anhydrous and free of impurities. Water or other protic impurities can interfere with many catalysts and reagents used in cyclopropanation.

  • Potential Cause C: Catalyst Deactivation or Incompatibility.

    • Scientific Rationale: The chiral catalyst is the heart of the stereoselective transformation. In transition-metal catalysis (e.g., using Rh, Cu, Pd), the ligand's structure dictates the chiral environment.[2] If the catalyst is degrading, or if an achiral background reaction is competing, selectivity will be lost. For instance, in reactions using sulfoxonium ylides, thioether byproducts can inactivate metal catalysts.[2]

    • Troubleshooting Steps:

      • Verify Catalyst and Ligand Quality: Use freshly prepared or properly stored catalysts and ligands. Purity is critical.

      • Optimize Catalyst Loading: While higher catalyst loading might increase reaction rate, it can sometimes lead to the formation of dimeric or aggregated catalyst species with lower selectivity. Perform a screen to find the lowest effective catalyst loading.

      • Select the Right Catalyst: The choice of metal and ligand is crucial. For example, chiral-at-metal Rh(III) complexes have shown excellent enantio- and diastereoselectivity in cyclopropanations with sulfoxonium ylides.[2][3] Enzyme-based catalysts, or "carbene transferases," can also offer exceptional selectivity.[4][5]

Scenario 2: My chiral cyclopropane product racemizes during workup or purification.

  • Potential Cause A: Exposure to Acidic or Basic Conditions.

    • Scientific Rationale: Cyclopropanes, especially those bearing electron-donating or -withdrawing groups, can be susceptible to ring-opening or epimerization under acidic or basic conditions.[6][7] Protic acids can protonate the ring or a substituent, leading to a carbocationic intermediate that can lose stereochemical information upon ring-closure or subsequent reactions.[7] Strong bases can deprotonate an acidic proton adjacent to a stereocenter, leading to epimerization.[6]

    • Troubleshooting Steps:

      • Neutralize the Workup: Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a neutral salt like sodium sulfate (Na₂SO₄) for aqueous washes instead of strong acids or bases.

      • Avoid Acidic Silica Gel: Standard silica gel is slightly acidic and can cause degradation or racemization of sensitive compounds. Use silica gel that has been neutralized by washing with a solution of triethylamine in the eluent system (e.g., 1% Et₃N in hexanes/ethyl acetate).

      • Consider Alternative Purification: If racemization on silica persists, consider other purification methods like preparative thin-layer chromatography (prep-TLC) with neutralized silica, flash chromatography with alumina, or recrystallization.

  • Potential Cause B: Thermal Instability.

    • Scientific Rationale: While the C-C bonds in a cyclopropane ring are strong, the inherent ring strain makes them more susceptible to thermal cleavage than acyclic alkanes.[7] This is particularly true for cyclopropanes with substituents that can stabilize a radical or zwitterionic intermediate formed upon ring opening.[8]

    • Troubleshooting Steps:

      • Use Room Temperature Evaporation: When removing solvent after extraction, use a rotary evaporator with a room temperature water bath. Avoid heating the flask.

      • Store Products Cold: Store the purified chiral cyclopropane at low temperatures (e.g., in a freezer at -20 °C) to minimize the risk of thermal degradation or racemization over time. Chiral polymers derived from cyclopropane-containing monomers have shown high thermal stability, but small molecules can be more sensitive.[9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization in a chiral cyclopropane?

A1: Racemization of a chiral cyclopropane requires the temporary breaking of a C-C bond in the ring to form an achiral or rapidly inverting intermediate. The most common mechanisms are:

  • Homolytic Cleavage: This involves breaking a C-C bond to form a diradical intermediate. This intermediate can undergo bond rotation before the ring closes again, scrambling the stereochemistry. This pathway is often induced by heat or light (photochemical deracemization).[10]

  • Heterolytic Cleavage: This occurs when substituents on the cyclopropane ring can stabilize both a positive and a negative charge (a zwitterionic intermediate).[8] For example, a cyclopropane with both a strong electron-donating group and a strong electron-withdrawing group is susceptible to this type of ring opening, which allows for rotation and subsequent loss of stereochemical information.

  • Epimerization via Enolate Formation: If a stereocenter on the cyclopropane ring is adjacent to a carbonyl group (or another acidifying group), a base can remove the proton, forming a planar, achiral enolate. Re-protonation can then occur from either face, leading to a racemic or epimerized mixture.[6]

Mechanism Decision Tree

G start Racemization Observed q1 Does the cyclopropane have an adjacent C=O or other acidifying group? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no mech1 Probable Mechanism: Base-catalyzed Epimerization via Enolate Formation a1_yes->mech1 q2 Was the reaction or workup exposed to high heat, strong acid, or UV light? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no mech2 Probable Mechanism: Ring-Cleavage (Homolytic or Heterolytic) via Diradical or Zwitterionic Intermediate a2_yes->mech2 q3 Does the cyclopropane have both strong electron-donating and -withdrawing groups? a2_no->q3 a3_yes Yes q3->a3_yes mech3 High susceptibility to Heterolytic Cleavage (Zwitterionic Intermediate) a3_yes->mech3

Caption: Decision tree for diagnosing potential racemization mechanisms.

Q2: How does a directing group, like a hydroxyl group, influence the stereochemical outcome in a Simmons-Smith reaction?

A2: In the Simmons-Smith reaction and related cyclopropanations, a hydroxyl group or other Lewis basic functional group on the substrate can act as a directing group. The zinc reagent (or other metal reagent like samarium) coordinates to the oxygen atom.[11] This coordination holds the reagent on a specific face of the double bond, forcing the methylene group to be delivered to that same face (syn-delivery). This substrate control is a powerful tool for achieving high diastereoselectivity.[11] The stereochemical outcome is therefore determined by the pre-existing stereochemistry of the substrate.

Simmons-Smith Directed Cyclopropanation

G sub Allylic Alcohol Substrate complex [Substrate-Zn-Reagent] Intermediate Complex (Directed by -OH group) sub->complex Coordination reagent IZnCH2I (Simmons-Smith Reagent) reagent->complex product Syn-Cyclopropane (High Diastereoselectivity) complex->product Intramolecular Methylene Transfer

Caption: Workflow for hydroxyl-directed Simmons-Smith cyclopropanation.

Q3: For transition-metal catalyzed cyclopropanations, what are the key factors in choosing the right chiral ligand?

A3: The chiral ligand is arguably the most important component for achieving high enantioselectivity. Key considerations include:

  • Bite Angle: For bidentate ligands (e.g., BOX, Salen-type), the bite angle influences the geometry around the metal center, which in turn dictates the orientation of the substrate and the carbene precursor, controlling the facial selectivity of the attack.

  • Steric Bulk: Bulky substituents on the ligand create a well-defined chiral pocket around the metal's active site. This steric hindrance blocks one pathway of approach for the substrate, favoring another and thus leading to high enantioselectivity.

  • Electronic Effects: The electronic properties of the ligand can modulate the reactivity of the metal center. Electron-donating ligands can make the metal center more nucleophilic, while electron-withdrawing ligands make it more electrophilic, which can affect the rate and selectivity of the carbene transfer step.

Q4: Can I use catalytic hydrogenation to reduce another functional group in my molecule without opening the cyclopropane ring?

A4: Yes, but with caution. The cyclopropane ring is susceptible to hydrogenolysis (cleavage by hydrogen), especially with highly active catalysts like platinum or rhodium at elevated pressures and temperatures.[7]

  • Safe Approach: Use a milder catalyst, such as Palladium on carbon (Pd/C), which is often less reactive towards cyclopropanes.[7]

  • Optimize Conditions: Perform the reaction at the lowest possible hydrogen pressure (even 1 atm) and at room temperature.

  • Consider Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with Pd/C can be a milder alternative to using H₂ gas, further reducing the risk of ring cleavage.[7]

Data Summary: Factors Influencing Stereoselectivity

The following table summarizes key experimental parameters and their typical effect on the stereochemical integrity of cyclopropane products.

ParameterCondition to AVOID for High StereoselectivityRecommended Condition for High StereoselectivityRationale
Temperature High temperature (e.g., > 25 °C, reflux)Low temperature (e.g., 0 °C to -78 °C)Minimizes competing achiral pathways and thermal racemization.[6]
pH (Workup) Strong Acid (pH < 4) or Strong Base (pH > 10)Neutral or mildly basic (pH 7-8, e.g., NaHCO₃ wash)Prevents acid-catalyzed ring-opening or base-catalyzed epimerization.[6][7]
Catalyst Achiral catalyst; Impure/degraded catalystHigh-purity, well-defined chiral catalyst (e.g., Rh/Cu with chiral ligands)The source of stereochemical induction; its integrity is paramount.[2][12]
Solvent Highly polar, protic solvents (unless required)Non-polar aprotic solvents (e.g., Toluene, DCM, Hexane)Stabilizes the chiral catalyst-substrate complex and minimizes side reactions.
Purification Standard (acidic) silica gel chromatographyNeutralized silica gel, alumina, or recrystallizationAvoids on-column racemization of sensitive products.

References

  • Freitas, M. P. (2022). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 18, 137-145. Available from: [Link]

  • Baldwin, J. E., & Cianciosi, S. J. (1992). Syntheses of racemic and both chiral forms of cyclopropane-1,2-d2 and cyclopropane-1-13C-1,2,3-d3. Journal of the American Chemical Society, 114(24), 9525–9534. Available from: [Link]

  • Kaufman, T. S., et al. (2012). How to reduce epimerization in Chiral molecule? ResearchGate. Available from: [Link]

  • Gevorgyan, V., et al. (2021). Silver(I)-Catalyzed Stereochemical Isomerization of Cyclopropanols. Organic Letters, 23(15), 5899–5903. Available from: [Link]

  • Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 95(4), 1189-1219. Available from: [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Available from: [Link]

  • Fasan, R., et al. (2018). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 8(11), 10564-10574. Available from: [Link]

  • Bach, T., & Matt, C. (2020). Racemization of enantiomerically pure cyclopropane 6 a upon irradiation... ResearchGate. Available from: [Link]

  • Scheschkewitz, D. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Wiley. Available from: [Link]

  • Lebel, H., & Marcoux, J. F. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(4), 989-1050. Available from: [Link]

  • Li, S. W., et al. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters, 24(31), 5841-5845. Available from: [Link]

  • Wang, J., et al. (2023). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. Organic Letters, 25(47), 8440-8445. Available from: [Link]

  • Shishatskii, A., et al. (2022). Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks. Polymers, 14(9), 1875. Available from: [Link]

  • Ashenhurst, J. (2012). What's a Racemic Mixture? Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Available from: [Link]

  • Singh, V., & Kumar, A. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available from: [Link]

  • Mitin, Y. V., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of Peptide Research, 53(3), 322-328. Available from: [Link]

  • Fasan, R., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis, 9(10), 9196-9200. Available from: [Link]

  • Rooney, J. J., & Clarke, J. K. A. (1995). Reactions of cyclopropane and deuterium over supported metal catalysts. Journal of the Chemical Society, Faraday Transactions, 91(18), 3299-3305. Available from: [Link]

  • Li, S. W., et al. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Chemistry Portal. Available from: [Link]

  • Yuliana, N. D., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4947. Available from: [Link]

  • Liu, W., et al. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature Communications, 15(1), 5432. Available from: [Link]

  • Yuliana, N. D., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4947. Available from: [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra with C-F Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on the nuanced interpretation of spectra involving carbon-fluorine (C-F) coupling. This guide is designed for researchers, scientists, and professionals in drug development who encounter the complexities of analyzing fluorinated organic molecules. Here, we will delve into the theoretical underpinnings and practical troubleshooting of C-F coupling in NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why do I see C-F coupling in my 13C NMR spectrum even when it's proton-decoupled?

A1: Standard 13C NMR experiments are typically proton-decoupled, which simplifies the spectrum by removing splitting from 1H nuclei. However, these experiments do not decouple for 19F. Since 19F has a nuclear spin of 1/2 and 100% natural abundance, its magnetic moment couples with the 13C nucleus, resulting in splitting of the carbon signals.[1] This phenomenon, known as scalar or J-coupling, is transmitted through the bonding electrons between the 13C and 19F nuclei.

Q2: What are typical magnitudes for C-F coupling constants?

A2: The magnitude of the C-F coupling constant (JCF) is highly dependent on the number of bonds separating the carbon and fluorine atoms.

  • One-bond coupling (1JCF): This is the largest coupling, typically ranging from -160 to -350 Hz. For example, in fluorobenzene, the 1JCF is approximately 245 Hz.[1]

  • Two-bond coupling (2JCF): Geminal coupling is smaller, generally in the range of 20-50 Hz.[2]

  • Three-bond coupling (3JCF): Vicinal coupling is even smaller, usually between 5 and 10 Hz.[3]

  • Long-range coupling (>3 bonds): Couplings over more than three bonds are also observed and are typically less than 3 Hz.[3]

Q3: How does the Karplus relationship apply to 3JCF coupling?

A3: The Karplus equation describes the relationship between the three-bond (vicinal) coupling constant and the dihedral angle between the coupled nuclei.[4][5] While originally formulated for proton-proton couplings, this principle also applies to C-F couplings. The magnitude of 3JCF is dependent on the H-C-C-F dihedral angle, with the largest couplings observed for angles of 0° and 180°.[4] This relationship is invaluable for determining the stereochemistry of fluorinated molecules.

Troubleshooting Guides

Issue 1: Unusually Large Long-Range C-F Coupling Constants

Scenario: You observe a long-range C-F coupling constant (e.g., 4JCF or 5JCF) that is significantly larger than expected, potentially even larger than a 2JCF or 3JCF coupling in the same molecule.

Causality and Explanation: While J-coupling generally decreases with the number of bonds, there are exceptions. "Through-space" coupling, as opposed to the typical "through-bond" coupling, can occur when a fluorine atom is in close spatial proximity to a carbon atom, even if they are separated by many bonds. This interaction is mediated by the overlap of their respective electron clouds and can result in unusually large long-range coupling constants.

Troubleshooting Steps:

  • Verify Structural Assignments: Double-check your initial structural assignment to ensure the observed coupling corresponds to the correct carbon and fluorine atoms.

  • Perform 2D NMR Experiments: A 1H-19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment can confirm through-space interactions. A cross-peak between a proton on the carbon and the fluorine nucleus indicates spatial proximity.

  • Computational Modeling: Use molecular modeling software to generate a low-energy conformation of your molecule. Measure the internuclear distance between the coupled C and F atoms. A short distance (less than the sum of their van der Waals radii) would support the hypothesis of through-space coupling.

Issue 2: Complex and Overlapping Multiplets in 13C and 19F Spectra

Scenario: Your 13C or 19F NMR spectrum displays complex, overlapping multiplets that are difficult to interpret and assign.

Causality and Explanation: This is a common issue in molecules with multiple fluorine atoms or in conformationally flexible systems. The presence of multiple, and sometimes similar, C-F coupling constants can lead to intricate splitting patterns. In conformationally dynamic molecules, the observed spectrum is a weighted average of the spectra of the individual conformers, which can further complicate the multiplets.

Troubleshooting Steps:

  • Acquire Higher Field NMR Data: A higher magnetic field strength will increase the chemical shift dispersion, potentially resolving some of the overlapping signals.

  • Selective 19F Decoupling: If your spectrometer allows, a selective 19F decoupling experiment can simplify the 13C spectrum. By irradiating a specific 19F resonance, the coupling to its attached carbons will be removed, simplifying the splitting pattern for those carbons.

  • 2D NMR Techniques:

    • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

    • 1H-19F HOESY: As mentioned previously, this experiment identifies through-space C-F interactions.

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Data Interpretation ComplexSpectrum Complex/Overlapping Multiplets HigherField Acquire High-Field NMR ComplexSpectrum->HigherField Increase Dispersion SelectiveDecoupling Selective 19F Decoupling ComplexSpectrum->SelectiveDecoupling Simplify Splitting TwoD_NMR 2D NMR Experiments (HSQC, HMBC, HOESY) ComplexSpectrum->TwoD_NMR Establish Connectivity SimplifiedSpectrum Simplified Spectrum HigherField->SimplifiedSpectrum SelectiveDecoupling->SimplifiedSpectrum CorrelationData Correlation Data TwoD_NMR->CorrelationData FinalAssignment Final Structural Assignment SimplifiedSpectrum->FinalAssignment CorrelationData->FinalAssignment

Caption: Troubleshooting workflow for complex C-F NMR spectra.

Issue 3: Solvent Effects on C-F Coupling Constants

Scenario: You observe variations in C-F coupling constants for the same compound when measured in different solvents.

Causality and Explanation: The electronic environment around a molecule can be influenced by the solvent, which in turn can affect NMR parameters like chemical shifts and coupling constants.[6][7] Polar solvents can interact with polar functional groups in the analyte, potentially altering the molecular geometry and electron distribution, thereby changing the magnitude of J-coupling.[8]

Troubleshooting Steps:

  • Consistent Solvent Usage: For comparative studies, ensure that all NMR data is acquired in the same solvent and at the same concentration and temperature.

  • Solvent Titration: To understand the extent of the solvent effect, you can perform a solvent titration experiment. This involves acquiring a series of NMR spectra with varying ratios of two different solvents.

  • Computational Analysis: Theoretical calculations can be used to model the solvent effects on the coupling constants.[6][7] This can provide insight into the specific interactions between the solute and solvent molecules that are responsible for the observed changes.

Data Presentation

Table 1: Typical Ranges of C-F Coupling Constants (JCF)

Coupling TypeNumber of BondsTypical Range (Hz)Notes
1JCF1160 - 350Large and highly dependent on the hybridization of the carbon.
2JCF220 - 50Geminal coupling; useful for identifying CF2 and CF3 groups.[2]
3JCF35 - 10Vicinal coupling; dependent on the dihedral angle (Karplus relationship).[3]
nJCF (n>3)>3< 3Long-range coupling; can be larger in cases of through-space interactions.[3]

Experimental Protocols

Protocol: 1H-19F HOESY for Determining Spatial Proximity

Objective: To identify through-space interactions between proton and fluorine nuclei.

Methodology:

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent at an appropriate concentration for 2D NMR experiments (typically 10-50 mM).

  • Spectrometer Setup:

    • Tune and match the 1H and 19F channels on the NMR probe.

    • Load a standard 2D HOESY pulse sequence.

  • Acquisition Parameters:

    • Set the spectral widths in both the 1H (F2) and 19F (F1) dimensions to encompass all relevant signals.

    • The number of increments in the F1 dimension will determine the resolution in that dimension; 256-512 increments are a good starting point.

    • The mixing time is a crucial parameter. A range of mixing times (e.g., 100-500 ms) should be tested to optimize the NOE buildup.

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Look for cross-peaks that correlate a 1H resonance with a 19F resonance. The presence of such a cross-peak indicates that the two nuclei are close in space (typically < 5 Å).

References

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

  • Emsley, J. W., & Phillips, L. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-526.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Wikipedia. (2023). Karplus equation. [Link]

  • MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. [Link]

  • ResearchGate. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. [Link]

  • University of Wisconsin-Madison. (n.d.). 13C-NMR. [Link]

  • University of Maryland. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • ACS Publications. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. [Link]

Sources

Methods for removing excess di-tert-butyl dicarbonate (Boc anhydride)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Removing Excess Di-tert-butyl Dicarbonate

Welcome to the technical support center for navigating the common yet critical challenge of removing unreacted di-tert-butyl dicarbonate (Boc anhydride) from your reaction mixture. As a Senior Application Scientist, I've seen firsthand how an effective purification strategy can be the difference between a successful synthesis and a complex purification puzzle. This guide is designed to provide you with not just the "how," but also the "why," empowering you to make informed decisions for your specific experimental context.

Understanding the Challenge: Why Remove Excess Boc Anhydride?

Boc anhydride is an excellent and widely used reagent for the protection of amines.[1] To drive the protection reaction to completion, it is often used in excess. However, this unreacted Boc anhydride can interfere with subsequent synthetic steps or complicate product isolation and purification. Its byproducts, such as tert-butanol, can also be problematic to remove. Therefore, an efficient and well-chosen workup procedure is paramount.

Choosing Your Path: A Decision-Making Workflow

The optimal method for removing excess Boc anhydride depends on several factors, including the scale of your reaction, the properties of your desired Boc-protected product, and the available laboratory equipment. The following diagram illustrates a general decision-making workflow:

Boc_Removal_Workflow cluster_methods Purification Methods start Reaction Complete product_sol Product Solubility? start->product_sol org_sol Organo-soluble product_sol->org_sol Organic water_sol Water-soluble product_sol->water_sol Aqueous quenching Quenching (Nucleophilic Scavenger) org_sol->quenching extraction Aqueous Extraction org_sol->extraction volatile_product Product Volatility? org_sol->volatile_product water_sol->quenching water_sol->extraction chromatography Chromatography quenching->chromatography extraction->chromatography distillation Distillation/ Sublimation volatile_product->chromatography Yes volatile_product->distillation No non_volatile Non-volatile volatile Volatile

Caption: Decision workflow for selecting a Boc anhydride removal method.

In-Depth Methodologies & Protocols

Quenching with Nucleophilic Scavengers

This is often the most convenient and rapid method for destroying excess Boc anhydride. The principle is to introduce a nucleophile that reacts with the Boc anhydride to form byproducts that are easily removed by extraction.

Mechanism of Quenching:

Quenching_Mechanism Boc2O Boc Anhydride Intermediate Tetrahedral Intermediate Boc2O->Intermediate Nucleophilic Attack Nu Nucleophile (e.g., Amine, Alcohol) Nu->Intermediate Product Quenched Byproduct Intermediate->Product tBuOH tert-Butanol Intermediate->tBuOH CO2 CO2 Intermediate->CO2

Caption: General mechanism of quenching Boc anhydride.

Comparison of Common Quenching Agents:

Quenching AgentTypical EquivalentsReaction TimeByproduct PropertiesRemovalAdvantagesDisadvantages
Ammonia (aq. NH₄OH) 2-315-30 mintert-Butyl carbamateWater-solubleInexpensive, readily availableCan form emulsions; volatile
Simple Amines (e.g., n-Butylamine) 1.5-215-30 minN-Boc-n-butylamineAcid washFast, efficientAmine odor; byproduct may have some organic solubility
Amino Alcohols (e.g., Ethanolamine) 1.5-230-60 minN-Boc-ethanolamineWater-solubleLow odorSlower reaction than simple amines
Imidazole 1.5-21-2 hours1-Boc-imidazoleDilute acid wash (hydrolyzes)Mild, efficientSlower reaction; byproduct requires acidic workup for removal[2]
Polymer-supported Scavengers (e.g., Tris(2-aminoethyl)amine resin) 2-41-4 hoursResin-bound BocFiltrationSimple workup (filtration)Higher cost; slower reaction

Protocol: Quenching with Aqueous Ammonia

  • Cool the Reaction: After confirming the consumption of your starting amine via TLC, cool the reaction mixture to 0 °C in an ice bath. This mitigates any potential exotherm from the quenching process.

  • Add Quenching Agent: Slowly add 2-3 equivalents of concentrated aqueous ammonium hydroxide.

  • Stir: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 15-30 minutes.

  • Monitor Completion: Spot the reaction mixture on a TLC plate to confirm the disappearance of Boc anhydride.

  • Proceed to Workup: The reaction is now ready for standard aqueous workup.

Aqueous Extractive Workup

This method is suitable when the Boc-protected product has good solubility in a water-immiscible organic solvent and is stable to mild acid or base.

Principle of Extractive Workup:

Boc anhydride is insoluble in water and soluble in most organic solvents.[1] Upon quenching, the byproducts can be selectively removed by washing the organic layer with an aqueous solution.

Protocol: Standard Extractive Workup

  • Quench (Optional but Recommended): Perform a quenching step as described above to ensure all Boc anhydride is consumed.

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Washes:

    • Wash the organic layer with a mild acid (e.g., 1 M HCl or saturated NH₄Cl solution) to remove any basic components and the quenched byproducts of amine-based scavengers.[3]

    • Wash with water.

    • Wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine to remove bulk water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Chromatography

Silica gel chromatography is a reliable method for purifying Boc-protected compounds, especially when other methods fail to provide the desired purity.

Tips for Chromatographic Purification:

  • Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the polarity of your product.

  • TLC Monitoring: Boc anhydride and tert-butanol can be visualized on a TLC plate.

    • Visualization: While Boc anhydride itself may not be strongly UV active, it can sometimes be visualized with a permanganate stain (appears as a yellow spot on a purple background) or by heating after staining with phosphomolybdic acid. tert-Butanol can also be visualized with a permanganate stain.

  • Dry Loading: For products with limited solubility in the eluent, dry loading onto silica gel is recommended.

Distillation and Sublimation

For large-scale reactions or when dealing with a non-volatile product, distillation or sublimation can be effective for removing Boc anhydride and its byproducts.

  • Distillation: Boc anhydride has a boiling point of 56-57 °C at 0.5 mmHg.[1] This allows for its removal under reduced pressure, provided the desired product is not volatile under these conditions.

  • Sublimation: In some cases, particularly with solid products, excess Boc anhydride can be removed by sublimation under high vacuum. This is often done after initial concentration of the reaction mixture.

Protocol: Removal by Sublimation

  • Concentrate: After the reaction is complete, concentrate the reaction mixture to dryness on a rotary evaporator.

  • High Vacuum: Place the flask containing the crude solid on a high vacuum line for an extended period (e.g., 24-72 hours). A cold trap (e.g., with dry ice/acetone) should be used to collect the sublimed Boc anhydride.

  • Monitor: The progress of sublimation can be monitored by observing the deposition of solid in the cold trap and by taking small samples of the product for analysis (e.g., by NMR) to check for the disappearance of the Boc anhydride signals.

Troubleshooting and FAQs

Q1: My Boc-protected product is water-soluble. How should I adjust my workup?

A1: For water-soluble products, a standard extractive workup is not feasible. Here are some alternative strategies:

  • Quenching with a Polymer-Supported Scavenger: This is often the best approach. The resin-bound byproduct can be simply filtered off, and the filtrate containing your water-soluble product can be concentrated.

  • Reverse-Phase Chromatography: If your product is sufficiently non-polar, it can be purified by reverse-phase chromatography, which will separate it from the more polar byproducts of quenching.

  • Lyophilization: After quenching, if the byproducts are sufficiently volatile, you may be able to remove them and the solvent by lyophilization (freeze-drying).

Q2: I've performed an aqueous workup, but I still see Boc anhydride in my NMR spectrum. What should I do?

A2: This indicates an incomplete quenching or inefficient extraction.

  • Repeat the Wash: You can redissolve your product in an organic solvent and repeat the aqueous washes, perhaps with more vigorous stirring or a longer contact time.

  • Column Chromatography: A quick plug of silica gel or a full column is often the most straightforward way to remove the remaining impurity.

Q3: I'm getting a stubborn emulsion during my extractive workup. How can I break it?

A3: Emulsions are common, especially when using ammonia for quenching.

  • Add Brine: Adding a saturated solution of sodium chloride can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Filter through Celite: Passing the entire mixture through a pad of Celite can sometimes break the emulsion.

  • Patience: Sometimes, simply letting the separatory funnel sit for an extended period will allow the layers to separate.

Q4: Can I use heat to remove excess Boc anhydride?

A4: While Boc anhydride is volatile, heating the reaction mixture to distill it off can be risky. The Boc protecting group itself can be thermally labile, and you risk deprotection of your product. It is generally safer to use one of the other methods described.

References

  • Basel, Y., & Hassner, A. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Synthesis, 2001(04), 550-552.
  • Reddit. (2023). Help Removing Excess Boc Anhydride. r/OrganicChemistry. [Online] Available at: [Link]

  • Wikipedia. (2023). Di-tert-butyl dicarbonate. [Online] Available at: [Link]

  • Findlay, B. (2012). Reactions that Work: Boc Protection. ChemTips. [Online] Available at: [Link]

Sources

Potential degradation pathways for Boc-protected intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and potential degradation of tert-butyloxycarbonyl (Boc)-protected intermediates. As a widely used amine protecting group, understanding its lability and potential side reactions is critical for synthetic success.

Section 1: Understanding the Boc Group: Stability and Lability

Q1: What is the fundamental role of the Boc protecting group and what are its general stability characteristics?

The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis, particularly in peptide chemistry.[1][2] Its popularity stems from its ability to form stable carbamates that are robust against a wide range of reaction conditions, including most nucleophiles and bases.[3] This stability allows for selective transformations at other parts of a molecule without affecting the protected amine.

The key to the Boc group's utility is its predictable lability under acidic conditions.[3][4] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes into carbon dioxide and isobutylene, or can be trapped by nucleophiles.[2] This selective removal under mild acidic conditions makes it an excellent choice for orthogonal protection strategies, for instance, in combination with the base-labile Fmoc group.[3]

Section 2: Core Degradation Pathways and Mechanistic Insights

This section delves into the chemical processes that lead to the cleavage of the Boc group, both intentionally and as unwanted side reactions.

Q2: What is the primary mechanism for Boc group cleavage?

The standard and most reliable method for Boc deprotection is acid-catalyzed hydrolysis.[1][5] The process is initiated by protonation of the carbamate, which weakens the C-O bond and facilitates the formation of a stable tertiary carbocation (t-butyl cation) and a transient carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.[2] Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in solvents like dioxane, methanol, or ethyl acetate are commonly employed for this purpose.[1][4]

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Cleavage cluster_2 Step 3: Decarboxylation BocN R₂N-Boc H_plus H⁺ ProtonatedBoc R₂N-Boc-H⁺ (Protonated Intermediate) BocN->ProtonatedBoc Fast tBu_cation t-Bu⁺ (tert-Butyl Cation) CarbamicAcid R₂N-COOH (Carbamic Acid) ProtonatedBoc_ref->tBu_cation Rate-Limiting Step ProtonatedBoc_ref->CarbamicAcid FreeAmine R₂NH (Free Amine) CO2 CO₂ CarbamicAcid_ref->FreeAmine Fast CarbamicAcid_ref->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Q3: Can Boc-protected intermediates degrade under non-acidic conditions?

Yes, although less common, thermal degradation is a known pathway for Boc deprotection.[6] This method involves heating the Boc-protected compound, typically at temperatures of 150°C or higher, in the absence of any acid catalyst.[6] The proposed mechanism involves fragmentation to the corresponding amine, isobutylene, and carbon dioxide.[6] While this can be a "greener" alternative by avoiding strong acids, the high temperatures required may induce other side reactions, such as elimination or racemization of chiral centers.[6]

Q4: What is the most common and problematic side reaction during acid-catalyzed deprotection?

The most significant side reaction arises from the generation of the electrophilic tert-butyl cation (t-Bu⁺) during acidic cleavage.[7][8] This cation can alkylate any suitable nucleophile present in the reaction mixture. This leads to the formation of undesired t-butylated byproducts.

Commonly Alkylated Species:

  • Electron-rich aromatic rings: Residues like Tryptophan and Tyrosine in peptides are highly susceptible.

  • Sulfur-containing functional groups: Thiols (like Cysteine) and thioethers (like Methionine) are readily alkylated.[8]

  • Other nucleophilic sites: Guanidines and even the desired product amine can sometimes be alkylated.[7][8]

This side reaction not only consumes the starting material and reduces the yield of the desired product but also complicates purification significantly.

t-Butylation Side Reaction Boc_Deprotection Acid-Catalyzed Boc Deprotection tBu_Cation t-Bu⁺ Cation (Reactive Electrophile) Boc_Deprotection->tBu_Cation Desired_Product Desired Deprotected Amine (R-NH₂) Boc_Deprotection->Desired_Product Intended Pathway Side_Product t-Butylated Side Product (R-Nu-tBu) tBu_Cation->Side_Product Nucleophile Nucleophile (Nu) (e.g., Trp, Met, Thiol) Nucleophile->Side_Product

Caption: Formation of t-butylated side products.

Section 3: Troubleshooting Guide for Experimental Issues

This section provides practical solutions to common problems encountered during the handling and deprotection of Boc-protected intermediates.

Frequently Asked Questions (FAQs)

Q5: My Boc deprotection reaction is slow or incomplete. What are the likely causes and how can I fix it?

Incomplete deprotection is a frequent issue. Consider the following factors:

  • Insufficient Acid: Ensure you are using a sufficient molar excess of the acid. The reaction's kinetics can have a second-order dependence on acid concentration.

  • Water Content: The presence of water can lower the effective acidity of the medium, slowing the reaction. Using anhydrous solvents and fresh acid reagents is crucial, especially for sensitive substrates.[9]

  • Steric Hindrance: A sterically hindered Boc group may require stronger conditions (higher acid concentration, longer reaction time, or elevated temperature).

  • Solvent Choice: The choice of solvent can impact reaction rates. While DCM is common, solvents like dioxane or ethyl acetate can be effective alternatives.[1][9]

Troubleshooting Workflow: Incomplete Deprotection

G start Incomplete Deprotection (Verified by TLC/LC-MS) check_acid Check Acid (Fresh? Sufficient eq?) start->check_acid check_solvent Check Solvents (Anhydrous?) check_acid->check_solvent [Acid OK] resubmit Re-submit to Conditions check_acid->resubmit [Acid Old/Insufficient] increase_time Increase Reaction Time or Temperature check_solvent->increase_time [Solvent OK] check_solvent->resubmit [Solvent Wet] change_acid Use Stronger Acid (e.g., Neat TFA) increase_time->change_acid [Still Incomplete] monitor Monitor Progress Closely increase_time->monitor change_acid->monitor

Caption: A decision tree for troubleshooting incomplete reactions.

Q6: I've confirmed the formation of a byproduct with a mass increase of +56 Da. What is it and how do I prevent it?

A mass increase of 56 Da is the classic signature of t-butylation (C₄H₈). This confirms that the t-butyl cation generated during deprotection has reacted with a nucleophilic site on your starting material or product.

Prevention Strategy: The Use of Scavengers The most effective way to prevent this is to introduce a "scavenger" into the reaction mixture.[4] Scavengers are compounds that are more nucleophilic than your substrate and will preferentially trap the t-butyl cation.

ScavengerTarget NucleophileTypical ConcentrationNotes
Anisole Electron-rich aromatics5-10% (v/v)Effective for protecting Trp and Tyr residues.[4]
Thioanisole Thiols, Thioethers5-10% (v/v)Preferred for sulfur-containing compounds like Met and Cys.[4]
Triethylsilane (TES) General Carbocations2-5 equivalentsReduces the cation to isobutane; very effective.
1,2-Ethanedithiol (EDT) Thiols2-5% (v/v)Potent scavenger for sulfur-containing residues.

Q7: How can I selectively deprotect a Boc group in the presence of other acid-sensitive functionalities (e.g., t-butyl esters, acetals)?

Selective deprotection is challenging but achievable by carefully tuning the reaction conditions. The Boc group is generally one of the most acid-labile protecting groups.[7][8]

  • Milder Acids: Use HCl in an organic solvent (e.g., 4M HCl in dioxane) instead of neat TFA. HCl is often considered milder and can provide better selectivity.[9]

  • Lewis Acids: Certain Lewis acids can offer high selectivity. For example, ZnBr₂ in CH₂Cl₂ has been reported to selectively cleave secondary N-Boc groups while leaving primary ones intact.[2] Aluminum chloride (AlCl₃) can also be used for selective cleavage.[4][7]

  • Temperature Control: Perform the reaction at 0°C or even lower temperatures to minimize the degradation of other acid-sensitive groups.

  • Thermolysis: If the molecule is thermally stable, catalyst-free thermal deprotection could be an option, as it avoids acidic reagents entirely.[5][6]

Section 4: Protocols and Best Practices

Protocol 1: Standard Boc Deprotection with Scavenger

This protocol describes a general procedure for the deprotection of a Boc-protected amine using TFA in DCM with anisole as a scavenger.

  • Preparation: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Scavenger Addition: Add anisole (5-10% of the total solvent volume) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 20-50% solution in DCM) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is fully consumed.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM several times to remove excess TFA. The resulting amine salt can then be purified or used directly in the next step.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Plate: Use a silica gel TLC plate.

  • Spotting: Spot the crude reaction mixture alongside a co-spot of the starting material.

  • Eluent: Choose a solvent system that provides good separation (e.g., 10% Methanol in DCM).

  • Visualization:

    • UV Light: Visualize aromatic compounds under a UV lamp.

    • Ninhydrin Stain: The most definitive stain. After eluting, dip the TLC plate in a ninhydrin solution and gently heat. The appearance of a new, colored spot (typically purple or yellow) indicates the presence of the free primary or secondary amine product. The starting Boc-protected amine will not stain with ninhydrin.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications - Organic Process Research & Development. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Technical Support Center: Strategies for Overcoming the Low Reactivity of Fluorinated Amines in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of fluorinated amines in critical bond-forming reactions. Fluorinated amines are invaluable building blocks in medicinal chemistry and materials science, but their unique electronic properties often complicate standard coupling protocols. This resource is designed to provide not only solutions but also the underlying scientific rationale to empower you to optimize your synthetic strategies.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the use of fluorinated amines in coupling reactions.

Q1: Why are my standard amide coupling reactions (e.g., using EDC/HOBt) failing or giving low yields with fluorinated anilines?

A: The primary reason for failure is the significantly reduced nucleophilicity of the fluorinated amine. The strong electron-withdrawing effect of fluorine atoms, particularly groups like trifluoromethyl (-CF₃), decreases the electron density on the nitrogen atom. This makes the amine a poor nucleophile, unable to efficiently attack the activated carboxylic acid intermediate generated by standard coupling reagents. Standard conditions often lack the potency to drive the reaction to completion.

Q2: I am attempting a Buchwald-Hartwig amination with 4-fluoroaniline and observing no product. What is the likely cause?

A: While seemingly a simple substrate, even a single fluorine atom can deactivate the amine. Common causes for failure in Buchwald-Hartwig reactions with such amines include:

  • Inappropriate Ligand Choice: Standard phosphine ligands like P(t-Bu)₃ or P(o-tol)₃ may not be effective. Electron-deficient amines require highly active catalysts, which are generated by using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos). These ligands promote the crucial reductive elimination step.[1][2][3]

  • Incorrect Base Selection: The choice of base is critical. While strong bases like NaOtBu can be effective, they may be incompatible with other functional groups on your substrate. Weaker carbonate or phosphate bases might require higher temperatures and more active catalysts.[4][5][6]

  • Catalyst Deactivation: The fluorinated amine itself or impurities can sometimes lead to catalyst deactivation.

Q3: Can I use the same conditions for coupling an aliphatic fluorinated amine as I would for a fluorinated aniline?

A: Not necessarily. While both are electron-deficient, their steric profiles and pKa values differ. Aliphatic amines, even when fluorinated, are generally more basic and nucleophilic than their aromatic counterparts. However, steric hindrance around the nitrogen atom can become a dominant issue, especially with bulky α- or β-fluorinated alkyl groups.[7] Reaction conditions, particularly ligand choice and temperature, should be optimized for each specific substrate class.

Q4: Are there alternatives to palladium catalysis for C-N coupling with fluorinated amines?

A: Yes, copper-catalyzed Ullmann-type couplings are a classic alternative and have seen a resurgence with the development of modern ligand systems that allow for milder reaction conditions.[8] For certain substrates, particularly activated aryl halides, nucleophilic aromatic substitution (SNAr) can be a viable, metal-free option, although it often requires harsh conditions (high temperature, polar aprotic solvents).

II. Understanding the Core Problem: The Effect of Fluorine

The challenges in coupling fluorinated amines stem from two primary electronic and steric effects imparted by the fluorine atoms.

  • Inductive Effect: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the nitrogen atom, lowering its basicity and, critically, its nucleophilicity.

  • Steric Hindrance: Bulky fluorinated groups, such as the trifluoromethyl group (-CF₃), can sterically shield the nitrogen's lone pair, physically impeding its approach to an electrophilic center.[7]

The following diagram illustrates how fluorine's inductive effect deactivates the amine nitrogen.

G cluster_aniline Aniline (Higher Nucleophilicity) cluster_fluoroaniline 4-Trifluoromethylaniline (Lower Nucleophilicity) Aniline C₆H₅-NH₂ LonePair_A Lone Pair (Available) Aniline->LonePair_A Donates into ring (Resonance) Fluoroaniline CF₃-C₆H₄-NH₂ LonePair_F Lone Pair (Withdrawn) Fluoroaniline->LonePair_F CF3 CF₃ Group CF3->Fluoroaniline Strong Inductive Withdrawal (-I)

Caption: Electronic effect of a -CF₃ group on aniline nucleophilicity.

III. Troubleshooting Guide: Amide Bond Formation

This section provides a structured approach to troubleshoot and optimize amide coupling reactions with poorly reactive fluorinated amines.

Scenario 1: Low to No Conversion with Standard Peptide Coupling Reagents (HATU, HBTU, etc.)

Problem: You are attempting to couple a carboxylic acid with an electron-deficient aniline (e.g., 3,4-dichloro-2-fluoroaniline) using a standard uronium-based coupling reagent like HATU with a tertiary amine base (e.g., DIPEA) in DMF, but you observe mostly unreacted starting materials.

Causality Analysis: Uronium reagents like HATU work by forming a highly reactive O-acylisourea intermediate.[9][10] The weakly nucleophilic fluorinated amine attacks this intermediate to form the amide bond. If the amine is sufficiently deactivated, this nucleophilic attack becomes the rate-limiting step and may not proceed at a reasonable rate under standard conditions.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting failed amide couplings.

Recommended Protocol: In Situ Acyl Fluoride Formation

This method is highly effective for coupling sterically hindered substrates and electron-deficient amines where other methods have failed.[11][12] The carboxylic acid is converted to a more reactive acyl fluoride, which readily couples with the weakly nucleophilic amine at elevated temperatures.

Step-by-Step Methodology:

  • Preparation: In a dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.) and the fluorinated amine (1.1 equiv.) in an anhydrous aprotic solvent (e.g., MeCN, THF, or 1,4-dioxane).

  • Base Addition: Add a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) (2.5 equiv.).

  • Fluorinating Agent: Add the fluorinating agent, for example, 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU can be used here, but BTFFH is often cited for this specific purpose) or a dedicated fluorinating agent like PyFluor (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 80–110 °C and monitor by LC-MS or TLC. Reactions may require 4–24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Table 1: Comparison of Coupling Methods for Challenging Amides

Coupling Reagent(s)BaseTypical Temp.Typical TimeKey AdvantagesCommon Issues
HATU / HBTUDIPEA, Et₃NRT - 60 °C2 - 24 hWidely used, good for peptides.Fails with very unreactive amines.[13]
EDC / HOBt / DMAPDIPEART12 - 18 hCost-effective, uses common reagents.DMAP is crucial; catalysis can be slow.[14]
Acyl Fluoride (in situ)DIPEA80 - 110 °C4 - 24 hHighly effective for hindered and e⁻-deficient partners.[11][12]Requires higher temperatures; fluorinating agents can be expensive.
T3P® (Propylphosphonic Anhydride)Pyridine, Et₃NRT - 80 °C1 - 12 hHigh reactivity, clean byproducts.Byproducts are water-soluble; can be sensitive to moisture.

IV. Troubleshooting Guide: Buchwald-Hartwig Amination

This section focuses on optimizing palladium-catalyzed C-N cross-coupling reactions involving fluorinated anilines.

Scenario 2: Low Yield or Stalled Buchwald-Hartwig Reaction

Problem: You are attempting to couple an aryl bromide with 4-bromo-3-(trifluoromethyl)aniline using Pd₂(dba)₃, a standard phosphine ligand, and K₂CO₃ as the base, but the reaction stalls at <20% conversion even after prolonged heating.

Causality Analysis: The Buchwald-Hartwig catalytic cycle involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[4] For electron-deficient amines, the reductive elimination step is often the rate-limiting bottleneck. The electron-poor nature of the amido ligand on the palladium center makes this final bond-forming step energetically unfavorable. Success hinges on choosing a ligand that can accelerate this step.

Catalytic Cycle and Key Failure Point:

Buchwald_Hartwig_Cycle cluster_legend Legend Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex + Ar-X (Oxidative Addition) Product Ar-NHAr' Amine_Complex [L-Pd(II)(Ar)(H₂NAr')]+X⁻ OA_Complex->Amine_Complex + H₂NAr' Amido_Complex L-Pd(II)(Ar)(HNAr') Amine_Complex->Amido_Complex + Base - [H-Base]+X⁻ Amido_Complex->Pd0 (Reductive Elimination) - Product L L = Bulky, Electron-Rich Ligand Ar_prime Ar' = Fluorinated Aryl Group Failure Dashed Red Arrow = Common Failure Point

Caption: The Buchwald-Hartwig catalytic cycle, highlighting reductive elimination as the critical step for electron-deficient amines.

Recommended Protocol: Optimized Buchwald-Hartwig Amination

This protocol utilizes a modern, highly active catalyst system tailored for challenging, electron-deficient amine coupling partners.[1]

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk tube or reaction vial, add the aryl halide (1.0 equiv.), the fluorinated amine (1.2–1.5 equiv.), and the base (e.g., NaOtBu, 1.4 equiv. or K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). Alternatively, use a pre-formed palladium-ligand complex (a "precatalyst") like XPhos Pd G3 (1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or t-BuOH). The choice of solvent can be critical and should be screened.[5]

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C). Monitor the reaction by LC-MS or GC.

  • Work-up: After cooling, dilute the mixture with an organic solvent, filter through a pad of Celite® to remove inorganic salts and palladium black, and concentrate the filtrate. Purify via column chromatography.

Table 2: Catalyst System Selection for Buchwald-Hartwig Amination of Fluoroanilines

LigandRecommended Base(s)Typical Pd SourceKey Characteristics
XPhos NaOtBu, K₃PO₄, Cs₂CO₃Pd₂(dba)₃, Pd(OAc)₂Highly versatile and robust for a wide range of electron-deficient anilines.
BrettPhos NaOtBu, LHMDSG3 PrecatalystExcellent for mono-arylation of primary amines, including challenging ones.[1]
RuPhos K₂CO₃, K₃PO₄G3 PrecatalystOften superior for coupling secondary amines.[1]
Josiphos-type K₃PO₄, Cs₂CO₃Pd(OAc)₂Bidentate ligand, effective for heteroaryl halides and challenging substrates.[15]

V. References

  • Groningen, University of. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58, 17118–17129. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329. [Link]

  • Singh, U. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6064-6068. [Link]

  • Norrby, P.-O., et al. (2015). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 80(21), 10755–10762. [Link]

  • Hartwig, J. F. (2010). Palladium‐Catalyzed Amination of Aryl Halides. In Modern Arene Chemistry (pp. 1051-1096). Wiley-VCH. [Link]

  • Chemistry Stack Exchange. (2016). Reaction of carboxylic acids with primary amines. [Link]

  • Valeur, E., & Bradley, M. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 13(4), 606-612. [Link]

  • Choi, J., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Fluorine-Enhanced Catalytic Activity of Polyaniline-Supported Copper Nanoparticles in Buchwald–Hartwig Couplings of Pyrimidin-2-Amines. [Link]

  • Nortcliffe, A., & Moody, C. J. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(35), 9578–9583. [Link]

  • LibreTexts Chemistry. (2020). Condensation of Acids with Amines. [Link]

  • Nolan, S. P., & Organ, M. G. (2017). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 8(1), 79-90. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Google Patents. (1980). Process for the activation of carboxylic acids. US4230849A.

  • Reddit. (2024). HATU coupling - what's the best order?. r/Chempros. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11648. [Link]

  • Marion, N., & Nolan, S. P. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 41(11), 1440–1449. [Link]

  • Nolan, S. P. (2025). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Chemistry – A European Journal, 31(e202501858). [Link]

  • Nielsen, T. E., et al. (2011). Relative Reactivities of Activated Carboxylic Acids in Amide-Forming Reactions Employed for the Synthesis of Tetraphenylporphyrin Libraries. Molecules, 16(1), 549-562. [Link]

  • Breher, F., et al. (2020). Palladium complexes of ferrocene-based phosphine ligands as redox-switchable catalysts in Buchwald–Hartwig cross-coupling reactions. Inorganic Chemistry Frontiers, 7(1), 119-130. [Link]

  • ResearchGate. (n.d.). Comparison of yields for different aromatic amines in C-N coupling reaction with 4-chloropyridine in the presence of K2CO3 as a base. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11648. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-142. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

Sources

Validation & Comparative

Comparing Boc protection to other amine protecting groups (e.g., Cbz, Fmoc)

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and fidelity. Among the arsenal of protective strategies for amines, the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups have emerged as the most versatile and widely employed. This guide offers an in-depth comparison of these three critical protecting groups, delving into their chemical properties, reaction mechanisms, and practical applications to empower researchers in making informed decisions for their synthetic endeavors.

The Principle of Orthogonality: A Cornerstone of Modern Synthesis

The strategic elegance of using Boc, Cbz, and Fmoc in concert lies in the principle of orthogonality . This concept refers to the ability to selectively remove one type of protecting group in the presence of others by employing distinct and non-interfering chemical conditions.[1] This allows for the sequential unmasking of reactive sites within a complex molecule, enabling precise and controlled chemical modifications. The fundamental difference in the lability of these three groups—Boc to acid, Fmoc to base, and Cbz to hydrogenolysis—forms the bedrock of many sophisticated synthetic strategies.[1]

At a Glance: Key Characteristics of Boc, Cbz, and Fmoc

Characteristictert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz or Z)9-Fluorenylmethyloxycarbonyl (Fmoc)
Lability Acid-labileHydrogenolysisBase-labile
Typical Deprotection Trifluoroacetic acid (TFA), HCl in dioxane[]H₂, Pd/C; Transfer Hydrogenation20-50% Piperidine in DMF[1]
Stability Stable to base and hydrogenolysisStable to mild acid and baseStable to acid and hydrogenolysis
Key Advantages Robust and well-established; can be advantageous for hydrophobic peptides to reduce aggregation.[]Robust; stable to a wide range of non-reductive conditions; protected product is often crystalline.Mild deprotection preserves acid-sensitive functionalities; orthogonal to Boc and Cbz; automation-friendly.[]
Potential Limitations Requires strong acid for cleavage, which can lead to side reactions with sensitive residues.[]Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups); catalyst poisoning can be an issue.The dibenzofulvene byproduct can form adducts; potential for diketopiperazine formation at the dipeptide stage.

The Chemistry of Protection and Deprotection: Mechanisms and Rationale

A deep understanding of the reaction mechanisms governing the application and removal of these protecting groups is crucial for troubleshooting and optimizing synthetic protocols.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of amine protection, valued for its general stability and straightforward removal.

Protection Mechanism: The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, eliminating a tert-butoxide and carbon dioxide, to form the stable tert-butyl carbamate.[3]

Deprotection Mechanism: Boc deprotection is achieved under anhydrous acidic conditions.[4] The mechanism involves protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA), followed by the loss of the stable tert-butyl cation.[3] The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine.[3]

Diagram: Boc Protection and Deprotection Workflow

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ Boc2O Boc₂O, Base Amine->Boc2O Nucleophilic Attack Boc_Amine R-NH-Boc Boc2O->Boc_Amine Boc_Amine_dep R-NH-Boc TFA TFA (Strong Acid) Boc_Amine_dep->TFA Acidolysis Free_Amine R-NH₃⁺ TFA->Free_Amine

Caption: Workflow for Boc protection and deprotection of amines.

Carboxybenzyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas in 1932, is a classic amine protecting group, particularly valuable in solution-phase synthesis.

Protection Mechanism: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[5] Similar to Boc protection, the amine attacks the electrophilic carbonyl carbon of Cbz-Cl, leading to the formation of a benzyl carbamate.[5]

Deprotection Mechanism: The hallmark of the Cbz group is its removal by catalytic hydrogenolysis.[5] In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which then decarboxylates to yield the free amine.[5] Transfer hydrogenation using reagents like ammonium formate can also be employed.

Diagram: Cbz Protection and Deprotection Workflow

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Amine R-NH₂ CbzCl Cbz-Cl, Base Amine->CbzCl Nucleophilic Attack Cbz_Amine R-NH-Cbz CbzCl->Cbz_Amine Cbz_Amine_dep R-NH-Cbz Hydrogenolysis H₂, Pd/C Cbz_Amine_dep->Hydrogenolysis Hydrogenolysis Free_Amine R-NH₂ Hydrogenolysis->Free_Amine Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Amine R-NH₂ FmocOSu Fmoc-OSu, Base Amine->FmocOSu Nucleophilic Attack Fmoc_Amine R-NH-Fmoc FmocOSu->Fmoc_Amine Fmoc_Amine_dep R-NH-Fmoc Piperidine 20% Piperidine/DMF Fmoc_Amine_dep->Piperidine β-Elimination Free_Amine R-NH₂ Piperidine->Free_Amine

Caption: Workflow for Fmoc protection and deprotection of amines.

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures and may require optimization based on the specific substrate and scale of the reaction.

Boc Protection of a Primary Amine

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (1.5 equivalents)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of THF/water

Procedure:

  • Dissolve the primary amine in the chosen solvent.

  • Add the base (NaHCO₃ or TEA) to the solution.

  • Add Boc₂O portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). [6]6. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triethylsilane or anisole), if acid-sensitive groups are present.

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM). If scavengers are used, they should be added before the TFA.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS. [6]5. Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA. [7]6. The resulting amine trifluoroacetate salt can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) and extracting the free amine.

Cbz Protection of a Primary Amine

Materials:

  • Primary amine

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Sodium carbonate (Na₂CO₃) or other suitable base (2 equivalents)

  • Solvent: Dioxane/water or DCM

Procedure:

  • Dissolve the amine in the chosen solvent system.

  • Add the base to the solution.

  • Cool the mixture to 0 °C and slowly add Cbz-Cl.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion.

  • Upon completion, dilute with water and extract the product with an organic solvent. [5]6. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by recrystallization or column chromatography.

Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected amine

  • Palladium on activated carbon (Pd/C, 5-10 wt%)

  • Hydrogen source (H₂ gas balloon or Parr hydrogenator)

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the Cbz-protected amine in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or positive pressure) for 1-24 hours. [5]Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Fmoc Protection of an Amino Acid

Materials:

  • Amino acid

  • Fmoc-succinimidyl carbonate (Fmoc-OSu) (1.05 equivalents)

  • Sodium bicarbonate (NaHCO₃) (2 equivalents)

  • Solvent: 1,4-Dioxane/water (1:1)

Procedure:

  • Dissolve the amino acid in the dioxane/water solvent system with NaHCO₃.

  • Add a solution of Fmoc-OSu in dioxane to the stirred amino acid solution.

  • Stir at room temperature for 4-24 hours, monitoring the reaction progress.

  • Once complete, acidify the reaction mixture with dilute HCl to pH 2-3.

  • Extract the Fmoc-protected amino acid with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-protected peptide bound to a solid support (resin)

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF.

  • Drain the DMF and add the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture for an initial 1-3 minutes. [8]4. Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • The presence of a free amine on the resin can be confirmed with a qualitative test such as the Kaiser test. [8]

Navigating Potential Side Reactions

A key aspect of mastering the use of these protecting groups is understanding and mitigating potential side reactions.

  • Boc Deprotection: The generation of the electrophilic tert-butyl cation during deprotection can lead to the alkylation of sensitive residues such as tryptophan and methionine. This can be suppressed by the addition of scavengers like triethylsilane, anisole, or thiophenol to the cleavage cocktail. [4]

  • Cbz Deprotection: The palladium catalyst used in hydrogenolysis can be poisoned by sulfur-containing compounds, leading to incomplete or sluggish reactions. Additionally, care must be taken with substrates containing other reducible functional groups. Alternative deprotection methods, such as using different hydrogen donors in transfer hydrogenation, may be necessary. [9]

  • Fmoc Deprotection: In peptide synthesis, aspartimide formation is a common side reaction in sequences containing aspartic acid, leading to the formation of iso-peptides. [8]This can be minimized by using optimized deprotection conditions (e.g., shorter deprotection times, lower temperatures) or by employing side-chain protecting groups on the aspartic acid that sterically hinder this intramolecular cyclization. Another potential issue is diketopiperazine formation at the dipeptide stage, which can be mitigated by careful selection of coupling reagents and conditions. The dibenzofulvene byproduct can also react with the newly deprotected amine if not efficiently scavenged by the piperidine. [10]

Conclusion: A Strategic Choice for Every Synthesis

The selection of an amine protecting group is a critical decision in the design of any synthetic route. The Boc group, with its robustness and acid lability, remains a workhorse in many areas of organic synthesis. The Cbz group offers a mild deprotection alternative via hydrogenolysis, ideal for substrates sensitive to strong acids or bases. The Fmoc group, with its base-labile nature, has become the gold standard in modern solid-phase peptide synthesis, enabling the construction of complex peptides with high fidelity. By understanding the unique chemical properties, mechanisms, and practical considerations of each of these protecting groups, researchers can devise elegant and efficient strategies to achieve their synthetic goals in the complex and demanding fields of chemical research and drug development.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2023). Boc De-protection. r/Chempros. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection (TFA). Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene.... Retrieved from [Link]

  • Reddit. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst. r/Chempros. Retrieved from [Link]

  • Google Patents. (1997). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • Google Patents. (2010). US20100184952A1 - Method for selective removal of dibenzofulvene derivative.

Sources

A Senior Application Scientist's Guide to In Vitro Metabolic Stability Assays for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules is a widely adopted tactic to enhance metabolic stability and modulate pharmacokinetic properties.[1] However, the unique physicochemical characteristics of fluorinated compounds present distinct challenges for accurately assessing their metabolic fate in vitro. This guide provides a comprehensive comparison of in vitro metabolic stability assays, offering field-proven insights and detailed experimental protocols specifically tailored for fluorinated drug candidates.

The Fluorine Factor: Why Standard Assays May Fall Short

Fluorination can profoundly influence a molecule's metabolic profile.[2] The high strength of the carbon-fluorine (C-F) bond often "blocks" sites of metabolism that would otherwise be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[3][4] While this is a desirable trait for improving drug half-life, it also necessitates a more nuanced approach to in vitro testing.

Key considerations for fluorinated compounds include:

  • Altered Metabolic Pathways: Fluorine's high electronegativity can shift metabolic pathways, potentially leading to the formation of unique metabolites.[5][6][7]

  • Analytical Challenges: The presence of fluorine can interfere with standard analytical techniques, requiring specialized methods for accurate quantification.[8][9]

  • Non-Specific Binding: The lipophilicity of some fluorinated compounds can lead to increased non-specific binding in in vitro assay systems, which can result in an underestimation of their true metabolic clearance.[10][11]

  • Potential for Defluorination: Although the C-F bond is strong, enzymatic defluorination can occur, releasing fluoride ions that can be reactive and require specific analytical methods for detection.[12][13]

Comparing In Vitro Metabolic Stability Assay Systems

The choice of an in vitro system is critical for obtaining physiologically relevant data. Each system offers a unique balance of complexity, throughput, and biological relevance.

In Vitro System Description Advantages for Fluorinated Compounds Disadvantages for Fluorinated Compounds
Liver Microsomes Subcellular fractions of the endoplasmic reticulum containing Phase I (CYP) and some Phase II enzymes.High-throughput, cost-effective, and well-suited for initial screening of CYP-mediated metabolism.[14]Lacks cytosolic enzymes and cofactors for some Phase II reactions. High potential for non-specific binding of lipophilic fluorinated compounds.[10][11]
Hepatocytes Intact, viable liver cells containing a full complement of metabolic enzymes and cofactors.Provide a more complete picture of metabolism, including Phase I and Phase II pathways.[15] Lower non-specific binding compared to microsomes for some compounds.Lower throughput, higher cost, and greater experimental variability.
S9 Fraction A mixture of microsomal and cytosolic fractions, containing a broader range of metabolic enzymes than microsomes alone.[16]Offers a more comprehensive assessment of both Phase I and Phase II metabolism than microsomes.Can have higher variability than microsomes and may still exhibit significant non-specific binding.
Recombinant Enzymes Individual human CYP enzymes expressed in a cellular system.Ideal for reaction phenotyping to identify the specific CYP isoforms responsible for metabolizing a compound.[14]Does not provide a complete picture of overall metabolic stability in a complex biological system.

Expert Insight: For initial high-throughput screening of fluorinated compounds, liver microsomes are a pragmatic choice. However, for compounds that exhibit low clearance in microsomes or are suspected to undergo significant Phase II metabolism, follow-up studies in hepatocytes are strongly recommended to obtain a more accurate prediction of in vivo clearance.

Experimental Workflow & Protocol

A well-designed in vitro metabolic stability assay is a self-validating system. This means incorporating appropriate controls to ensure the reliability of the data.

Metabolic Stability Assay Workflow Figure 1: Experimental Workflow for In Vitro Metabolic Stability Assays cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Stock Solutions (Test Compound, Positive Controls) B Prepare Incubation Mixtures (Microsomes/Hepatocytes, Buffer) A->B C Pre-warm Incubation Mixtures B->C D Initiate Reaction with NADPH C->D E Incubate at 37°C with Shaking D->E F Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench Reaction (e.g., Acetonitrile with Internal Standard) F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Processing and Calculation I->J

Caption: A generalized workflow for conducting in vitro metabolic stability assays.

Detailed Protocol: Human Liver Microsome Stability Assay

This protocol is designed for assessing the metabolic stability of a fluorinated test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test Compound Stock Solution (in a suitable organic solvent like DMSO or acetonitrile)

  • Positive Control Compounds (e.g., a high-clearance and a low-clearance compound)

  • Quenching Solution (e.g., Acetonitrile with an appropriate internal standard)

  • 96-well incubation plates

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare the incubation mixture containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.

    • Expert Tip: The final concentration of the organic solvent from the test compound stock should be kept low (ideally <0.5%) to avoid inhibition of metabolic enzymes.[17]

  • Compound Incubation:

    • Add the test compound and positive controls to the incubation mixture at a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • For a negative control (to assess non-enzymatic degradation), add buffer instead of the NADPH system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution.

    • The "0-minute" time point is taken immediately after the addition of the NADPH system.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.[18] For suspected defluorination, specialized techniques like combustion ion chromatography may be necessary.[19]

Data Analysis:

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Half-life (t½): Determined from the slope of the natural logarithm of the percent remaining of the test compound versus time.

  • Intrinsic Clearance (CLint): Calculated using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Trustworthiness: A Self-Validating System

To ensure the integrity of the results, the following controls are essential:

  • Positive Controls: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) are included to verify the metabolic competency of the assay system.

  • Negative Control (-NADPH): This control assesses the non-enzymatic degradation of the compound and ensures that the observed disappearance is due to metabolic activity.

  • Internal Standard: An internal standard in the quenching solution helps to correct for variations in sample processing and instrument response.

Comparative Data Analysis

The following table presents hypothetical data for a fluorinated compound ("Fluoro-Drug X") and its non-fluorinated analog ("Parent-Drug Y") to illustrate the potential impact of fluorination on metabolic stability.

Compound In Vitro System t½ (min) CLint (µL/min/mg protein)
Fluoro-Drug X Human Liver Microsomes4515.4
Human Hepatocytes6011.6
Parent-Drug Y Human Liver Microsomes1546.2
Human Hepatocytes2034.7

Interpretation of Results:

In this example, the introduction of fluorine significantly increased the metabolic stability of Fluoro-Drug X compared to its non-fluorinated counterpart, as evidenced by the longer half-life and lower intrinsic clearance in both liver microsomes and hepatocytes.

Addressing the Challenges of Fluorinated Compounds

Challenges and Solutions Figure 2: Addressing Challenges in Fluorinated Compound Assays cluster_challenges Challenges cluster_solutions Solutions A Non-Specific Binding D Use of Hepatocytes or S9 Fraction A->D G Inclusion of Albumin in Assay A->G B Atypical Metabolism E Metabolite Identification Studies B->E C Analytical Interference F Specialized Analytical Methods (e.g., Combustion Ion Chromatography) C->F

Caption: Key challenges and corresponding solutions for metabolic stability assays of fluorinated compounds.

To mitigate the issue of non-specific binding, consider using in vitro systems with a lower lipid content, such as hepatocytes or S9 fractions, or incorporating bovine serum albumin (BSA) into the incubation buffer.[10][11] For compounds where atypical metabolic pathways are suspected, metabolite identification studies are crucial to fully characterize the metabolic fate. If defluorination is a potential metabolic route, specialized analytical techniques capable of detecting fluoride ions should be employed.[12]

Conclusion

The assessment of in vitro metabolic stability is a cornerstone of modern drug discovery. For fluorinated compounds, a thoughtful and tailored approach is necessary to navigate the unique challenges they present. By selecting the appropriate in vitro system, employing robust and self-validating experimental protocols, and utilizing specialized analytical techniques when warranted, researchers can generate high-quality, reliable data to guide the optimization of this important class of therapeutic agents.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. [Link]

  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate. [Link]

  • Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. PubMed. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • ANALYTICAL METHODS. ATSDR. [Link]

  • Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. PubMed. [Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF. ResearchGate. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry | FDA. FDA. [Link]

  • Matrix-independent screening of defluorination in vitro and in vivo | mBio. ASM Journals. [Link]

  • An analytical method for the determination of perfluorinated compounds in whole blood using acetonitrile and solid phase extraction methods | Request PDF. ResearchGate. [Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]

  • In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. NIH. [Link]

  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF. ResearchGate. [Link]

  • Future challenges and opportunities with fluorine in drugs? ResearchGate. [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]

  • In-Vitro and In-Silico Assessment of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foam (AFFF) Binding to Human Serum Albumin. MDPI. [Link]

  • Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. NIH. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. ChemRxiv. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Enhance Your DMPK Studies with In Vitro Metabolism | Labcorp. Labcorp. [Link]

  • Non-specific binding of compounds in in vitro metabolism assays: A comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models | Request PDF. ResearchGate. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • PFAS Detection Made Simple: Using Total Fluorine Analysis & Combustion Ion Chromatography. Innovatech Labs. [Link]

  • Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. PMC - PubMed Central. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. [Link]

Sources

A Comparative Guide to Structural Validation of Cyclopropyl Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopropyl Moiety - A Small Ring with a Large Impact

In the landscape of modern drug discovery, the cyclopropyl group has emerged as a uniquely powerful structural motif.[1][2] Its rigid, three-membered ring system offers a fascinating blend of properties that medicinal chemists leverage to overcome significant challenges in drug design. The coplanarity of its carbon atoms, combined with shorter, stronger C-C and C-H bonds, imparts a unique electronic character.[1][3] Strategically incorporating a cyclopropyl ring can enhance metabolic stability by reducing susceptibility to oxidative metabolism, increase potency through conformational constraint, and fine-tune physicochemical properties to reduce off-target effects.[1][3][4] Eighteen new chemical entities containing a cyclopropyl group were approved by the FDA in the last decade alone, a testament to its value.[3]

However, the very properties that make the cyclopropyl ring so valuable—its rigid geometry and the potential for complex stereoisomerism—also present a formidable challenge for unambiguous structural validation. For researchers and drug development professionals, absolute certainty in the three-dimensional arrangement of atoms is not just an academic exercise; it is a prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting stringent regulatory standards. This guide provides an in-depth comparison of common analytical techniques for structural elucidation of cyclopropyl derivatives, culminating in an exploration of why X-ray crystallography stands as the unequivocal gold standard for this purpose.[5][6]

The Analytical Gauntlet: Comparing Methods for Structural Elucidation

The journey from a newly synthesized compound to a fully characterized molecule relies on a suite of analytical techniques. For cyclopropyl derivatives, the most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each provides a different piece of the structural puzzle, and understanding their capabilities and limitations is crucial for efficient and accurate drug development.

A Head-to-Head Comparison

The choice of analytical technique is driven by the specific question at hand. While MS and NMR are indispensable for routine analysis and preliminary characterization, they often lack the definitive resolving power of X-ray crystallography for complex 3D structures.

Feature X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Information Provided Precise 3D atomic coordinates, absolute stereochemistry, bond lengths & angles, crystal packing.[5]Connectivity, relative stereochemistry, solution-state conformation, proton/carbon environment.[7][8]Molecular weight, elemental composition, fragmentation patterns (substructural information).[9][10]
Sample Requirements High-purity single crystal (0.1-0.5 mm).[11]Soluble sample in deuterated solvent (~1-10 mg).Small sample quantity (ng to µg), can be in complex mixtures with LC/GC coupling.[12]
Key Strengths Unambiguous determination of absolute configuration; the "gold standard" for 3D structure.[5]Excellent for solution-state dynamics and determining connectivity; non-destructive.[8]High sensitivity; provides exact molecular formula (HRMS); rapid analysis.[10]
Key Limitations Requires a diffraction-quality single crystal, which can be difficult to grow.[13]Can be ambiguous for complex stereoisomers; interpretation can be challenging. Anisotropic effects can complicate spectra.[14][15]Provides no direct information on 3D structure or stereochemistry; isomeric compounds can be indistinguishable.[16]
Application to Cyclopropyls Directly visualizes the 3D orientation of substituents on the ring, confirming cis/trans isomerism and absolute chirality without ambiguity.Can distinguish cis/trans isomers through coupling constants and NOE effects. Peculiar chemical shifts (e.g., upfield protons at ~0.22 ppm) are characteristic.[7][17]Confirms mass and formula but cannot differentiate stereoisomers. Fragmentation patterns can sometimes hint at the ring's presence.[18][19]

The Power of Unambiguity: Why X-ray Crystallography is Essential

While NMR may suggest the relative orientation of substituents and MS can confirm the molecular weight, neither can provide the irrefutable, three-dimensional truth of a molecule's structure in the same way as X-ray crystallography.[20] This technique determines the precise location of every atom in the crystal lattice by analyzing how a beam of X-rays is diffracted by the electrons surrounding those atoms.[11][21] The result is a detailed electron density map into which an atomic model is built and refined, yielding a definitive 3D structure.[22]

For cyclopropyl derivatives, this level of detail is critical. Consider a chiral center adjacent to the cyclopropyl ring. NMR might provide clues through nuclear Overhauser effects (NOE), but these through-space correlations can be ambiguous or misleading in rigid systems. X-ray crystallography eliminates this ambiguity entirely by directly imaging the atomic arrangement, providing unequivocal proof of the absolute configuration.[5] This certainty is the foundation of rational drug design and is indispensable for patent applications and regulatory submissions.[6][23]

Workflow for Structural Validation

The following diagram illustrates a comprehensive workflow for the structural validation of a novel cyclopropyl-containing drug candidate, emphasizing the pivotal role of X-ray crystallography.

Structural_Validation_Workflow cluster_0 Initial Synthesis & Characterization cluster_1 Definitive Structural Elucidation cluster_2 Decision & Further Development Synthesis Synthesis of Cyclopropyl Derivative Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification Initial_Analysis Initial Analysis: LC-MS & 1H/13C NMR Purification->Initial_Analysis Crystallization Crystal Growth Screening & Optimization Initial_Analysis->Crystallization Ambiguous Stereochemistry or Need for Absolute Structure Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Final Structural Validation & Report Structure_Solution->Validation SAR_Analysis SAR Analysis & Computational Modeling Validation->SAR_Analysis Proceed Proceed to Further Preclinical Studies SAR_Analysis->Proceed

Caption: Workflow for structural validation of cyclopropyl derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the essential steps for determining the crystal structure of a novel cyclopropyl-containing compound, "Cycloprodil." This self-validating system includes checkpoints to ensure data quality and structural accuracy.

Objective: To obtain an unambiguous, publication-quality crystal structure of Cycloprodil.

Pillar 1: Expertise & Experience (The "Why")

The choice of crystallization method and data collection strategy is paramount. For rigid molecules like many cyclopropyl derivatives, achieving optimal crystal packing without disorder can be challenging. We prioritize slow evaporation and vapor diffusion techniques to encourage the growth of well-ordered, single crystals.

Pillar 2: Trustworthiness (Self-Validating Protocol)

Each step includes quality control. The success of crystallization is judged by the quality of the diffraction pattern. The refinement process includes internal validation metrics (R-factors, goodness-of-fit) that provide a quantitative measure of how well the final structural model fits the experimental data.

Step-by-Step Methodology
  • Material Preparation:

    • Ensure the sample of Cycloprodil is of the highest possible purity (>98%), as impurities can inhibit crystallization. This is typically verified by NMR and LC-MS.

    • Select a range of solvents for solubility screening (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane). The ideal solvent system is one in which the compound is sparingly soluble.

  • Crystallization Screening:

    • Method: Vapor Diffusion (Hanging or Sitting Drop). This method allows for slow and controlled changes in solvent concentration, which is often ideal for growing high-quality crystals.[11]

    • Procedure:

      • Prepare a concentrated solution of Cycloprodil in a suitable solvent (the "drop solution").

      • Pipette a small volume (1-2 µL) of this solution onto a coverslip (hanging drop) or bridge (sitting drop).

      • Place this drop over a reservoir containing a precipitant (a solvent in which Cycloprodil is poorly soluble).

      • Seal the system and store it in a vibration-free environment at a constant temperature.

    • Rationale: As the more volatile solvent from the drop slowly diffuses into the reservoir, the concentration of Cycloprodil in the drop gradually increases, leading to supersaturation and, ideally, crystallization.

  • Crystal Selection and Mounting:

    • Under a microscope, identify a suitable single crystal: one with well-defined faces, no visible cracks, and typically 0.1-0.3 mm in size.

    • Carefully scoop the crystal out of the drop using a cryo-loop.[24]

    • Quickly plunge the loop into liquid nitrogen to flash-cool the crystal. This minimizes radiation damage during data collection.[24]

  • Data Collection:

    • Mount the frozen crystal on the goniometer of an X-ray diffractometer.

    • A stream of cold nitrogen (~100 K) keeps the crystal frozen during data collection.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images as the crystal is rotated.[21] Modern detectors can collect a full dataset in minutes to hours.

  • Structure Solution and Refinement:

    • Data Processing: Integrate the raw diffraction images to determine the intensities and positions of the diffraction spots.

    • Structure Solution: Use software (e.g., SHELXT, Olex2) to solve the "phase problem" and generate an initial electron density map.

    • Model Building & Refinement: Build an atomic model into the electron density map. Refine the positions of the atoms, their displacement parameters, and other variables to achieve the best possible fit between the calculated diffraction pattern from your model and the experimentally observed data.[22]

    • Validation: Assess the quality of the final structure using metrics like R1 (should be < 5% for high-quality small molecule structures), wR2, and goodness-of-fit. The final difference electron density map should be largely featureless.

Decision Framework for Technique Selection

Choosing the right tool is essential for resource management. This diagram outlines a logical decision-making process for chemists and project leaders.

Technique_Selection node_action node_action Start New Cyclopropyl Derivative Synthesized Q1 Routine Check? (e.g., reaction monitoring) Start->Q1 Q2 Need to Confirm Connectivity & Purity? Q1->Q2 No A_MS Use LC-MS Q1->A_MS Yes Q3 Stereochemistry Ambiguous or Unknown? Q2->Q3 No A_NMR Use 1D/2D NMR Q2->A_NMR Yes Q4 Need Absolute Configuration for SAR/IP? Q3->Q4 Yes End Structure Validated Q3->End No (Relative stereochemistry is sufficient) A_XRAY Perform X-ray Crystallography Q4->A_XRAY Yes A_MS->Q2 A_NMR->Q3 A_XRAY->End

Caption: Decision tree for selecting the appropriate structural analysis technique.

Conclusion

The unique structural and electronic properties of the cyclopropyl ring have solidified its place as a cornerstone of modern medicinal chemistry. While techniques like NMR and Mass Spectrometry are vital for the day-to-day workflow of chemical synthesis and characterization, they cannot single-handedly provide the absolute structural proof required for high-stakes drug development. X-ray crystallography, by delivering an unambiguous three-dimensional view of the molecule, serves as the ultimate arbiter of structure. It resolves stereochemical ambiguities, confirms absolute configurations, and provides the foundational certainty upon which successful, data-driven drug discovery programs are built. For any research involving novel cyclopropyl derivatives, investing in high-quality crystallographic analysis is not a luxury, but a scientific necessity.

References

  • Boutureira, O., & Davies, S. G. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 249–263. [Link]

  • Roberts, J. D., & Patel, D. J. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Defense Technical Information Center. [Link]

  • LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. [Link]

  • Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Carpena, X., & Podjarny, A. (2014). X-Ray Crystallography in Drug Discovery. In Methods in Molecular Biology (Vol. 1140, pp. 153–182). Springer. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry, 9(2), 1-19. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Hooper, N. K., & Law, J. H. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research, 9(2), 270–275. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • Duax, W. L., & Griffin, J. F. (2006). X-Ray Crystallography of Chemical Compounds. Comprehensive Medicinal Chemistry II, 223–247. [Link]

  • Berkessel, A., et al. (2013). Characterization of the Key Intermediates of Carbene-Catalyzed Umpolung by NMR Spectroscopy and X-Ray Diffraction: Breslow Intermediates, Homoenolates, and Azolium Enolates. Angewandte Chemie International Edition, 52(42), 11158–11162. [Link]

  • Caligiani, A., et al. (2018). Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR. Journal of Agricultural and Food Chemistry, 66(19), 4987-4993. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

  • Chadha, R., & Saini, A. (2016). Challenges in Translational Development of Pharmaceutical Cocrystals. AAPS PharmSciTech, 18(2), 287-300. [Link]

  • Telvekar, V. N. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8733–8766. [Link]

  • Christie, W. W., & Holman, R. T. (1977). Structure determination of cyclopropane-substituted acids by mass spectrometry. The Journal of Organic Chemistry, 42(1), 126–129. [Link]

  • Cohen, S., & Snell, E. (2003). X ray crystallography. Journal of Neurology, Neurosurgery & Psychiatry, 74(Suppl 1), i32–i35. [Link]

  • Esch, P., et al. (2020). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 31(10), 2095–2103. [Link]

  • Warkentin, M., & Wiencek, J. M. (2011). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Current Pharmaceutical Design, 17(32), 3528–3540. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • The Animated Chemist. (2021). Understanding x-ray crystallography structures. YouTube. [Link]

  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227–243. [Link]

  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. [Link]

  • Charles River Laboratories. (n.d.). Protein Crystallization and X-Ray Crystallography Services. [Link]

  • Wikipedia. (n.d.). Organic chemistry. Wikipedia. [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • BioXFEL. (2015). Practical Considerations for Crystallographic Data Analysis. YouTube. [Link]

  • Tyagi, V., & Fasan, R. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(4), 2038–2046. [Link]

  • Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF on ResearchGate. [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

Sources

Navigating the hERG Liability of Fluorocyclopropyl Amides: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of novel chemical entities with improved efficacy and safety profiles is paramount. The fluorocyclopropyl amide moiety has emerged as a valuable structural motif, offering a unique combination of metabolic stability, conformational constraint, and polarity. However, like many lipophilic structures, it can present a significant challenge in the form of hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition. This guide provides an in-depth comparison of the hERG inhibition liability associated with fluorocyclopropyl amides, offering experimental data and strategic insights for researchers, scientists, and drug development professionals to navigate this critical safety hurdle.

The Specter of hERG Inhibition in Drug Development

The hERG potassium ion channel plays a crucial role in cardiac repolarization.[1][2] Inhibition of this channel can delay the repolarization of the cardiac action potential, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes (TdP).[3][4] Consequently, early and accurate assessment of a compound's hERG liability is a regulatory requirement and a critical step in minimizing the risk of cardiotoxicity.[1] The promiscuous nature of the hERG channel, which can accommodate a wide range of structurally diverse molecules, makes it a frequent stumbling block in drug development pipelines.[3]

Fluorocyclopropyl Amides: A Case Study in Structure-Activity Relationships

A compelling case study on the hERG liability of fluorocyclopropyl amides comes from the development of reversible Bruton's tyrosine kinase (Btk) inhibitors for autoimmune diseases.[5][6][7] In an effort to improve upon existing scaffolds, researchers incorporated cyclopropyl amide isosteres to occupy a lipophilic pocket in the target enzyme.[5][7] While this modification improved some drug-like properties, it also introduced a significant hERG inhibition liability.[5][6]

The subsequent introduction of a fluorine atom onto the cyclopropyl ring proved to be a pivotal strategy. Not only did it allow for the fine-tuning of Btk inhibition, but it also revealed a strong stereochemical dependence on hERG activity.[5][6][8]

Comparative hERG Inhibition Data

The following table summarizes the structure-activity relationship (SAR) data for a series of Btk inhibitors, highlighting the impact of the fluorocyclopropyl amide moiety and its stereochemistry on hERG inhibition.

CompoundKey Structural FeaturesBtk IC50 (nM)% hERG Inhibition @ 10 µM
8 Cyclopropyl amide2.4≥60%
21 Cyclopropyl amide with polar H3 group9825%
(S,S)-isomer Fluorocyclopropyl amidePotent Btk inhibitorSignificant hERG inhibition
(R,R)-isomer Fluorocyclopropyl amidePotent Btk inhibitorReduced hERG inhibition

Data synthesized from Crawford et al., ACS Med. Chem. Lett. 2020, 11, 8, 1588–1597.[5]

As the data illustrates, the parent cyclopropyl amide (compound 8 ) exhibited significant hERG inhibition. A key strategy to mitigate this is to reduce lipophilicity, as demonstrated by compound 21 , which incorporates a more polar group and shows markedly reduced hERG blockade.[5] Most notably, the stereochemistry of the fluorocyclopropyl group had a profound effect on hERG activity, with the (R,R)-stereoisomer emerging as the lead compound with a more favorable safety profile.[5]

Deciphering the Mechanism: Lipophilicity and Stereochemistry

The observed hERG inhibition is often correlated with the lipophilicity of the compound.[5][9] Highly lipophilic molecules can more readily partition into the cell membrane and access the inner vestibule of the hERG channel where many blockers bind. The introduction of fluorine, an electronegative atom, can modulate the electronic properties and conformation of the cyclopropyl ring, thereby influencing its interaction with the hERG channel.

The stereodependence of hERG inhibition suggests that the spatial arrangement of the fluorocyclopropyl group is critical for its interaction with the channel's binding pocket. This highlights the importance of synthesizing and testing individual stereoisomers early in the drug discovery process to identify the one with the optimal balance of on-target potency and off-target safety.

Experimental Assessment of hERG Liability

Accurate and reliable assessment of hERG inhibition is crucial. The gold-standard method is the manual patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel in cells expressing the channel.

Experimental Workflow: Manual Patch-Clamp Assay

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture HEK293 cells stably expressing hERG channels cell_harvest Harvest and plate cells cell_culture->cell_harvest patch Establish whole-cell patch-clamp configuration cell_harvest->patch voltage_protocol Apply voltage-clamp protocol to elicit hERG current patch->voltage_protocol baseline Record baseline hERG current voltage_protocol->baseline compound_app Apply test compound at various concentrations baseline->compound_app washout Washout compound and record recovery compound_app->washout measure Measure peak tail current amplitude washout->measure inhibition Calculate percentage inhibition at each concentration measure->inhibition ic50 Fit concentration-response curve to determine IC50 inhibition->ic50

Caption: Workflow for hERG inhibition assessment using manual patch-clamp.

Step-by-Step Protocol for Manual Patch-Clamp Assay
  • Cell Culture: Maintain HEK293 cells stably expressing the hERG channel in appropriate culture medium.

  • Cell Preparation: On the day of the experiment, detach cells and plate them onto glass coverslips.

  • Electrophysiology Setup: Place a coverslip in the recording chamber of the patch-clamp rig and perfuse with an external solution.

  • Patching: Using a glass micropipette filled with an internal solution, form a high-resistance seal (giga-seal) with a single cell.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to activate and deactivate the hERG channels, allowing for the measurement of the characteristic tail current.

  • Baseline Recording: Record the stable baseline hERG current for a few minutes.

  • Compound Application: Perfuse the cell with the external solution containing the test compound at a specific concentration.

  • Effect Measurement: Record the hERG current in the presence of the compound until a steady-state block is achieved.

  • Concentration-Response: Repeat steps 8 and 9 for a range of compound concentrations to determine the concentration-response relationship.

  • Data Analysis: Measure the amplitude of the peak tail current before and after compound application. Calculate the percentage of inhibition for each concentration and fit the data to a suitable equation to determine the IC50 value.

Mitigation Strategies for hERG Inhibition

When faced with a hERG liability, several medicinal chemistry strategies can be employed:

  • Reduce Lipophilicity: As demonstrated in the case study, decreasing the overall lipophilicity of a molecule is a primary strategy to reduce hERG inhibition.[5][9] This can be achieved by introducing polar functional groups.

  • Introduce Steric Hindrance: Modifying the molecule to introduce steric bulk near the key interacting moieties can disrupt the binding to the hERG channel.

  • Modulate pKa: For basic compounds, reducing the basicity can decrease the accumulation of the charged species within the cell, which is often the primary interacting form with the hERG channel.

  • Explore Stereoisomers: As highlighted with fluorocyclopropyl amides, different stereoisomers can have vastly different hERG inhibition profiles.[5] Synthesizing and testing individual isomers is a powerful mitigation strategy.

Logical Relationship of Mitigation Strategies

G cluster_problem Problem cluster_strategies Mitigation Strategies cluster_outcome Desired Outcome hERG_liability hERG Inhibition Liability reduce_lipo Reduce Lipophilicity hERG_liability->reduce_lipo add_steric Introduce Steric Hindrance hERG_liability->add_steric mod_pka Modulate pKa hERG_liability->mod_pka explore_isomers Explore Stereoisomers hERG_liability->explore_isomers safer_compound Compound with Improved Safety Profile reduce_lipo->safer_compound add_steric->safer_compound mod_pka->safer_compound explore_isomers->safer_compound

Caption: Key medicinal chemistry strategies to mitigate hERG liability.

Conclusion

The fluorocyclopropyl amide moiety offers significant potential in drug design, but its associated hERG liability necessitates careful consideration and strategic mitigation. The case study of Btk inhibitors demonstrates that through a deep understanding of structure-activity relationships, particularly the role of lipophilicity and stereochemistry, this liability can be successfully navigated. By employing rigorous experimental assessment and rational medicinal chemistry approaches, researchers can harness the benefits of the fluorocyclopropyl amide motif while minimizing the risk of cardiotoxicity, ultimately leading to the development of safer and more effective medicines.

References

  • Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 11(8), 1588–1597. [Link]

  • Zhang, C., et al. (2018). Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 61(5), 2227-2243. [Link]

  • Hesse, M., et al. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]

  • Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters. [Link]

  • Garrido, A., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 195, 112284. [Link]

  • Tasso, B., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(23), 7369. [Link]

  • Liu, X., et al. (2020). Discovery and Characterization of Fluorine-Substituted Diarylpyrimidine Derivatives as Novel HIV-1 NNRTIs with Highly Improved Resistance Profiles and Low Activity for the hERG Ion Channel. Journal of Medicinal Chemistry, 63(5), 2086-2100. [Link]

  • Siramshetty, V. B., et al. (2018). Construction of an integrated database for hERG blocking small molecules. Scientific Data, 5, 180122. [Link]

  • Perzanowski, M., et al. (2011). Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. ACS Medicinal Chemistry Letters, 2(11), 843-847. [Link]

  • Windley, M. J., et al. (2020). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. Journal of Pharmacological and Toxicological Methods, 105, 106894. [Link]

  • Metrion Biosciences. (n.d.). GLP hERG Screening. [Link]

  • de Bruin, M. L., et al. (2005). Anti-HERG activity and the risk of drug-induced arrhythmias and sudden death. European Heart Journal, 26(6), 590-597. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to Pharmacokinetic Profiles of Fluorinated and Non-Fluorinated Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into small molecule drug candidates has become an indispensable tool for optimizing pharmacokinetic (PK) properties. This guide provides an in-depth, objective comparison of the PK profiles of fluorinated versus non-fluorinated molecules, supported by experimental data and detailed methodologies. We will explore the causal mechanisms behind fluorine's influence and provide practical, self-validating experimental protocols to empower your drug discovery programs.

The Rationale for Fluorination in Drug Design: Beyond a Simple Hydrogen Mimic

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a unique set of physicochemical properties to a molecule.[1][2] While fluorine's van der Waals radius (~1.47 Å) is only slightly larger than that of hydrogen (~1.20 Å), its electronic influence is profound. This seemingly minor structural change can dramatically alter a compound's metabolic stability, membrane permeability, and target binding affinity, ultimately shaping its pharmacokinetic profile.[1][2][3]

The primary motivations for introducing fluorine into a drug candidate often revolve around:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger (~485 kJ/mol for sp³ C) than the carbon-hydrogen (C-H) bond (~414 kJ/mol). This increased bond strength makes the C-F bond more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a major pathway for drug clearance.[4][5]

  • Modulated Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which can, in turn, enhance its ability to cross biological membranes.[5][6] This is a critical factor for oral bioavailability and penetration of the blood-brain barrier.

  • Altered Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[5] This modulation of ionization at physiological pH can influence a drug's solubility, protein binding, and interaction with its biological target.

  • Improved Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole and electrostatic interactions within a protein's binding pocket, potentially increasing the drug's potency and selectivity.[1][7]

This guide will now delve into the experimental validation of these principles, providing detailed protocols and comparative data.

Section 1: Comparative Metabolic Stability Assessment

One of the most impactful applications of fluorination is the "metabolic blocking" of susceptible sites on a drug molecule. By replacing a metabolically labile C-H bond with a robust C-F bond, the rate of metabolic degradation can be significantly reduced, leading to a longer half-life and improved bioavailability.[5]

Experimental Design: In Vitro Liver Microsomal Stability Assay

To quantify the impact of fluorination on metabolic stability, a well-established in vitro model utilizing liver microsomes is employed.[8][9] Liver microsomes are subcellular fractions rich in CYP enzymes, the primary drivers of Phase I metabolism.[8][9] The rationale for this assay is to measure the rate of disappearance of the parent compound over time in the presence of these metabolic enzymes.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compounds (Fluorinated & Non-Fluorinated) Reaction_Mix Reaction Mixture: Test Compound + Microsomes + Buffer Test_Compound->Reaction_Mix Microsomes Pooled Liver Microsomes (e.g., Human, Rat) Microsomes->Reaction_Mix Cofactor NADPH Solution (Cofactor) Initiation Initiate Reaction (Add NADPH) Incubate at 37°C Cofactor->Initiation Buffer Phosphate Buffer (pH 7.4) Buffer->Reaction_Mix Reaction_Mix->Initiation Time_Points Aliquots Taken at Time Points (0, 5, 15, 30, 45 min) Initiation->Time_Points Incubation Quenching Quench Reaction (Add Acetonitrile) Time_Points->Quenching Centrifugation Centrifuge to Pellet Protein Quenching->Centrifugation LCMS LC-MS/MS Analysis of Supernatant Centrifugation->LCMS Data_Analysis Calculate: - % Remaining - Half-Life (t½) - Intrinsic Clearance (Clint) LCMS->Data_Analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol:
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of the fluorinated and non-fluorinated test compounds in DMSO.

    • Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in the phosphate buffer.

    • Prepare a 1 mM NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final substrate concentration of 1 µM.[10]

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.[8]

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile.[8][10] This step also serves to precipitate the microsomal proteins.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[8][10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).[11]

Representative Data and Interpretation:
CompoundSite of FluorinationIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)
Molecule A Non-fluorinated1257.8
Molecule A-F Fluorine at p-position of phenyl ring4814.4

These representative data clearly demonstrate the significant impact of fluorination. The four-fold increase in the metabolic half-life for Molecule A-F compared to its non-fluorinated counterpart, Molecule A , indicates a substantial reduction in its susceptibility to metabolism. Consequently, the intrinsic clearance is markedly lower for the fluorinated analog. This provides strong evidence that fluorination at a metabolically labile position can effectively shield the molecule from enzymatic degradation.

Causal Mechanism: Metabolic Blocking by Fluorine

The enhanced stability observed is primarily due to the strength of the C-F bond, which is not easily cleaved by the oxidative mechanisms of CYP enzymes.[4] Furthermore, the high electronegativity of fluorine can alter the electron distribution in the molecule, making the site less favorable for enzymatic attack.[1][4]

Metabolic_Blocking cluster_non_fluorinated Non-Fluorinated Molecule cluster_fluorinated Fluorinated Molecule Molecule_H Drug-H CYP450 CYP450 Enzyme Molecule_H->CYP450 Metabolically Labile Site (C-H) Metabolite Metabolite (Drug-OH) CYP450->Metabolite Oxidation Molecule_F Drug-F CYP450_2 CYP450 Enzyme Molecule_F->CYP450_2 Blocked Site (C-F) High Bond Energy No_Reaction No Reaction CYP450_2->No_Reaction Metabolism Inhibited

Caption: Fluorine blocks oxidative metabolism at a labile site.

Section 2: Comparative Membrane Permeability Assessment

A drug's ability to passively diffuse across cell membranes is fundamental to its absorption and distribution.[12] Fluorination can influence this property by modulating a molecule's lipophilicity.

Experimental Design: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts passive, transcellular permeability.[12][13] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[12][14] This assay is advantageous in early drug discovery as it isolates passive diffusion from the complexities of active transport and metabolism.[12][13]

PAMPA_Setup cluster_workflow PAMPA Workflow PAMPA_Plate Donor Plate (96-well) Test Compound in Buffer (pH 6.5) Filter Plate with Artificial Membrane (Lipid-infused) Acceptor Plate (96-well) Buffer (pH 7.4) Add_Compound Add test compound to Donor Plate Assemble Assemble 'Sandwich': Donor + Membrane + Acceptor Add_Compound->Assemble Incubate Incubate (e.g., 4-18 hours) Assemble->Incubate Disassemble Disassemble Plates Incubate->Disassemble Quantify Quantify compound in Donor and Acceptor wells (UV-Vis or LC-MS) Disassemble->Quantify Calculate Calculate Permeability Coefficient (Pe) Quantify->Calculate caption Schematic of the PAMPA 'Sandwich' Plate Assembly and Workflow.

Caption: PAMPA experimental setup and workflow.

Detailed Experimental Protocol:
  • Membrane Preparation:

    • Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 4% lecithin in dodecane) to create the artificial membrane.

  • Compound Preparation:

    • Prepare stock solutions of the fluorinated and non-fluorinated compounds in DMSO.

    • Dilute the stock solutions in a buffer simulating gastrointestinal conditions (e.g., pH 6.5) for the donor compartment.

  • Assay Procedure:

    • Add the compound solutions to the wells of the donor plate.

    • Fill the wells of a 96-well acceptor plate with a buffer simulating physiological pH (e.g., pH 7.4).

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[14]

    • Incubate the plate assembly for a defined period (e.g., 18 hours) at room temperature.

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Data Calculation:

    • Calculate the permeability coefficient (Pe) using an established formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.

Representative Data and Interpretation:
CompoundLipophilicity (LogP)Permeability Coefficient (Pe, 10⁻⁶ cm/s)Permeability Class
Molecule B 2.11.2Low
Molecule B-F 2.65.8High

In this example, the addition of a fluorine atom to Molecule B increases its lipophilicity (LogP). This is a common, though not universal, effect of fluorination. The increased lipophilicity of Molecule B-F correlates with a significantly higher permeability coefficient, suggesting enhanced passive diffusion across the artificial membrane.[6] This in vitro result is predictive of better absorption in vivo.

Section 3: In Vivo Pharmacokinetic Profile Comparison

While in vitro assays provide valuable, high-throughput data, an in vivo study in an animal model is essential to understand the complete pharmacokinetic profile of a drug candidate.[15][16] Such studies integrate the effects of absorption, distribution, metabolism, and excretion (ADME).

Experimental Design: Rodent Pharmacokinetic Study

A typical PK study involves administering the compound to a cohort of animals (e.g., Sprague-Dawley rats) and collecting blood samples at various time points to measure the drug concentration in plasma.[17][18]

InVivo_PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Model Animal Model (e.g., Sprague-Dawley Rats) Dosing Drug Administration (Oral or IV) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling (Defined Time Points) Dosing->Blood_Sampling Plasma_Prep Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Prep Sample_Extraction Drug Extraction from Plasma Plasma_Prep->Sample_Extraction LCMS_Analysis LC-MS/MS Quantification Sample_Extraction->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) LCMS_Analysis->PK_Modeling PK_Parameters Calculate PK Parameters: Cmax, Tmax, AUC, t½, CL PK_Modeling->PK_Parameters

Caption: General workflow for an in vivo pharmacokinetic study.

General Protocol Outline:
  • Acclimatization and Dosing:

    • Animals are acclimatized to the facility conditions.

    • The fluorinated and non-fluorinated compounds are formulated in a suitable vehicle.

    • The compounds are administered to separate groups of animals, typically via oral gavage (PO) or intravenous (IV) injection.

  • Blood Sampling:

    • Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable vessel (e.g., tail vein).

  • Sample Processing and Analysis:

    • Plasma is separated from the blood samples by centrifugation.

    • The concentration of the drug in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are analyzed using pharmacokinetic software.

    • Key PK parameters are calculated, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time for the plasma concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

Representative Data and Interpretation:
ParameterMolecule C (Non-fluorinated)Molecule C-F (Fluorinated)
Dose (Oral) 10 mg/kg10 mg/kg
Cmax (ng/mL) 450980
AUC (ng*h/mL) 18007200
t½ (h) 2.58.0
Bioavailability (%) 2575

The in vivo data corroborate the findings from the in vitro assays. The fluorinated compound, Molecule C-F , exhibits a significantly higher maximum plasma concentration (Cmax) and a four-fold greater total drug exposure (AUC) compared to its non-fluorinated analog. This is a direct consequence of its enhanced metabolic stability (leading to a longer half-life) and potentially improved absorption. The calculated oral bioavailability is three times higher for the fluorinated molecule, highlighting the profound impact of this strategic chemical modification on the overall pharmacokinetic profile.

Conclusion

The strategic incorporation of fluorine is a powerful and well-validated approach in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates.[1][2][19] Through the direct comparison of fluorinated and non-fluorinated analogs using the robust experimental protocols detailed in this guide, researchers can clearly elucidate the benefits of this strategy. Fluorination can effectively block metabolic liabilities, leading to increased metabolic stability, and can modulate lipophilicity to improve membrane permeability.[20] These improvements, observable in in vitro assays, translate to superior pharmacokinetic profiles in vivo, characterized by increased exposure, longer half-life, and enhanced bioavailability.[5] By understanding the underlying mechanisms and employing these self-validating experimental systems, drug development professionals can make more informed decisions, accelerating the progression of optimized therapeutic agents.

References

  • The role of fluorine in medicinal chemistry. Taylor & Francis.[Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate.[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.[Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.[Link]

  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate.[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH.[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.[Link]

  • Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? ACS Publications.[Link]

  • Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. PubMed.[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.[Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC - NIH.[Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.[Link]

  • Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT.[Link]

  • metabolic stability in liver microsomes. Mercell.[Link]

  • Small Animal In Vivo PK Service. Creative Biolabs.[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. YouTube.[Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.[Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab.[Link]

  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Request PDF. ResearchGate.[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.[Link]

  • Fluorine Bonding - How Does It Work In Protein-Ligand Interactions? ResearchGate.[Link]

  • Role of Fluorine in Drug Design and Drug Action | Request PDF. ResearchGate.[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab.[Link]

  • Designing an In Vivo Preclinical Research Study. MDPI.[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate.[Link]

Sources

A Spectroscopic Guide to Differentiating Cis and Trans-2-Fluorocyclopropyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise stereochemical characterization of molecular scaffolds is paramount. The cyclopropyl ring, a motif of increasing importance for its ability to impart conformational rigidity and metabolic stability, presents unique analytical challenges when substituted. The introduction of fluorine, a bioisostere for hydrogen with profound effects on electronic properties and binding interactions, further complicates this landscape. This guide provides an in-depth spectroscopic comparison of cis- and trans-2-fluorocyclopropane, offering a framework for their unambiguous differentiation using modern analytical techniques.

The distinction between these two isomers is not merely academic. The spatial arrangement of the fluorine atom relative to the other substituents dramatically alters the molecule's dipole moment, conformational preferences, and interaction with biological targets. Consequently, robust and reliable analytical methods are essential for quality control, reaction optimization, and structure-activity relationship (SAR) studies.

Core Principles of Spectroscopic Differentiation

The differentiation of geometric isomers like cis- and trans-2-fluorocyclopropane hinges on how their distinct spatial arrangements of atoms affect fundamental physical properties. These differences are interrogated by various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy probes the local electronic environment of magnetically active nuclei. The distances and angles between atoms dictate the magnitude of through-bond (J-coupling) and through-space (Nuclear Overhauser Effect) interactions, providing a detailed map of molecular connectivity and stereochemistry.

  • Infrared (IR) Spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations. The symmetry of a molecule dictates which vibrations are "IR-active" (i.e., cause a change in the molecular dipole moment). The cis isomer, with lower symmetry, may exhibit vibrational modes that are absent in the more symmetric trans isomer.

  • Microwave (Rotational) Spectroscopy measures the absorption of microwave radiation, which excites molecular rotations. This technique provides highly precise measurements of the moments of inertia, from which a definitive molecular structure can be derived. The presence or absence of a permanent molecular dipole moment, a key differentiator between many cis and trans isomers, is also unequivocally determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR is arguably the most powerful tool for routine isomer differentiation in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, particularly the coupling constants, provides unambiguous signatures for each isomer.

The Decisive Role of Coupling Constants (J)

In cyclopropane systems, the magnitude of the vicinal proton-proton coupling constant (³JHH) is highly dependent on the dihedral angle between the coupled protons. This relationship is a cornerstone of stereochemical assignment. A well-established empirical rule states that for cyclopropanes, the coupling constant between trans protons is significantly larger than that between cis protons (³Jtrans > ³Jcis).

Additionally, the presence of the fluorine atom introduces heteronuclear couplings (JHF and JCF) that provide further structural proof. The magnitudes of these couplings are also stereochemically dependent.

Caption: Key H-H and H-F NMR coupling interactions in cis and trans-2-fluorocyclopropane.

Predicted Spectroscopic Parameters

Table 1: Predicted NMR Spectroscopic Data for 2-Fluorocyclopropane Isomers

ParameterNucleuscis-2-Fluorocyclopropanetrans-2-FluorocyclopropaneRationale for Difference
Chemical Shift (δ) ¹H (CHF)~4.0 - 4.5 ppm~3.8 - 4.3 ppmDeshielding effect of fluorine is slightly different based on stereochemistry.
¹³C (CHF)~75 - 80 ppm~73 - 78 ppmDirect attachment to fluorine causes a large downfield shift.[2]
¹³C (CH₂)~8 - 12 ppm~10 - 15 ppmThe fluorine has a smaller, through-bond effect on the other ring carbons.
¹⁹FHighly variableHighly variable¹⁹F shifts are very sensitive to the overall electronic environment.
Coupling Const. (J) ³JH,H(cis)~7 - 10 Hz~7 - 10 HzDihedral angle is ~0°.
³JH,H(trans)~4 - 6 Hz~4 - 6 HzDihedral angle is ~120°. The key diagnostic is Jtrans > Jcis.[1]
²JH,F(gem)~60 - 70 Hz~60 - 70 HzLarge geminal coupling is characteristic.
³JH,F(cis)~15 - 25 Hz~2 - 8 HzThe cis H-F coupling is significantly larger than the trans coupling.
³JH,F(trans)~2 - 8 Hz~15 - 25 HzThis parameter is a highly reliable indicator of stereochemistry.[3]
¹JC,F~240 - 260 Hz~240 - 260 HzLarge one-bond coupling is typical for C-F bonds.[2]

Note: These are estimated values based on data from substituted fluorocyclopropanes and general NMR principles. Actual values may vary.

The most telling diagnostic, aside from the classic JHH relationship, is the three-bond H-F coupling (³JHF). In many fluorinated ring systems, the ³JHF(cis) is substantially larger than ³JHF(trans), providing a powerful and often unambiguous method for assignment.[3]

Infrared (IR) Spectroscopy: A Focus on Symmetry

IR spectroscopy differentiates the isomers based on their molecular symmetry. For a vibration to be IR active, it must induce a change in the molecule's net dipole moment.

  • cis-2-Fluorocyclopropane: Belongs to the Cₛ point group. It possesses a plane of symmetry but has a net molecular dipole moment. All vibrational modes are, in principle, IR active.

  • trans-2-Fluorocyclopropane: Belongs to the C₂ point group. It has a C₂ rotational axis and also possesses a net dipole moment. All vibrational modes are also, in principle, IR active.

While both isomers have all modes as formally IR-active, the intensity of certain bands can differ significantly. For example, symmetric stretching modes in the more symmetric trans isomer might result in a smaller change in the overall dipole moment compared to the analogous vibration in the cis isomer, leading to a weaker absorption band.

Table 2: Key Expected IR Vibrational Regions

Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Differences
C-H Stretch3100 - 3000The strained cyclopropyl C-H bonds typically appear at slightly higher frequencies than in alkanes. Minor shifts may be observed between isomers.
CH₂ Scissoring~1450Subtle differences in band shape and position are expected.
C-C Ring Stretch1250 - 1000The ring deformation modes can be sensitive to the substituent pattern. The cis isomer may show a more complex pattern in this "fingerprint" region.
C-F Stretch1150 - 1050This is expected to be a strong, characteristic band in both isomers. Its exact position can be influenced by coupling with other vibrations, potentially leading to a small but measurable shift between the two.

The most significant differences will likely be found in the fingerprint region (< 1500 cm⁻¹), where complex skeletal vibrations are sensitive to the overall molecular geometry.

Microwave Spectroscopy: The Definitive Structural Arbiter

For gas-phase analysis, microwave spectroscopy provides the most precise and unambiguous structural information. It directly measures the rotational constants (A, B, C) of a molecule, which are inversely proportional to its moments of inertia around the principal axes.

Microwave_Spectroscopy_Workflow cis cis Isomer (Cs Symmetry) moi_cis Unique Moments of Inertia (Ia, Ib, Ic)cis cis->moi_cis dipole_cis Non-zero Dipole Moment (μ_cis) cis->dipole_cis trans trans Isomer (C2 Symmetry) moi_trans Unique Moments of Inertia (Ia, Ib, Ic)trans trans->moi_trans dipole_trans Non-zero Dipole Moment (μ_trans) trans->dipole_trans spec_cis Distinct Rotational Spectrum (A, B, C)cis moi_cis->spec_cis spec_trans Distinct Rotational Spectrum (A, B, C)trans moi_trans->spec_trans dipole_cis->spec_cis dipole_trans->spec_trans

Caption: Logical workflow from molecular structure to unique microwave spectra for isomers.

Since the cis and trans isomers have different spatial arrangements of their atoms, they will have different moments of inertia and therefore unique sets of rotational constants. By measuring these constants for an unknown sample and comparing them to those predicted by high-level ab initio or DFT calculations for each possible isomer, a definitive identification can be made.

Furthermore, both isomers are expected to have non-zero dipole moments, making them "microwave active." However, the magnitude and vector components of these dipole moments will differ, affecting the intensities of the rotational transitions and providing another layer of confirmation. While specific experimental data for 2-fluorocyclopropane is scarce, data for related molecules like cis-1,1,2,3-tetrafluorocyclopropane (A = 3450.445 MHz, B = 2402.831 MHz, C = 2060.247 MHz) demonstrate the precision of this technique.

Experimental Protocols

Protocol 1: High-Resolution NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified fluorocyclopropane sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free from residual water and other impurities.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity. Tune and match the ¹H, ¹⁹F, and ¹³C channels.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Use a spectral width sufficient to cover all signals (e.g., 0-10 ppm).

    • Ensure adequate digital resolution (<0.25 Hz/point) to resolve fine coupling patterns.

    • For unambiguous assignment, perform a 2D ¹H-¹H COSY experiment.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled 1D fluorine spectrum. ¹⁹F spectra often have a wide chemical shift range, so a large spectral width may be necessary.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum. Note that carbons directly attached to fluorine will appear as doublets due to ¹JCF coupling.

    • An APT or DEPT experiment can be used to differentiate CH, CH₂, and CH₃ signals.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., Mnova, TopSpin).

    • Carefully measure all chemical shifts and coupling constants.

    • Compare the vicinal ³JHH and ³JHF values to the established trends (Jtrans > Jcis for HH; Jcis > Jtrans for HF) to assign the stereochemistry.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Liquid: Place a drop of the neat liquid sample between two KBr or NaCl salt plates.

    • Gas: Introduce the sample into a gas cell with appropriate windows (e.g., KBr) to a pressure of ~5-10 torr.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (salt plates or gas cell).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ for good signal-to-noise.

  • Data Analysis:

    • Ratio the sample spectrum against the background to generate the final absorbance spectrum.

    • Identify key bands corresponding to C-H, C-C, and C-F vibrations.

    • Pay close attention to the fingerprint region (1500 - 600 cm⁻¹) for subtle but reproducible differences between the isomer spectra.

Conclusion

The differentiation of cis- and trans-2-fluorocyclopropane isomers is reliably achieved through a combination of spectroscopic techniques. NMR spectroscopy stands out as the most practical and definitive method for routine analysis , with the relative magnitudes of vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants providing unambiguous stereochemical markers. While IR spectroscopy can offer corroborating evidence through subtle shifts in the fingerprint region, its utility is more qualitative. For definitive gas-phase structural elucidation, microwave spectroscopy is the gold standard, yielding precise rotational constants that directly map to the unique molecular geometry of each isomer. In the absence of complete experimental data for these specific parent compounds, the principles outlined here, supported by data from analogous systems and computational chemistry, provide a robust and scientifically sound framework for their characterization.

References

  • Novotny, J. V., & Pádua, A. A. H. (2021). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Omega, 6(5), 3873–3880. Available from: [Link]

  • Beauchamp, R. N., Gillies, C. W., & Gillies, J. Z. (1990). Structural effects in fluorinated cyclopropanes: A microwave study of cis-1,1,2,3-tetrafluorocyclopropane. Journal of Molecular Spectroscopy, 144(2), 269–285. Available from: [Link]

  • Wiberg, K. B., & Barth, D. E. (1967). The Nuclear Magnetic Resonance Spectra of Some 1,2-Disubstituted Cyclopropanes. Journal of the American Chemical Society, 89(25), 6374–6379.
  • Kenneth B. Wiberg, Donald E. Barth, and Philip H. Schertler. (1966). Nuclear Magnetic Resonance Spectrocopy. Cyclopropane Derivatives. DTIC. Available from: [Link]

  • Brey, W. S. (2008). Carbon-13 NMR of fluorocyclopropanes. Magnetic Resonance in Chemistry, 46(5), 480-492. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. Among these, tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, a compound with potential applications in medicinal chemistry, requires meticulous management from synthesis to disposal. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in a conservative approach, drawing from the hazard profiles of structurally similar fluorinated and carbamate-containing compounds in the absence of a specific Safety Data Sheet (SDS) for this novel entity.

Understanding the Compound: A Prudent Hazard Assessment

Table 1: Comparative Hazard Data of Structurally Similar Compounds

Compound NameCAS NumberKey Hazard Statements
tert-Butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate480452-36-6H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation, H412: Harmful to aquatic life with long lasting effects.[2]
tert-Butyl (2-fluoro-2-methylpropyl)carbamate879001-62-4H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[4]
tert-Butyl carbamate4248-19-5Not classified as hazardous under US OSHA Hazard Communication Standard 2024.[6][7]

Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant disposal process.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate for disposal, it is mandatory to wear appropriate PPE. This is not merely a procedural step but a critical barrier against potential exposure.

  • Eye Protection: Chemical splash goggles are the minimum requirement. For any tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[8]

  • Hand Protection: Use chemically resistant gloves. Given the lack of specific permeation data, it is advisable to consult the glove manufacturer's compatibility chart for similar fluorinated organic compounds. Double-gloving is a recommended precautionary measure.[8]

  • Body Protection: A flame-resistant laboratory coat is essential. For handling larger quantities, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Step 2: Waste Segregation - The Foundation of Proper Disposal

Proper segregation at the source is the most critical step in the waste management process. It prevents unintentional and hazardous mixing of chemicals and facilitates compliant disposal.

WasteSegregation cluster_SolidWaste Solid Waste Stream cluster_LiquidWaste Liquid Waste Stream SolidCompound tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate (Solid) SolidWasteContainer Designated 'Halogenated Organic Solid Waste' Container SolidCompound->SolidWasteContainer Collect in ContaminatedPPE Contaminated Gloves, Weighing Paper, etc. ContaminatedPPE->SolidWasteContainer Collect in Solutions Solutions of the Compound LiquidWasteContainer Designated 'Halogenated Organic Liquid Waste' Container Solutions->LiquidWasteContainer Collect in Rinsates Solvent Rinsates from Glassware Rinsates->LiquidWasteContainer Collect in

Caption: Waste segregation workflow for solid and liquid forms of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate.

  • Solid Waste:

    • Collect all solid tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate waste in a clearly labeled, dedicated waste container.

    • This includes any contaminated consumables such as weighing paper, spatulas, and disposable gloves.[8]

    • The container should be labeled as "Halogenated Organic Solid Waste" and should list the chemical name.

  • Liquid Waste:

    • Any solutions containing the compound should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.

    • Solvent rinsates from cleaning contaminated glassware should also be collected in this container. Do not dispose of these rinsates down the drain.[6]

    • Ensure the waste container is made of a material compatible with the solvents used.

Step 3: Container Management - Ensuring Safe Accumulation
  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name: "tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate". Avoid using abbreviations. The label should also include the appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

  • Closure: Keep waste containers tightly closed when not in use. This prevents the release of vapors and protects the contents from reacting with the atmosphere.

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[6][9]

Step 4: Final Disposal - The Role of Professional Waste Management

Due to the fluorinated nature of this compound and its potential hazards, the final disposal must be handled by a licensed hazardous waste disposal company.

DisposalDecisionTree Start Is the waste container full? ArrangePickup Arrange for pickup by a licensed hazardous waste disposal company. Start->ArrangePickup Yes ConsultEHS Consult your institution's Environmental Health & Safety (EHS) office for specific procedures. ArrangePickup->ConsultEHS Follow institutional protocols Incineration Recommended Disposal Method: High-Temperature Incineration Landfill Alternative: Secure Hazardous Waste Landfill ConsultEHS->Incineration Primary recommendation for fluorinated organics ConsultEHS->Landfill If incineration is not available

Caption: Decision-making workflow for the final disposal of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate waste.

  • Contact your Institution's Environmental Health & Safety (EHS) Office: Your EHS department will provide specific guidance on the procedures for waste pickup and will have contracts with approved hazardous waste vendors.

  • Recommended Disposal Method: High-temperature incineration is the preferred method for the destruction of fluorinated organic compounds.[10] This process is designed to break the strong carbon-fluorine bonds and prevent the release of these persistent chemicals into the environment.

  • Alternative Disposal Method: In cases where incineration is not available, disposal in a secure hazardous waste landfill may be an option.[10] These landfills are engineered with multiple liners and leachate collection systems to contain the waste.[10] However, this method only contains the compound, it does not destroy it.[10]

Spill Management: Preparedness is Key

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the absorbed material into a designated "Halogenated Organic Solid Waste" container.[6][11]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team and EHS office.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is a critical responsibility for all laboratory professionals. By adhering to the principles of prudent hazard assessment, meticulous segregation, and professional disposal, we can ensure a safe working environment and contribute to the sustainable advancement of scientific research. The procedures outlined in this guide are designed to empower researchers with the knowledge and tools to manage this and other novel chemical entities with the highest degree of care and professionalism.

References

  • Google Patents. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Thermo Fisher Scientific. Safety Data Sheet: tert-Butyl carbamate. [Link]

  • University of Oxford Department of Chemistry. A new method to recycle fluoride from long-lived PFAS chemicals. [Link]

  • MCF Environmental Services. Guidelines for Disposing of PFAs. [Link]

  • PubMed Central. Management of Solid Waste Containing Fluoride—A Review. [Link]

  • PubChemLite. Tert-butyl n-(2,2-difluoro-1-formylcyclopropyl)carbamate (C9H13F2NO3). [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest commitment to safety. This guide provides essential, field-proven safety protocols for handling tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate (CAS No. 127199-16-0). While this compound is a valuable building block, its toxicological properties are not fully characterized.[1] Therefore, we will proceed with a cautious and systematic approach, grounding our protocols in established safety principles for handling novel, fluorinated organic molecules.[2]

Proactive Hazard Assessment: Understanding the Molecule

Before any laboratory work begins, a thorough hazard assessment is critical. This is a foundational requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[3][4] For tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, we must infer potential risks from its structural components:

  • Organofluorine Moiety: The introduction of fluorine can significantly alter a molecule's biological properties, potentially increasing metabolic stability or toxicity.[2] Compounds containing trifluoromethyl groups, for example, are noted for their potential toxicity and require careful handling.[5]

  • Carbamate Group: Carbamates as a class have a wide range of biological activities. While many are benign, some are known to have physiological effects. Similar carbamate compounds are noted to be potential irritants.[6]

  • Physical Form: The compound is typically a solid at room temperature.[7] This presents an inhalation hazard if the material is a fine powder that can become airborne.

Given the incomplete toxicological data, we must operate under the principle of minimizing all potential routes of exposure: inhalation, dermal contact, and ingestion.[8]

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, crucial barrier between you and a potential hazard. However, it must be used in conjunction with more effective engineering and administrative controls.

  • Engineering Controls: All handling of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, from weighing solids to preparing solutions and running reactions, must be conducted within a certified chemical fume hood.[9][10] This is the most critical step in minimizing inhalation exposure to volatile vapors or fine dusts.

  • Administrative Controls: Adherence to a site-specific Chemical Hygiene Plan (CHP) and Standard Operating Procedures (SOPs) is mandatory.[11] Never work alone when handling highly hazardous or novel compounds.[2]

Core PPE Requirements for Safe Handling

The following PPE ensemble is mandatory for all procedures involving this compound. A hazard assessment must be conducted by the employer to determine the necessary PPE for safe operations.[12]

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash GogglesDouble-gloving (e.g., Nitrile)Flame-Resistant Lab CoatN95/FFP2 Respirator (or higher) if not in a containment hood
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble-gloving (e.g., Nitrile)Flame-Resistant Lab Coat, Chemically Resistant ApronNot required if performed in a certified fume hood
Reaction Workup & Purification Chemical Splash Goggles & Face ShieldDouble-gloving (e.g., Nitrile or other solvent-appropriate glove)Flame-Resistant Lab Coat, Chemically Resistant ApronNot required if performed in a certified fume hood
Small Spill Cleanup (<100 mL) Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemically Resistant Apron over Lab CoatAir-Purifying Respirator (APR) with organic vapor cartridges
Eye and Face Protection

Standard safety glasses are insufficient.

  • Chemical Splash Goggles: Must be worn at all times as a minimum requirement.[2] They must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Face Shield: A face shield must be worn over splash goggles whenever there is a significant risk of splashing, such as when transferring solutions or working under pressure.[2][13]

Hand Protection
  • Glove Selection: Nitrile gloves provide a good initial barrier for incidental contact. Always consult the glove manufacturer’s compatibility chart for the specific solvents you are using.[2]

  • Double-Gloving: The practice of wearing two pairs of gloves is strongly recommended to protect against tears and minimize exposure during glove removal.[2]

  • Proper Technique: Never touch surfaces like doorknobs, keyboards, or personal phones with gloved hands. Gloves must be inspected for damage before use and removed properly without touching the outer surface.[14] Contaminated gloves must be disposed of as hazardous waste.[14]

Body Protection
  • Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.[2][4]

  • Chemically Resistant Apron: An apron worn over the lab coat provides an additional layer of protection against spills and splashes during solution transfers or reaction workups.

  • Personal Clothing: Long pants and closed-toe shoes are mandatory.[10] Porous shoes, such as mesh athletic shoes, are not permitted.

Respiratory Protection

Engineering controls are the primary method for respiratory protection. However, a respirator may be necessary in specific situations.

  • Weighing Powders: If weighing the solid compound outside of a powder containment hood or glove box, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P3) is required to prevent inhalation of fine dust.[6]

  • Emergencies: In the event of a large spill or fume hood failure, an air-purifying respirator (APR) with organic vapor cartridges is necessary.[15] All respirator users must be part of a formal respiratory protection program as required by OSHA (29 CFR 1910.134), which includes fit testing and medical clearance.[11]

Procedural Discipline: Donning, Doffing, and Disposal

The order of donning and doffing PPE is critical to prevent cross-contamination.

Step-by-Step Protocol: PPE Donning and Doffing
  • Donning (Putting On):

    • Put on your lab coat and any required apron.

    • Wash hands thoroughly.

    • Put on the inner pair of gloves.

    • Put on your respirator (if required), ensuring a proper seal.

    • Put on your chemical splash goggles and face shield.

    • Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves using a proper technique to avoid touching the contaminated exterior. Dispose of them in a designated hazardous waste container.

    • Remove the face shield and goggles, handling them by the straps. Place them in a designated area for decontamination.

    • Remove the lab coat and apron, turning it inside out as you remove it to contain any surface contamination.

    • Remove the inner pair of gloves and dispose of them.

    • Remove your respirator (if used).

    • Wash your hands thoroughly with soap and water.

PPE_Decision_Workflow start Start: Assess Task with tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate task_type What is the physical form? start->task_type solid_op Weighing or handling solid powder? task_type->solid_op Solid solution_op Working with solutions? task_type->solution_op Liquid/Solution containment Is operation in a powder containment hood? solid_op->containment Yes ppe_respirator Add N95/P3 Respirator solid_op->ppe_respirator No ppe_splash Add Face Shield & Chem-Resistant Apron solution_op->ppe_splash Yes ppe_base Mandatory Base PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat containment->ppe_base Yes containment->ppe_respirator No fume_hood_check Is operation in a certified fume hood? ppe_base->fume_hood_check ppe_respirator->ppe_base ppe_splash->ppe_base end_safe Proceed with Caution fume_hood_check->end_safe Yes end_unsafe STOP! Re-evaluate engineering controls. Do not proceed. fume_hood_check->end_unsafe No

Caption: PPE selection workflow for handling the target compound.

Emergency Procedures

Immediate and correct action during an emergency can prevent serious injury. Ensure safety showers and eyewash stations are accessible and tested regularly.[6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[16]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

Disposal of Contaminated Materials

All disposable PPE, contaminated labware, and residual chemical must be treated as hazardous waste.

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Contaminated disposable PPE should be placed in a designated hazardous waste bag.

  • Follow all local, state, and federal regulations for hazardous waste disposal to ensure complete and accurate classification.[1]

This guide provides a framework for the safe handling of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate. Always supplement this information with a thorough review of your institution's specific safety policies and a detailed, task-specific risk assessment. Your safety is paramount to successful and sustainable research.

References

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety. [Link]

  • tert-Butyl carbamate - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment for Pesticide Handlers. U.S. Environmental Protection Agency (EPA). [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH). [Link]

  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention (CDC). [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Safety Guide in the laboratories, College of Science. King Saud University. [Link]

  • Laboratories - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • NIOSH Pocket Guide To Chemical Hazards. Enviro Safetech. [Link]

  • Minimum Personal Protective Equipment and Work Clothing for Handling Activities. Pacific Northwest Pest Management Handbooks. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Certified Safety. [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR). [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]

  • Organic Lab Safety Rules. Augusta University. [Link]

  • Personal Protective Equipment for Handling Pesticides. University of Florida, IFAS Extension. [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.